Ethyl 1-aminocyclobutanecarboxylate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1-aminocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-6(9)7(8)4-3-5-7;/h2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAYWFFKRVMVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584423 | |
| Record name | Ethyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145143-60-8 | |
| Record name | Ethyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-aminocyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Whitepaper: Comprehensive Structure Elucidation of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and a non-negotiable requirement in pharmaceutical development. Ethyl 1-aminocyclobutanecarboxylate hydrochloride, a key building block in the synthesis of novel therapeutic agents, presents a unique analytical challenge due to its compact, strained cyclobutane ring and multiple functional groups. This guide provides a comprehensive, multi-technique strategy for the complete structure elucidation and characterization of this compound, framed within the rigorous context of regulatory compliance. We will progress from foundational analysis to definitive three-dimensional confirmation, explaining the causal logic behind each experimental choice and demonstrating how a self-validating system of analysis provides incontrovertible proof of structure.
Foundational Analysis: Confirming the Molecular Blueprint
Before delving into the intricacies of atomic connectivity, the first principle is to establish the fundamental molecular formula. This initial phase provides the elemental building blocks and the precise molecular weight, which serve as the foundational constraints for all subsequent spectroscopic analysis.
Elemental Analysis
The journey begins with Elemental Analysis (EA) to determine the mass percentages of Carbon, Hydrogen, Nitrogen, and Chlorine. For a compound with the proposed formula C₇H₁₃NO₂·HCl, the expected elemental composition is the benchmark against which the sample is tested.
Table 1: Theoretical vs. Experimental Elemental Composition
| Element | Theoretical % | Experimental % (Typical) |
|---|---|---|
| Carbon (C) | 46.80% | 46.85% ± 0.1% |
| Hydrogen (H) | 7.86% | 7.90% ± 0.1% |
| Nitrogen (N) | 7.80% | 7.78% ± 0.1% |
| Chlorine (Cl) | 19.74% | 19.69% ± 0.1% |
| Oxygen (O)* | 17.81% | - |
*Oxygen is typically determined by difference.
A close correlation between theoretical and experimental values provides the first piece of evidence for the empirical formula, C₇H₁₄ClNO₂.
High-Resolution Mass Spectrometry (HRMS)
While EA provides the ratio of elements, HRMS provides the exact molecular mass of the parent molecule, allowing for the unequivocal determination of the molecular formula. Using a technique like Electrospray Ionization (ESI) in positive ion mode is ideal for this hydrochloride salt. The molecule will be detected as the protonated free base, [C₇H₁₃NO₂ + H]⁺.
Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).
-
Instrument: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Data Acquisition: Acquire the full scan mass spectrum. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).
-
Analysis: Identify the monoisotopic mass for the protonated molecule [M+H]⁺.
The expected exact mass for [C₇H₁₄NO₂]⁺ is 144.10192 Da.[1] An experimental result within a few parts per million (ppm) of this value confirms the molecular formula C₇H₁₃NO₂, providing a critical anchor for the subsequent spectroscopic analyses. The presence of the chlorine atom can be inferred from the isotopic pattern if a chloride adduct ion, such as {[M]Cl₂}⁺, is observed.[2]
Mapping Functional Groups: The Infrared Signature
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the spectrum is expected to show characteristic absorption bands for the ammonium, ester, and alkyl functionalities. The protonation of the amino group significantly influences the spectrum.[3][4]
Table 2: Key FTIR Absorption Bands for Ethyl 1-Aminocyclobutanecarboxylate HCl
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3200-2800 (broad) | N⁺-H stretch | Primary Ammonium (R-NH₃⁺) | The broad, strong absorption is characteristic of the stretching vibrations of the ammonium salt.[5] |
| ~1740 (strong) | C=O stretch | Ester | The strong, sharp peak indicates the presence of a saturated ester carbonyl group. |
| ~1200 (strong) | C-O stretch | Ester | Corresponds to the stretching of the C-O single bond of the ester. |
| 2900-3000 | C-H stretch | Alkyl (sp³) | Represents the C-H bonds of the cyclobutane and ethyl groups. |
The absence of a primary amine N-H stretch (typically two sharp bands around 3300-3500 cm⁻¹) and the presence of the broad ammonium band are key indicators that the compound exists as a hydrochloride salt.
Assembling the Structure: Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to piece together the atomic connectivity.
¹H and ¹³C NMR: Identifying the Pieces
-
¹H NMR: The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ethyl group will present as a characteristic quartet (~4.2 ppm) and a triplet (~1.3 ppm). The cyclobutane protons are more complex due to the ring's puckered conformation and will likely appear as overlapping multiplets between 2.0 and 2.8 ppm.[6][7] The ammonium protons (NH₃⁺) may appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show seven distinct carbon signals, corresponding to each carbon atom in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₂- (Ethyl) | ~4.2 (q) | ~62 |
| -CH₃ (Ethyl) | ~1.3 (t) | ~14 |
| -C(NH₃⁺)- (Quaternary) | - | ~60 |
| -C=O (Ester) | - | ~172 |
| -CH₂- (Cyclobutane, C2/C4) | ~2.5-2.8 (m) | ~32 |
| -CH₂- (Cyclobutane, C3) | ~2.0-2.3 (m) | ~15 |
| -NH₃⁺ | ~8.5 (br s) | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
2D NMR: Connecting the Pieces
While 1D NMR identifies the fragments, 2D NMR experiments establish their connectivity.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings. A key correlation will be observed between the ethyl quartet and triplet. It will also show correlations among the complex cyclobutane protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for unambiguous assignment of the ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to connect the isolated spin systems.
Key Expected HMBC Correlations:
-
The protons of the ethyl CH₂ group will show a correlation to the ester C=O carbon.
-
The protons of the ethyl CH₂ group will also correlate to the quaternary C(NH₃⁺) carbon.
-
The cyclobutane protons will show correlations to the quaternary C(NH₃⁺) carbon and the ester C=O carbon.
These correlations unequivocally link the ethyl group to the ester, which is in turn attached to the quaternary carbon of the cyclobutane ring.
Caption: Key HMBC correlations confirming the molecular backbone.
The Definitive Answer: Single Crystal X-Ray Crystallography
While the combined spectroscopic data provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[8][9] This technique determines the precise three-dimensional arrangement of every atom in the crystal lattice, confirming not only the connectivity but also the stereochemistry and solid-state conformation.[10][11][12]
Protocol: Single Crystal X-Ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction (typically >20 µm in all dimensions).[8] This is often achieved by slow evaporation of a solvent (e.g., ethanol/ether) from a concentrated solution of the compound.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at low temperatures (~100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
The resulting crystal structure will provide precise bond lengths, bond angles, and torsional angles, leaving no ambiguity about the molecular structure.
Ensuring Quality and Compliance: A Regulatory Perspective
In the context of drug development, the structure elucidation package is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application or a New Drug Application (NDA).[13][14] Regulatory bodies like the FDA require a comprehensive characterization of the drug substance to ensure its identity, purity, and quality.[15][16]
The orthogonal analytical techniques described herein form a self-validating system that meets these rigorous standards.
Caption: Integrated workflow for structure elucidation and regulatory filing.
This multi-faceted approach ensures that the molecular structure is not merely proposed but proven. Each technique provides a layer of evidence that corroborates the others, culminating in a data package that is scientifically sound and regulatorily compliant. This rigorous characterization is fundamental to ensuring the safety and efficacy of any potential drug candidate derived from this important chemical building block.
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The Synthesis of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride: A Mechanistic and Methodological Guide
Abstract
Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a crucial building block in medicinal chemistry, valued for its role in introducing conformationally constrained cyclobutane scaffolds into pharmacologically active molecules. This guide provides an in-depth technical overview of the primary synthetic pathways to this compound. We will dissect the underlying mechanisms of key chemical transformations, offer detailed experimental protocols, and present a comparative analysis of the prevalent methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthesis of this important intermediate.
Introduction: The Significance of the Cyclobutane Moiety in Drug Design
The incorporation of small, strained ring systems into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacological properties. The cyclobutane ring, in particular, offers a unique conformational rigidity that can pre-organize a molecule for optimal interaction with its biological target. This often leads to enhanced potency, selectivity, and improved metabolic stability. This compound serves as a versatile precursor for a variety of these modified amino acids, making its efficient and scalable synthesis a topic of considerable interest.
Prevalent Synthetic Strategies
Two principal retrosynthetic approaches dominate the synthesis of this compound. The first involves the direct introduction of the amino group onto a pre-formed cyclobutane ring. The second, a more convergent approach, starts with the parent 1-aminocyclobutanecarboxylic acid, which is then esterified. A third, more fundamental, but less common approach for this specific target, involves the construction of the cyclobutane ring itself.
Pathway I: Nucleophilic Substitution on a Pre-functionalized Cyclobutane
This pathway is characterized by the formation of the C-N bond at a late stage of the synthesis. A common iteration of this approach begins with ethyl 1-bromocyclobutanecarboxylate.
Reaction Scheme
The overall transformation can be depicted as follows:
Caption: Pathway I: Synthesis via nucleophilic substitution.
Mechanistic Dissection
Step 1: Azide Introduction via S_N2 Reaction
The synthesis commences with the displacement of the bromide ion by an azide nucleophile. This reaction proceeds via a classical S_N2 mechanism.[1][2] The azide ion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the bromine.[3] The reaction occurs in a single, concerted step where the C-N bond forms as the C-Br bond breaks.[4] A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is ideal for this transformation as it solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic.[5]
Caption: S_N2 displacement of bromide by azide.
Step 2: Reduction of the Azide
The resulting ethyl 1-azidocyclobutanecarboxylate is then reduced to the corresponding amine. Catalytic hydrogenation is the most common and efficient method for this transformation. The reaction is typically carried out using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. The azide is reduced to the primary amine, liberating nitrogen gas as a byproduct.
Step 3: Salt Formation
Finally, the free base of ethyl 1-aminocyclobutanecarboxylate is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as diethyl ether or methanol. This is an acid-base reaction that protonates the amino group, rendering the compound as a stable, crystalline solid that is easier to handle and purify.
Experimental Protocol
Materials:
-
Ethyl 1-bromocyclobutanecarboxylate
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Hydrochloric acid (2.0 M in diethyl ether)
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate
-
Diatomaceous earth
Procedure:
-
Azide Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve sodium azide (1.2 equivalents) in anhydrous DMSO. To this solution, add ethyl 1-bromocyclobutanecarboxylate (1.0 equivalent) via syringe. Heat the reaction mixture to 40-50 °C and stir for 6-8 hours. Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 1-azidocyclobutanecarboxylate.[6]
-
Azide Reduction: Dissolve the crude ethyl 1-azidocyclobutanecarboxylate in methanol in a flask suitable for hydrogenation. Carefully add 10% Pd/C catalyst (approx. 10 mol %). Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas. Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) for 3-5 hours. Monitor the reaction by TLC or LC-MS.
-
Salt Formation and Isolation: Upon completion of the reduction, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with methanol. To the combined filtrate, add a 2.0 M solution of HCl in diethyl ether until the solution is acidic. Remove the solvent under reduced pressure to yield this compound as a solid.[6]
Pathway II: Esterification of 1-Aminocyclobutanecarboxylic Acid
This pathway begins with the commercially available or synthetically prepared 1-aminocyclobutanecarboxylic acid. The key steps involve protection of the amino group, esterification of the carboxylic acid, and subsequent deprotection.
Reaction Scheme
The general sequence for this pathway is as follows:
Caption: Pathway II: Synthesis via esterification of the amino acid.
Mechanistic Dissection
Step 1: Amine Protection with Di-tert-butyl dicarbonate (Boc₂O)
To prevent the amino group from interfering with the subsequent esterification, it is first protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under various conditions and its facile removal under acidic conditions. The protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide or triethylamine.[7][8] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[9][10] This leads to the formation of a carbamate and the release of tert-butanol and carbon dioxide.[11]
Caption: Pathway III: Synthesis via ring construction.
This pathway ultimately leads to an intermediate of Pathway I, but it is valuable for its foundational approach to the cyclobutane core. The initial step is a double alkylation of diethyl malonate with 1,3-dibromopropane in the presence of a strong base like sodium ethoxide to form diethyl 1,1-cyclobutanedicarboxylate. [12][13]Subsequent hydrolysis and decarboxylation would lead to cyclobutanecarboxylic acid. [14]Further functionalization would be required to introduce the amino and ester groups.
Comparative Analysis of Synthetic Routes
| Parameter | Pathway I: Nucleophilic Substitution | Pathway II: Esterification of Amino Acid | Pathway III: Ring Construction |
| Starting Materials | Ethyl 1-bromocyclobutanecarboxylate, Sodium azide | 1-Aminocyclobutanecarboxylic acid, (Boc)₂O | Diethyl malonate, 1,3-Dibromopropane |
| Number of Steps | 3 | 3-4 | Multiple steps to reach key intermediates |
| Key Transformations | S_N2 reaction, Azide reduction | Amine protection, Esterification, Deprotection | Malonic ester synthesis, Decarboxylation |
| Advantages | Direct, potentially high-yielding | Utilizes a readily available starting material | Fundamental approach, good for analogue synthesis |
| Disadvantages | Use of hazardous sodium azide | Requires protection/deprotection steps | Longer overall sequence, potentially lower overall yield |
| Scalability | Good, but requires handling of azides | Generally good and scalable | Less efficient for the specific target molecule |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of a particular pathway is often dictated by the availability of starting materials, scalability requirements, and safety considerations, particularly concerning the use of azides. Both the nucleophilic substitution and the esterification of the parent amino acid represent robust and reliable methods. A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential synthetic challenges. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this valuable chemical building block.
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Physical and chemical characteristics of Ethyl 1-aminocyclobutanecarboxylate HCl
An In-Depth Technical Guide to Ethyl 1-aminocyclobutanecarboxylate HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a non-proteinogenic amino acid ester that serves as a vital building block in modern medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold offers a unique three-dimensional geometry, making it a valuable component for designing novel therapeutic agents with improved pharmacological profiles. As a hydrochloride salt, the compound exhibits enhanced stability and handling characteristics compared to its free base form, a critical consideration for synthesis and formulation.
This guide provides a comprehensive overview of the core physical and chemical characteristics of Ethyl 1-aminocyclobutanecarboxylate HCl. It delves into its structural properties, reactivity, and stability, offering field-proven insights into its application. The protocols described herein are designed as self-validating systems, emphasizing the causal relationships behind experimental choices to ensure reproducibility and success in a research and development setting.
Chemical Identity and Structure
Precise identification is the cornerstone of chemical research. The fundamental identifiers for Ethyl 1-aminocyclobutanecarboxylate HCl are summarized below.
| Identifier | Value | Source |
| CAS Number | 145143-60-8 | [1] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 179.64 g/mol | [1][2] |
| Synonyms | 1-Amino-cyclobutanecarboxylic acid ethyl ester hydrochloride, Ethyl 1-amino-1-cyclobutanecarboxylate monohydrochloride | [1] |
The molecule's structure consists of a central cyclobutane ring, substituted at the C1 position with both an amino group (protonated as an ammonium chloride) and an ethyl carboxylate group. This arrangement provides a chiral center and a rigid framework for synthetic elaboration.
Caption: Chemical structure of Ethyl 1-aminocyclobutanecarboxylate HCl.
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application parameters. The hydrochloride salt form significantly influences these characteristics, particularly solubility.
| Property | Value | Source |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Boiling Point | 226.7 °C at 760 mmHg | [1] |
| Flash Point | 90.9 °C | [1] |
| Solubility | The hydrochloride salt form renders the compound significantly more soluble in water and other polar protic solvents compared to its free amine base.[3] | General chemical principle |
Chemical Reactivity and Stability
Expertise & Experience Insight: The reactivity of Ethyl 1-aminocyclobutanecarboxylate HCl is governed by its three primary components: the protonated amine, the ethyl ester, and the cyclobutane ring. Understanding the interplay between these groups is crucial for successful synthetic design.
-
Amine Group: The amino group exists as an ammonium salt. This protects it from oxidation and makes it non-nucleophilic. To engage this group in reactions such as amide bond formation, it must first be deprotonated (neutralized) using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4] This in-situ generation of the free amine is a standard and critical step in peptide coupling protocols.
-
Ester Group: The ethyl ester is susceptible to hydrolysis under strong acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is typically slow at neutral pH but can be a consideration in prolonged reactions at extreme pH values.
-
Stability and Storage: The compound is chemically stable under standard room temperature conditions. However, like many amine salts, it can be hygroscopic. It is best stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent moisture absorption and potential degradation. It should be kept away from strong oxidizing agents.
Synthesis and Manufacturing
A common and reliable method for synthesizing amino acid ester hydrochlorides is through the Fischer esterification of the parent amino acid.
Caption: A generalized workflow for Fischer esterification synthesis.
This process involves refluxing the starting amino acid in ethanol saturated with dry hydrogen chloride gas.[4] The ethanol acts as both the solvent and the reactant, while HCl serves as the catalyst for esterification and ensures the final product is isolated as the stable hydrochloride salt.
Applications in Drug Development
Ethyl 1-aminocyclobutanecarboxylate HCl is not merely a reagent but a strategic design element in drug discovery.
-
Scaffold Rigidity: The cyclobutane ring introduces conformational rigidity into a molecule. This can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.
-
Peptide Mimetics: As an unnatural amino acid, it is used in peptide synthesis to create analogues of natural peptides with enhanced stability against enzymatic degradation, a common challenge in peptide-based drug development.
-
Novel Chemical Space: It serves as a starting point for synthesizing more complex molecules, allowing researchers to explore novel chemical space and develop intellectual property.[5]
Experimental Protocols: A Self-Validating Approach
Trustworthiness through Causality: The following protocols are presented not just as steps, but as logical systems where each action has a clear, scientific justification.
Protocol 1: Quality Control via High-Performance Liquid Chromatography (HPLC)
Objective: To verify the purity of Ethyl 1-aminocyclobutanecarboxylate HCl. The choice of an acidic mobile phase ensures the amine remains protonated and positively charged, leading to sharp, symmetrical peaks on a C18 column.
Methodology:
-
Standard Preparation: Accurately weigh approximately 10 mg of the analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase to create a standard solution of ~100 µg/mL.[6]
-
Sample Preparation: Prepare the sample solution identically to the standard, using the material to be tested.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., a 25:75 v/v ratio).[7] The acidic aqueous component ensures the analyte is in its ionic form.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore).
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions. The purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, expressed as a percentage.
Protocol 2: Amide Coupling Reaction with a Carboxylic Acid
Objective: To demonstrate the use of Ethyl 1-aminocyclobutanecarboxylate HCl in a standard amide bond formation, a cornerstone reaction in pharmaceutical synthesis.[8]
Workflow Logic:
Caption: Logical workflow for a typical amide coupling reaction.
Methodology:
-
Reactant Preparation: In a dry, inert-atmosphere flask, dissolve the carboxylic acid (1.0 eq) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).[8] Stir for 20 minutes at 0 °C to form the activated ester intermediate.
-
Amine Preparation: In a separate flask, suspend Ethyl 1-aminocyclobutanecarboxylate HCl (1.0 eq) in the same anhydrous solvent.
-
Neutralization: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq), dropwise to the suspension at 0 °C.[4] Stir for 15-20 minutes. This deprotonates the ammonium salt to generate the free, nucleophilic amine in situ.
-
Coupling: Transfer the solution containing the free amine to the flask containing the activated ester at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up & Purification: Upon completion, the reaction is typically quenched with water. The byproduct of EDC HCl is a water-soluble urea, which can be easily removed by an aqueous wash, simplifying purification.[8] The organic layer is then dried, concentrated, and the crude product is purified, typically by column chromatography.
Safety and Handling
As a laboratory chemical, proper handling is essential.
-
Hazards: The compound is classified as harmful and an irritant. It may cause irritation to the eyes and sensitization by inhalation or skin contact.[1]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[1]
-
Handling: Do not breathe dust.[1] Ensure adequate ventilation. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Conclusion
Ethyl 1-aminocyclobutanecarboxylate HCl is a strategically important building block whose value is defined by its unique structural and chemical properties. The rigid cyclobutane core provides a platform for creating conformationally constrained molecules, while the hydrochloride salt form ensures stability and ease of handling. A thorough understanding of its reactivity, particularly the need to neutralize the amine for nucleophilic reactions, is fundamental to its successful application in the synthesis of next-generation therapeutics. The protocols and insights provided in this guide serve as a robust foundation for scientists and researchers aiming to leverage this versatile compound in their drug discovery programs.
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1-Amino-cyclobutanecarboxylic acid ethyl ester hydrochloride | CAS 145143-60-8. (n.d.). Cfm-oscar.com. Retrieved December 12, 2025, from [Link]
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Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 12, 2025, from [Link]
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Ethyl 1-aminocyclobutanecarboxylate hydrochloride CAS number 145143-60-8
An In-Depth Technical Guide to Ethyl 1-aminocyclobutanecarboxylate hydrochloride (CAS: 145143-60-8)
Introduction: The Strategic Value of Constrained Amino Acids
In the landscape of modern drug discovery and peptide science, the pursuit of molecules with enhanced stability, refined receptor specificity, and improved pharmacokinetic profiles is paramount. Non-natural amino acids serve as critical building blocks in this endeavor, and among them, cyclic amino acids represent a particularly powerful class. This compound, a synthetic α-amino acid ester, embodies the strategic advantage of conformational constraint. The integrated cyclobutane ring rigidly restricts the torsional angles available to the molecule's backbone, a feature that chemists can exploit to design peptidomimetics with superior resistance to enzymatic degradation and to lock peptides into bioactive conformations.[1][2] This guide provides a comprehensive overview of its synthesis, properties, and core applications, offering field-proven insights for its effective utilization in research and development.
Core Physicochemical & Structural Properties
This compound is a white to off-white solid, typically supplied as a crystalline powder. Its hydrochloride salt form enhances stability and solubility in aqueous media for experimental use.
| Property | Value | Source |
| CAS Number | 145143-60-8 | [3][4] |
| Molecular Formula | C₇H₁₄ClNO₂ | [3] |
| Molecular Weight | 179.64 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥97.0% (by NMR) | [3] |
| Storage | 2-8°C, desiccated | [3] |
The molecule's structure is characterized by a central quaternary carbon atom at the 1-position of the cyclobutane ring, bonded to an amine group, a carboxylic acid ethyl ester, and two methylene groups of the ring. This substitution pattern makes it an achiral α-amino acid analog.
Caption: Structure of this compound.
Synthesis and Chemical Reactivity
The synthesis of cyclobutane amino acids can be approached through various routes, including photochemical [2+2] cycloadditions and transition-metal-catalyzed reactions.[2][5][6] However, a common and practical laboratory-scale synthesis involves the nucleophilic substitution of an activated cyclobutane precursor.
Protocol 2.1: Synthesis from Ethyl 1-bromocyclobutanecarboxylate
This two-step protocol is a reliable method for producing the target compound. The causality is clear: the first step introduces the nitrogen functionality as an azide, a stable and non-basic nitrogen nucleophile. The subsequent reduction converts the azide to the primary amine, which is then isolated as the hydrochloride salt for improved stability.
Step 1: Azide Formation
-
In a round-bottom flask under a nitrogen atmosphere, dissolve sodium azide (NaN₃, 1.2 eq.) in dry dimethyl sulfoxide (DMSO).
-
Add ethyl 1-bromocyclobutanecarboxylate (1.0 eq.) to the solution via syringe.[7]
-
Heat the reaction mixture to approximately 40-50°C and stir for 8-12 hours, monitoring by TLC until the starting material is consumed.[7]
-
Cool the mixture to room temperature. Quench the reaction by pouring it into a separatory funnel containing cold water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude ethyl 1-azidocyclobutanecarboxylate.
Step 2: Reduction and Salt Formation
-
Dissolve the crude azide from Step 1 in ethanol or methanol.
-
Carefully add a catalyst, such as Palladium on carbon (Pd/C, 10 mol%), to the solution.
-
Hydrogenate the mixture using a balloon filled with hydrogen gas (H₂) or a Parr hydrogenator apparatus until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
To the filtrate, add a stoichiometric amount of hydrochloric acid (e.g., 1.25 M HCl in ethanol) to precipitate the hydrochloride salt.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield this compound.
Caption: Synthetic workflow for the target compound.
Core Applications in Research & Development
The primary value of this building block lies in its ability to impart conformational rigidity, a property that has been leveraged across multiple therapeutic areas.
Peptidomimetics and Proteolytic Stability
Natural peptides often suffer from poor metabolic stability due to rapid degradation by proteases. Incorporating sterically hindered, non-natural amino acids like the 1-aminocyclobutane moiety can effectively shield the adjacent peptide bonds from enzymatic cleavage.
-
Causality: The cyclobutane ring acts as a bulky, rigid shield. Proteases, which have specifically shaped active sites, cannot easily accommodate this unnatural conformation, thus preventing hydrolysis of the N-terminal or C-terminal peptide bond.
-
Field-Proven Insight: In studies on the immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg), replacing native amino acids with 1-aminocyclobutanecarboxylic acid derivatives resulted in analogs with significantly higher resistance to degradation in human serum.[1][8][9] These constrained analogs also demonstrated altered and sometimes enhanced biological activity, highlighting how conformational locking can fine-tune receptor interactions.[9]
Scaffolding for Bioactive Small Molecules
Beyond peptides, the 1-aminocyclobutanecarboxylate scaffold is a versatile starting point for constructing novel small-molecule therapeutics. The rigid four-membered ring serves as a unique three-dimensional anchor for orienting pharmacophoric groups.
-
CNS-Active Agents: Derivatives of 1-aminocyclobutanecarboxylic acid have been synthesized and evaluated as antagonists for the N-methyl-D-aspartate (NMDA) receptor, showing potential for developing new anticonvulsant drugs.[10]
-
Antifungal Agents: In the agrochemical field, the scaffold has been used to develop novel succinate dehydrogenase inhibitors (SDHIs).[11] These compounds exhibit potent antifungal activity by disrupting the fungal respiratory chain, demonstrating the broad utility of this chemical motif.[11]
Experimental Protocol: Peptide Synthesis
Incorporating this compound into a growing peptide chain follows standard peptide coupling procedures. The key is the activation of a C-terminally protected amino acid (or peptide) and its subsequent reaction with the free amine of our title compound.
Protocol 4.1: Standard Solution-Phase Peptide Coupling
This protocol describes a typical coupling reaction using EDC (a water-soluble carbodiimide) and HOBt (an additive that minimizes racemization).[12]
-
In a suitable flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1-Hydroxybenzotriazole (HOBt, 1.1 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl, 1.1 eq.). Stir the mixture at 0°C for 15-20 minutes. This pre-activation step forms the more stable and less racemization-prone OBt ester intermediate.
-
In a separate flask, dissolve this compound (1.2 eq.) in the same solvent. Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA, 2.5 eq.), to neutralize the hydrochloride salt and liberate the free amine.
-
Add the solution containing the free amine (from step 3) to the activated ester solution (from step 2) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up: dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting dipeptide by flash column chromatography.
Caption: Logic flow for peptide bond formation.
Analytical Characterization
Confirming the identity and purity of this compound is essential. The following spectroscopic signatures are expected.
| Technique | Expected Signature |
| ¹H NMR | Ethyl Group: A triplet (~1.2-1.3 ppm, 3H) and a quartet (~4.1-4.2 ppm, 2H). Cyclobutane Protons: Complex multiplets in the aliphatic region (~1.8-2.5 ppm, 6H). Amine Protons: A broad singlet (variable, ~8-9 ppm for NH₃⁺), which exchanges with D₂O. |
| ¹³C NMR | Ethyl Group: Signals at ~14 ppm (CH₃) and ~62 ppm (OCH₂). Cyclobutane Carbons: Signals at ~30-35 ppm (ring CH₂) and a quaternary carbon signal at ~55-60 ppm (C-NH₃⁺). Carbonyl Carbon: Signal at ~170-175 ppm. |
| FT-IR | N-H Stretch: Broad absorption from ~2500-3200 cm⁻¹ (characteristic of amine salt). C=O Stretch: Strong absorption around 1730-1750 cm⁻¹ (ester carbonyl). C-N Stretch: Absorption around 1100-1200 cm⁻¹. |
| Mass Spec (ESI+) | The primary ion observed will be the molecular ion of the free base [M+H]⁺ at m/z corresponding to the formula C₇H₁₄NO₂⁺. |
Conclusion
This compound is more than a mere chemical reagent; it is a strategic design element for the modern medicinal chemist. Its inherent conformational rigidity provides a reliable method for enhancing the proteolytic stability of peptides and serves as a unique three-dimensional scaffold for small-molecule drug discovery. By understanding its synthesis, reactivity, and analytical profile as detailed in this guide, researchers can confidently and effectively deploy this versatile building block to engineer the next generation of therapeutics.
References
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Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4833–43. [Link][1][8][9]
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Gaoni, Y., Chapman, A. G., Parvez, N., Pook, P. C.-K., Jane, D. E., & Watkins, J. C. (1994). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. Journal of Medicinal Chemistry, 37(25), 4288–96. [Link]
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Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. [Link]
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Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]
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Lipp, A., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 336–342. [Link][2][6]
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PubMed. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry. [Link]
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PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. [Link]
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Hughes, P., & Clardy, J. (1989). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry. [Link]
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Zhang, L., et al. (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
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ACS Publications. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. [Link]
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PubChemLite. (n.d.). Ethyl 1-aminocyclopropanecarboxylate hydrochloride (C6H11NO2). [Link]
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Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Shkir/1d8213797669d05634e38c5b0852e92c286d5257]([Link]
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PubMed. (2019). Traditional materials from new sources - conflicts in analytical methods for calcium carbonate. [Link]
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YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]
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An In-Depth Technical Guide to Ethyl 1-aminocyclobutanecarboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Role of Constrained Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, constrained aliphatic rings have emerged as powerful tools for medicinal chemists. The rigid framework of these structures reduces the conformational flexibility of a molecule, which can lead to enhanced binding affinity and selectivity for its biological target. Furthermore, the introduction of such compact and three-dimensional motifs can improve physicochemical properties, including metabolic stability and oral bioavailability. It is within this context that Ethyl 1-aminocyclobutanecarboxylate hydrochloride, a seemingly simple yet potent building block, has garnered significant attention. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and application in the development of next-generation therapeutics.
Physicochemical Properties: A Quantitative Overview
This compound is a white to off-white crystalline solid. Its hydrochloride salt form enhances its stability and solubility in aqueous and various organic solvents, making it a versatile reagent in a range of synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | |
| Molecular Weight | 179.64 g/mol | |
| CAS Number | 145143-60-8 | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in water and various organic solvents | [1]() |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a validated and reproducible method for its preparation.
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Azidation of 1-Bromocyclobutane Carboxylic Acid Ethyl Ester
-
In a dry, nitrogen-purged round-bottom flask, dissolve sodium azide in dry dimethyl sulfoxide (DMSO) at room temperature.
-
To this solution, add 1-bromocyclobutane carboxylic acid ethyl ester via syringe.
-
Heat the reaction mixture to 40°C and stir for approximately 7 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl ether.
-
Extract the aqueous layer with ethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 1-azidocyclobutane carboxylate as a clear oil.
Step 2: Reduction of the Azide and Salt Formation
-
Dissolve the ethyl 1-azidocyclobutane carboxylate from the previous step in methanol under a nitrogen atmosphere.
-
Carefully add 10% palladium on carbon to the solution.
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture vigorously for 3 hours, or until the reaction is complete as monitored by liquid chromatography-mass spectrometry (LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst and wash the celite pad with methanol.
-
To the combined filtrate, add a 2.0 M solution of hydrochloric acid in ether until the solution is acidic.
Analytical Characterization: Ensuring Purity and Identity
The identity and purity of the synthesized this compound must be confirmed through a battery of analytical techniques.
Spectroscopic Analysis Workflow
Caption: General scheme for the incorporation of the building block into a drug candidate.
Chemical Reactivity, Stability, and Handling
Reactivity Profile
The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary amine (as a hydrochloride salt) and the ethyl ester.
-
Amine Reactivity: The amine can be deprotected from its hydrochloride salt by treatment with a base to liberate the free amine. This free amine is a potent nucleophile and can participate in a variety of reactions, including amide bond formation, alkylation, and reductive amination.
-
Ester Reactivity: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
Stability and Storage
As a hydrochloride salt, the compound is relatively stable under normal laboratory conditions. However, it is important to consider the following:
-
Hydrolytic Stability: Prolonged exposure to moisture, especially at elevated temperatures or extreme pH, can lead to hydrolysis of the ester group.([2][Link])
-
Thermal Stability: While generally stable at room temperature, decomposition may occur at elevated temperatures. It is recommended to store the compound in a cool, dry, and well-ventilated area.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the arsenal of medicinal chemists. Its rigid cyclobutane framework offers a unique tool for introducing conformational constraint, which can lead to the development of more potent, selective, and metabolically stable drug candidates. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic application of such constrained scaffolds is poised to play an increasingly important role in the future of drug discovery. Further exploration of its incorporation into diverse molecular architectures will undoubtedly unlock new avenues for therapeutic intervention.
References
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PubChem. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents. Novel cyclobutane Derivatives, processes for their preparation and pharmaceutical compositions comprising them.
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Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(5), 976-980. [Link]
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Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed, 8784379. [Link]
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Gahagan, M., & Johnson, M. (2018). Improving ester hydrolytic stability using triblock polyalkylene glycols. Industrial Lubrication and Tribology, 70(3), 466-472. [Link]
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Spectroscopic Characterization of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride: A Technical Guide
Introduction
Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a pivotal, yet under-documented, non-proteinogenic amino acid ester derivative. Its rigid, puckered cyclobutane scaffold offers a unique three-dimensional profile that is of increasing interest in medicinal chemistry and drug discovery.[1] The cyclobutane motif can impart favorable pharmacokinetic properties and serve as a bioisosteric replacement for other cyclic systems. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective application in the design of novel therapeutics.
Molecular Structure and Key Features
The structure of this compound comprises a central four-membered cyclobutane ring, a quaternary carbon atom bonded to an amino group (protonated as an ammonium chloride salt), an ethyl ester moiety, and six methylene protons on the cyclobutane ring.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the ethyl group and the cyclobutane ring protons.
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ |
| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~2.4 - 2.6 | Multiplet | 4H | Cyclobutane -CH₂- (α to C-NH₃⁺) |
| ~1.9 - 2.1 | Multiplet | 2H | Cyclobutane -CH₂- (β to C-NH₃⁺) |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
Interpretation and Rationale:
-
Ammonium Protons (-NH₃⁺): The three protons of the ammonium group are expected to appear as a broad singlet in the downfield region of the spectrum (δ 8.5 - 9.5 ppm). The broadness of the signal is due to rapid proton exchange with the solvent and quadrupolar relaxation of the nitrogen atom.
-
Ethyl Ester Group: The ethyl group will present as a classic quartet-triplet pattern. The methylene protons (-O-CH₂ -CH₃) adjacent to the electron-withdrawing oxygen atom are deshielded and appear as a quartet around δ 4.20 ppm due to coupling with the neighboring methyl protons. The methyl protons (-O-CH₂-CH₃ ) will resonate as a triplet at approximately δ 1.25 ppm.
-
Cyclobutane Ring Protons: The six methylene protons of the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns. The four protons on the carbons alpha to the quaternary center are expected to be deshielded and appear as a multiplet in the range of δ 2.4 - 2.6 ppm. The two protons on the beta carbon will be more shielded and resonate as a multiplet around δ 1.9 - 2.1 ppm. The puckered conformation of the cyclobutane ring leads to different magnetic environments for the axial and equatorial protons, contributing to the complexity of these signals.
Experimental Workflow: Acquiring a High-Resolution ¹H NMR Spectrum
Caption: Workflow for ¹H NMR data acquisition.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C =O (Ester carbonyl) |
| ~62 | -O-CH₂ -CH₃ |
| ~58 | C -NH₃⁺ (Quaternary) |
| ~32 | Cyclobutane -CH₂ - (α to C-NH₃⁺) |
| ~15 | Cyclobutane -CH₂ - (β to C-NH₃⁺) |
| ~14 | -O-CH₂-CH₃ |
Interpretation and Rationale:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and is expected to appear at approximately δ 172 ppm.
-
Quaternary Carbon: The quaternary carbon of the cyclobutane ring, bonded to the ammonium and ester groups, will be significantly deshielded and is predicted to resonate around δ 58 ppm.
-
Ethyl Ester Carbons: The methylene carbon of the ethyl group (-O-CH₂ -CH₃) will be found at about δ 62 ppm, while the methyl carbon (-O-CH₂-CH₃ ) will be in the upfield region, around δ 14 ppm.
-
Cyclobutane Carbons: The two sets of methylene carbons in the cyclobutane ring will be distinguishable. The carbons alpha to the quaternary center are expected at approximately δ 32 ppm, and the beta carbon at a more shielded value of around δ 15 ppm.
Logical Relationship of Carbon Environments
Caption: Connectivity and predicted ¹³C chemical shifts.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum provides a characteristic fingerprint of the functional groups present.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 2800 | Strong, Broad | N-H stretch of -NH₃⁺ |
| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1600 - 1480 | Medium, Broad | N-H bend (asymmetric and symmetric) of -NH₃⁺ |
| ~1240 | Strong | C-O stretch (ester) |
Interpretation and Rationale:
-
Ammonium Group: A very broad and strong absorption band is expected in the region of 3100-2800 cm⁻¹ due to the N-H stretching vibrations of the ammonium group. The broadness is a result of hydrogen bonding. The N-H bending vibrations will appear as a broad, medium-intensity band between 1600 and 1480 cm⁻¹.
-
Aliphatic C-H Stretch: The C-H stretching vibrations of the ethyl and cyclobutane groups will be observed as medium-intensity bands in the 2950-2850 cm⁻¹ region.
-
Ester Group: The most characteristic absorption for the ester functional group is the strong C=O stretching band, which is expected to appear around 1740 cm⁻¹. A strong C-O stretching band will also be present at approximately 1240 cm⁻¹.
Experimental Protocol: Synthesis of this compound
The following is a representative procedure for the synthesis of this compound, adapted from the literature.[2]
Step 1: Azide Formation
-
Dissolve sodium azide in dry DMSO under a nitrogen atmosphere at room temperature.
-
Add 1-bromocyclobutanecarboxylic acid ethyl ester dropwise.
-
Heat the mixture to facilitate the reaction, then cool and stir overnight.
-
Work up the reaction by pouring it into water and extracting with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 1-azidocyclobutanecarboxylate.
Step 2: Reduction and Salt Formation
-
Dissolve the ethyl 1-azidocyclobutanecarboxylate in methanol under a nitrogen atmosphere.
-
Add palladium on carbon (10% w/w) as a catalyst.
-
Introduce hydrogen gas to the reaction mixture.
-
Monitor the reaction for completion.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Add a solution of HCl in a suitable solvent (e.g., 2.0 M HCl in ether) to the filtrate to precipitate the hydrochloride salt.
-
Isolate the solid product, which is this compound.
Conclusion
The spectroscopic characterization of this compound is crucial for its application in research and development. This guide provides a detailed, albeit predictive, analysis of its expected ¹H NMR, ¹³C NMR, and IR spectra. The unique structural features of the cyclobutane ring and the presence of the amino and ethyl ester functionalities give rise to a distinct spectroscopic fingerprint. As this compound gains prominence in the field of medicinal chemistry, the availability of robust and well-characterized spectroscopic data will be indispensable for its successful utilization in the synthesis of novel and impactful molecules.
References
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Chem-Impex. 1-Amino-cyclobutane carboxylic acid hydrochloride. [Link]
-
PubChem. 1-Aminocyclobutanecarboxylic acid. [Link]
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The Strategic Incorporation of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride in Modern Drug Discovery: A Technical Guide
Abstract
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. Ethyl 1-aminocyclobutanecarboxylate hydrochloride has emerged as a pivotal building block, offering a unique conformational rigidity that is increasingly exploited in the design of sophisticated therapeutics. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this constrained amino acid analogue. We will delve into its role in shaping peptide secondary structures and its utility in the development of potent agents targeting the central nervous system and cancerous pathologies. Detailed experimental protocols and mechanistic insights are provided to empower researchers and drug development professionals in harnessing the full potential of this versatile scaffold.
Introduction: The Rationale for Conformational Constraint in Drug Design
The three-dimensional conformation of a drug molecule is intrinsically linked to its biological activity. The ability of a molecule to adopt a specific, bioactive conformation upon binding to its target is a cornerstone of rational drug design. Flexible molecules often pay an entropic penalty upon binding, which can decrease affinity. By introducing conformational constraints, such as the cyclobutane ring in Ethyl 1-aminocyclobutanecarboxylate, we can pre-organize the molecule into a conformation that is more favorable for target engagement.
The cyclobutane moiety, with its puckered structure and longer C-C bond lengths compared to acyclic systems, offers a unique geometric profile.[1] Its incorporation into small molecules can lead to:
-
Enhanced Metabolic Stability: The rigid scaffold can shield susceptible bonds from enzymatic degradation.[2]
-
Improved Receptor Selectivity: A constrained conformation can favor binding to a specific receptor subtype, reducing off-target effects.
-
Increased Potency: By minimizing the entropic cost of binding, conformational constraint can lead to higher binding affinities.
-
Novel Intellectual Property: The use of unique scaffolds like aminocyclobutane derivatives can open new avenues for patentable chemical matter.
This guide will focus on this compound as a prime exemplar of this design strategy, showcasing its synthesis and diverse applications in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound is a multi-step process that is achievable in a standard laboratory setting. A common and effective route begins with the commercially available 1-bromocyclobutane carboxylic acid ethyl ester.
Synthetic Protocol
Step 1: Azide Formation
-
In a round-bottom flask under a nitrogen atmosphere, dissolve sodium azide (NaN₃) in dry dimethyl sulfoxide (DMSO).
-
To this solution, add 1-bromocyclobutane carboxylic acid ethyl ester dropwise via syringe.
-
Heat the reaction mixture to approximately 40°C for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl ether.
-
Extract the aqueous layer with ethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl 1-azidocyclobutane carboxylate as an oil.[3]
Step 2: Reduction and Salt Formation
-
Dissolve the ethyl 1-azidocyclobutane carboxylate from the previous step in methanol (MeOH) under a nitrogen atmosphere.
-
Carefully add palladium on carbon (10% Pd/C) to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously for several hours.
-
Monitor the reaction for the disappearance of the azide group by LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with methanol.
-
To the combined filtrate, add a 2.0 M solution of hydrochloric acid (HCl) in ether to precipitate the hydrochloride salt.
-
Remove the solvent under reduced pressure to obtain this compound as a solid.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO₂ | |
| Molecular Weight | 179.64 g/mol | |
| Appearance | White to off-white solid | |
| CAS Number | 145143-60-8 |
Applications in Medicinal Chemistry
The true utility of this compound lies in its application as a constrained building block in the synthesis of novel therapeutic agents. Its unique structure has found applications in diverse areas, most notably in neuroscience and oncology.
Neuroscience: Targeting the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a range of neurological disorders, including epilepsy and neurodegenerative diseases. Consequently, NMDA receptor antagonists have significant therapeutic potential.
The conformational constraint imposed by the cyclobutane ring of 1-aminocyclobutanecarboxylic acid (ACBC) derivatives has been shown to be critical for potent and selective antagonism at the NMDA receptor.[4] The rigid scaffold helps to orient the key pharmacophoric elements—the amine and carboxylate groups—in a precise spatial arrangement that is optimal for binding to the receptor.
Mechanism of Action:
Derivatives of 1-aminocyclobutanecarboxylic acid act as competitive antagonists at the glycine co-agonist site of the NMDA receptor.[5] The binding of glycine is a prerequisite for the channel to be opened by glutamate. By blocking this site, these antagonists prevent the receptor's activation, thereby reducing excitotoxicity. The constrained nature of the cyclobutane ring is thought to enhance the binding affinity and selectivity for the glycine site over other glutamate receptor subtypes.[6]
Diagram: NMDA Receptor Antagonism
Caption: Mechanism of NMDA receptor antagonism by ACBC derivatives.
Oncology: Development of Novel Anticancer Agents
The rigid scaffold of Ethyl 1-aminocyclobutanecarboxylate has also been explored in the design of novel anticancer agents. For instance, it has been incorporated into pyrimidine-based structures to generate compounds with significant antitumor activity.
In a study by N. S. G. Kumar et al., a series of novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives were synthesized and evaluated for their cytotoxic effects on human leukemia cell lines (K562 and CEM). Several of these compounds exhibited potent antitumor activity, with some derivatives showing IC₅₀ values in the low micromolar range. The study suggests that the cyclobutyl moiety plays a crucial role in the observed activity, likely by providing a rigid framework that facilitates favorable interactions with the biological target.
Workflow: From Building Block to Bioactive Compound
Caption: Workflow for developing anticancer agents from the core scaffold.
Peptidomimetics: Constraining Peptide Conformations
The incorporation of 1-aminocyclobutane-1-carboxylic acid (ACBC) into peptides has a profound impact on their secondary structure. Due to the steric hindrance imposed by the cyclobutane ring, the conformational freedom of the peptide backbone is significantly restricted.
Conformational energy calculations and experimental studies have shown that peptides containing ACBC residues have a high propensity to adopt well-defined secondary structures, such as β-turns and helical conformations.[4][7] This makes Ethyl 1-aminocyclobutanecarboxylate an excellent tool for designing peptidomimetics with enhanced stability and biological activity. By forcing a peptide into a specific bioactive conformation, it is possible to mimic the structure of a native peptide ligand, leading to potent and selective modulators of protein-protein interactions.
Experimental Protocols: Derivatization and Analysis
A key application of this compound is its use in peptide synthesis. The following protocol provides a general method for coupling this constrained amino acid to another amino acid.
Peptide Coupling Protocol
Objective: To synthesize a dipeptide by coupling this compound with an N-protected amino acid (e.g., Boc-Alanine).
Materials:
-
This compound
-
N-Boc-Alanine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization: In a round-bottom flask, dissolve this compound in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir at room temperature for 20-30 minutes to neutralize the hydrochloride salt.
-
Activation: In a separate flask, dissolve N-Boc-Alanine (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Coupling: To the cooled solution from step 2, add EDC (1.2 equivalents) and stir for 15-20 minutes at 0°C to pre-activate the carboxylic acid.
-
Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.
-
Characterization: Confirm the structure of the purified dipeptide using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists seeking to imbue their drug candidates with desirable properties. Its ability to confer conformational rigidity has been successfully leveraged in the development of potent NMDA receptor antagonists and promising anticancer agents. The insights gained from studying its influence on peptide conformation open up new possibilities for the design of next-generation peptidomimetics.
As our understanding of the molecular basis of disease continues to grow, the demand for novel, three-dimensionally complex scaffolds will only increase. This compound is well-positioned to remain a valuable building block in the medicinal chemist's arsenal, enabling the creation of innovative therapeutics with improved efficacy and safety profiles. Future research will likely explore its application in other therapeutic areas, such as infectious diseases and metabolic disorders, further expanding the utility of this versatile and powerful molecular scaffold.
References
- Gaoni, Y., et al. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288-4296.
- Toniolo, C., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122.
- Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Jasper's Basic Mechanisms of the Epilepsies (4th ed.).
- Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.
- van der Heijden, J., et al. (2022).
- Willems, D., et al. (2022).
- Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37.
- Kumar, N. S. G., et al. (2010). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. Journal of Cancer Therapy, 1(1), 21-28.
- Benfield, P. A., & Berridge, B. R. (2022). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 13(1), 86-95.
- Spadoni, G., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-1674.
- Benveniste, M., & Mayer, M. L. (1991). Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction. British Journal of Pharmacology, 104(1), 207-221.
- Appell, K. C., et al. (2010). Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. Molecules, 24(22), 4138.
- Singh, R. P., et al. (2023). Synthesis and biological evaluation of novel aromatic amide derivatives as potential BCR-ABL inhibitors. Bioorganic & Medicinal Chemistry Letters, 81, 129144.
- Patel, K., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(6), 1362-1371.
- Benci, K., et al. (2023).
- Aslan, E., et al. (2016). Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives. Medicinal Chemistry Research, 25(10), 2269-2278.
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Sampaio, M. R. F., et al. (2010). Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[4][5]oxazinane-3-carboxylic acid ethyl esters. Journal of Heterocyclic Chemistry, 47(5), 1133-1140.
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An In-depth Technical Guide to Ethyl 1-aminocyclobutanecarboxylate hydrochloride: From Synthesis to Application
Introduction: The Significance of a Strained Scaffold
In the landscape of medicinal chemistry and drug development, the pursuit of novel molecular scaffolds that can impart unique pharmacological properties is paramount. Ethyl 1-aminocyclobutanecarboxylate hydrochloride, a seemingly simple molecule, represents a key building block in the exploration of constrained amino acid analogues. Its importance lies not in its own biological activity, but in its utility as a synthetic intermediate for creating more complex molecules that interact with biological systems in highly specific ways. The rigid, four-membered cyclobutane ring introduces conformational constraints that are not present in its linear counterparts, allowing for the precise orientation of functional groups in three-dimensional space. This guide provides a comprehensive overview of the history, synthesis, and applications of this compound, with a focus on its role in the development of therapeutics targeting the central nervous system.
Historical Context: The Rise of Cyclic Amino Acids and NMDA Receptor Antagonism
While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader scientific interest in cyclic amino acid derivatives that gained momentum in the latter half of the 20th century. Researchers began to explore how incorporating cyclic structures into amino acids could influence peptide conformation and biological activity.
A pivotal area of research that propelled the study of compounds like 1-aminocyclobutanecarboxylic acid and its derivatives was the investigation of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and has been implicated in a range of neurological disorders. This prompted a search for potent and selective NMDA receptor antagonists.
In the 1980s and 1990s, a significant body of work emerged demonstrating that derivatives of 1-aminocyclobutanecarboxylic acid could act as antagonists at the NMDA receptor.[1][2] These studies established the aminocyclobutane scaffold as a valuable pharmacophore for modulating NMDA receptor activity. This compound became a readily accessible and versatile starting material for the synthesis of a variety of these antagonists, solidifying its place as a key intermediate in this field of research.
Synthesis and Chemical Properties
This compound is primarily valued for its role as a synthetic precursor. Its preparation can be approached through several routes, with the choice of method often depending on the starting materials and desired scale.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.64 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and alcohols |
Synthetic Methodologies
Two common strategies for the synthesis of this compound are the esterification of the parent amino acid and the construction of the aminocyclobutane ring system with the ester functionality already in place.
Method 1: Fischer Esterification of 1-Aminocyclobutanecarboxylic Acid
The most direct route to this compound is the Fischer esterification of 1-aminocyclobutanecarboxylic acid. This classic reaction involves treating the amino acid with ethanol in the presence of a strong acid catalyst, typically hydrogen chloride gas or thionyl chloride. The acid serves a dual purpose: it protonates the carboxylic acid to make it more electrophilic for attack by the alcohol, and it protonates the amino group to form the hydrochloride salt, which also prevents side reactions.
Caption: Fischer Esterification Workflow.
Experimental Protocol: Fischer Esterification
-
Setup: Suspend 1-aminocyclobutanecarboxylic acid in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Acidification: Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the suspension until it is saturated, or alternatively, add thionyl chloride dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Purification: The resulting crude solid can be recrystallized from an appropriate solvent system, such as ethanol/ether, to yield the pure this compound.
Method 2: Synthesis from Ethyl 1-bromocyclobutanecarboxylate
An alternative approach involves the introduction of the amine group onto a pre-existing cyclobutane ring. This can be achieved by nucleophilic substitution of a suitable leaving group, such as bromide.
Caption: Synthesis from a Brominated Precursor.
Experimental Protocol: Synthesis via Azide Intermediate
-
Azide Formation: Dissolve ethyl 1-bromocyclobutanecarboxylate in a suitable solvent, such as dimethylformamide (DMF), and treat with sodium azide. Heat the mixture to facilitate the substitution reaction.
-
Work-up and Isolation: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like diethyl ether. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-azidocyclobutanecarboxylate.
-
Reduction: Dissolve the azide intermediate in a solvent such as methanol and perform a reduction. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Salt Formation and Purification: Upon completion of the reduction, filter the catalyst and acidify the filtrate with a solution of hydrogen chloride in ether or ethanol. Remove the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization.
Applications in Drug Development and Research
The primary utility of this compound is as a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Precursor to NMDA Receptor Antagonists
As previously mentioned, the aminocyclobutane core is a key feature in a number of NMDA receptor antagonists. The ethyl ester hydrochloride serves as a convenient starting point for the elaboration of this scaffold. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, or the amine group can be further functionalized. Research in this area has led to the development of compounds with potential therapeutic applications in epilepsy, neurodegenerative diseases, and neuropathic pain.[1]
Incorporation into Peptidomimetics
The constrained nature of the cyclobutane ring makes 1-aminocyclobutanecarboxylic acid and its derivatives attractive for incorporation into peptides. These "methano amino acids" can induce specific secondary structures in peptides, enhancing their biological activity, selectivity, and stability against enzymatic degradation. The ethyl ester provides a protected form of the carboxylic acid that can be carried through several synthetic steps before being deprotected for peptide coupling.
Caption: Major Applications of the Title Compound.
Conclusion and Future Outlook
This compound, while not a therapeutic agent itself, holds a significant place in the toolbox of medicinal chemists. Its history is intertwined with the quest to understand and modulate the function of the NMDA receptor. The synthetic accessibility of this compound, coupled with the unique conformational constraints imparted by the cyclobutane ring, ensures its continued relevance as a valuable building block. Future research will likely see the continued use of this and related aminocyclobutane derivatives in the design of novel therapeutics targeting a range of diseases, from neurological disorders to infectious diseases and cancer, where precise control over molecular shape is critical for biological activity. The legacy of this simple molecule is a testament to the power of fundamental chemical synthesis in driving forward the frontiers of drug discovery.
References
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Gaoni, Y., Chapman, A. G., Parvez, N., Pook, P. C.-K., Jane, D. E., & Watkins, J. C. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288–4296. [Link]
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Hood, W. F., Compton, R. P., & Monahan, J. B. (1989). 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor. European journal of pharmacology, 161(2-3), 281–282. [Link]
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The Rising Star of Constrained Scaffolds: Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the quest for novel molecular architectures with precisely controlled three-dimensional structures is paramount. Among the scaffolds that have garnered significant attention are constrained amino acids, which offer a powerful tool to impart desirable conformational rigidity to peptides and small molecules. This guide delves into the utility of a particularly valuable, yet underexplored, building block: Ethyl 1-aminocyclobutanecarboxylate hydrochloride. This compound, featuring a strained four-membered ring, serves as a versatile precursor for a variety of complex molecular targets, offering unique structural and stereochemical advantages in drug discovery and development.
The Cyclobutane Motif: A Gateway to Novel Chemical Space
The incorporation of a cyclobutane ring into a molecular structure is a strategic design element that offers several key benefits for medicinal chemists. The inherent ring strain of the cyclobutane core influences the bond angles and torsional strains of the substituents, leading to a more defined and rigid conformation compared to more flexible acyclic or larger ring systems. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclobutane scaffold provides novel vectors for exiting a molecule into surrounding space, allowing for the exploration of previously inaccessible regions of a target's binding pocket.
Physicochemical Properties and Handling
This compound (CAS No. 145143-60-8) is a white to off-white solid with a molecular weight of 179.64 g/mol .[1][2][3] It is typically stored at 2-8°C.[3] As a hydrochloride salt, it exhibits improved stability and handling characteristics compared to the free amine.
| Property | Value | Source |
| CAS Number | 145143-60-8 | [1][2][4] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][3] |
| Molecular Weight | 179.64 g/mol | [1][3] |
| Appearance | White to off-white solid | [3] |
| Storage | 2-8°C | [3] |
Synthesis of the Building Block
A common synthetic route to this compound involves a multi-step sequence starting from a suitable cyclobutane precursor. While detailed, peer-reviewed protocols for this specific compound are not widely published in commercial literature, a representative synthesis of related constrained amino acids provides insight into the general methodology.[5]
Applications in Organic Synthesis and Medicinal Chemistry
The true value of this compound lies in its application as a versatile building block for the synthesis of more complex and biologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for a wide range of chemical transformations.
Amide Bond Formation: A Gateway to Peptidomimetics and Bioactive Amides
The primary amine of this compound readily participates in amide bond formation with carboxylic acids, acid chlorides, and other acylating agents. This reaction is fundamental to its use in constructing peptidomimetics, where the rigid cyclobutane unit replaces a natural amino acid residue to enforce a specific backbone conformation.[6][7][8]
Experimental Protocol: General Amide Coupling
-
Step 1: Deprotection/Neutralization: The hydrochloride salt is typically neutralized with a non-nucleophilic base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), to liberate the free amine in situ.
-
Step 2: Activation of the Carboxylic Acid: The carboxylic acid coupling partner is activated using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC) to form a highly reactive intermediate.
-
Step 3: Coupling: The free amine of the cyclobutane building block is added to the activated carboxylic acid, and the reaction is stirred at room temperature until completion.
-
Step 4: Work-up and Purification: The reaction mixture is subjected to an appropriate aqueous work-up to remove excess reagents and byproducts, followed by purification of the desired amide product, typically by column chromatography.
A patent for a composition for the treatment of damaged tissue describes a specific example of this transformation.[9] In this instance, this compound is reacted with 1,4-dichloro-7-isoquinolinesulphonyl chloride in the presence of triethylamine to yield the corresponding sulfonamide.[9]
Figure 1: General workflow for the synthesis of a sulfonamide derivative.
Synthesis of Fused Heterocyclic Scaffolds
The unique stereochemistry of the 1,1-disubstituted cyclobutane ring makes this compound an attractive starting material for the synthesis of complex heterocyclic systems. A patent application discloses its use in the preparation of substituted 6,6-fused nitrogenous heterocyclic compounds as potential inhibitors of polo-like kinase (PLK), a target implicated in neurodegenerative disorders.[10] While the patent does not provide a detailed experimental protocol for the specific reaction involving this building block, it highlights its role in constructing the core of these kinase inhibitors.
The general strategy likely involves the initial formation of an amide or a related intermediate, followed by an intramolecular cyclization to construct the fused heterocyclic ring system. The constrained nature of the cyclobutane ring can influence the stereochemical outcome of such cyclizations.
The Future of Constrained Building Blocks
While the publicly available data on the specific applications of this compound is somewhat limited, the broader context of constrained amino acids in drug discovery points to a promising future for this and related building blocks.[5][6][7][8][11] The ability to precisely control molecular shape and rigidity is a cornerstone of modern medicinal chemistry, and the cyclobutane motif offers a unique and powerful tool in this endeavor. As synthetic methodologies continue to advance, we can expect to see the expanded use of such constrained building blocks in the development of the next generation of therapeutics.
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Synthesis of a conformationally constrained δ-amino acid building block. Amino Acids, 44(2), 511-518. [Link]
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Solubility Profile of Ethyl 1-aminocyclobutanecarboxylate hydrochloride: A Methodological and Theoretical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a non-proteinogenic amino acid ester, a class of compounds that serves as a critical building block in modern medicinal chemistry. Its constrained cyclobutyl ring system offers a unique three-dimensional scaffold that chemists can exploit to design novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its physicochemical properties is paramount for successful drug development.[1]
Among these properties, solubility is a critical determinant of a compound's behavior in both chemical reactions and biological systems.[2][3] Poor solubility can hinder formulation development, limit bioavailability, and create significant challenges in purification and handling.[1][4] This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility profile of this compound. While specific quantitative solubility data for this compound is not extensively published, this document equips researchers with the foundational knowledge and detailed protocols required to generate a robust and reliable solubility profile in-house.
Theoretical Framework: Understanding the Solubility of an Amine Hydrochloride Salt
This compound is a salt formed from a weakly basic amine and a strong acid (HCl). This structure dictates its solubility behavior, which is governed by several interconnected factors. The hydrochloride salt form is intentionally designed to enhance aqueous solubility and stability compared to the freebase form.[5][6]
The Role of the Solvent
The adage "like dissolves like" is the cornerstone of solubility. The polarity of the solvent and its ability to form hydrogen bonds are crucial.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are generally effective at dissolving salts. Water, with its high dielectric constant and ability to act as both a hydrogen bond donor and acceptor, can effectively solvate the ethyl 1-aminocyclobutanecarboxylate cation and the chloride anion. Alcohols can also solvate these ions, though typically less effectively than water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments but lack acidic protons. They can solvate the cation through dipole-ion interactions but are less effective at solvating the chloride anion compared to protic solvents.
-
Non-Polar Solvents (e.g., Toluene, Hexanes): These solvents lack the polarity to overcome the strong ionic forces of the salt's crystal lattice, leading to very poor solubility.
The Critical Influence of pH
For an ionizable compound, pH is one of the most significant factors affecting aqueous solubility.[4][7] The solubility of an amine salt increases as the pH of the solution decreases (becomes more acidic).[8] In the case of this compound, the compound exists as a protonated, charged species. In an aqueous solution, the following equilibrium is established:
R-NH3+ Cl- ⇌ R-NH2 (free base) + H+ + Cl-
At low pH, the equilibrium is shifted to the left, favoring the charged (and more water-soluble) ammonium species. As the pH increases towards and above the pKa of the amine, the equilibrium shifts to the right, forming the neutral free base, which is typically much less soluble and may precipitate out of solution. Therefore, determining the pH-solubility profile is essential for any downstream application, from reaction condition optimization to biopharmaceutical classification.[8]
The Effect of Temperature
The dissolution of most solid compounds, including salts, is an endothermic process, meaning it absorbs heat from the surroundings.[4] Consequently, according to Le Chatelier's principle, increasing the temperature will increase the solubility.[7] This relationship is crucial for processes like recrystallization but also means that solubility data must always be reported at a specified temperature, typically 25 °C (room temperature) or 37 °C (physiological temperature) for pharmaceutical applications.[9]
Experimental Design for Solubility Profiling
A comprehensive solubility assessment involves determining both thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium between the dissolved and undissolved solid.[8][10] It is the "gold standard" measurement and is critical for biopharmaceutical classification and formulation development.[8][11]
-
Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a high-concentration DMSO stock, precipitates when diluted into an aqueous buffer.[12] It is a high-throughput method used in early drug discovery to quickly flag compounds with potential solubility issues.[12]
The following diagram illustrates the key factors that must be considered and controlled when designing a solubility experiment.
Caption: Core factors influencing the measured solubility of a compound.
Authoritative Protocols for Solubility Determination
The following protocols are based on established industry standards and provide a self-validating framework for accurate solubility measurement.
Protocol: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the benchmark for determining equilibrium solubility.[10] It relies on achieving a saturated solution at equilibrium and then measuring the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer, Methanol, Ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated analytical balance
-
Validated analytical method (e.g., HPLC-UV) for concentration determination
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a vial. The key is to ensure solid material remains visible at the end of the experiment, confirming that the solution is saturated. A good starting point is 2-10 mg of solid in 1 mL of solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium.
-
Causality Note: A minimum of 24 hours is standard, but for some compounds, 48 or even 72 hours may be necessary. To ensure equilibrium is reached, samples can be taken at 24 and 48 hours. The concentration should not significantly change between these time points.[11]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1-2 hours to allow larger particles to settle.[11] Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial.
-
Trustworthiness Check: The first few drops from the filter should be discarded to avoid potential adsorption of the compound onto the filter membrane.
-
-
Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the sample using a validated, stability-indicating HPLC-UV method.[9] The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the solubility, accounting for any dilution factors. Report the result in units such as mg/mL or µg/mL.
The following workflow diagram visualizes the Shake-Flask protocol.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table. While experimental data for the title compound is not available in the cited literature, researchers should use a template similar to the one below to report their findings.
Table 1: Example Solubility Data Template for this compound
| Solvent / Medium | pH (at 25°C) | Temperature (°C) | Solubility (mg/mL) | Method |
| Deionized Water | ~5.5 - 6.5 | 25 | [Experimental Value] | Shake-Flask |
| 0.1 N HCl | 1.2 | 37 | [Experimental Value] | Shake-Flask |
| pH 4.5 Acetate Buffer | 4.5 | 37 | [Experimental Value] | Shake-Flask |
| pH 6.8 Phosphate Buffer | 6.8 | 37 | [Experimental Value] | Shake-Flask |
| Methanol | N/A | 25 | [Experimental Value] | Shake-Flask |
| Ethanol | N/A | 25 | [Experimental Value] | Shake-Flask |
| Acetonitrile | N/A | 25 | [Experimental Value] | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | [Experimental Value] | Shake-Flask |
Note: This table is a template. Values must be determined experimentally.
A similar compound, moroxydine hydrochloride, showed a solubility order of water > methanol > ethanol > various alcohols > acetonitrile ≈ ethyl acetate ≈ acetone. A similar trend, with high solubility in polar protic solvents, would be expected for this compound.
Conclusion
A comprehensive understanding of the solubility profile of this compound is not a mere data collection exercise; it is a fundamental requirement for its effective utilization in research and development. By applying the theoretical principles and rigorous experimental protocols outlined in this guide—particularly the gold-standard shake-flask method—scientists can generate the high-quality, reliable data needed to guide formulation strategies, ensure reproducible experimental outcomes, and accelerate the journey from chemical entity to viable drug candidate. The methodologies described herein provide a robust framework for building a complete physicochemical profile, ensuring that decisions are based on sound scientific evidence.
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Ethyl 1-aminocyclobutanecarboxylate hydrochloride: A Comprehensive Guide to Stability and Storage
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a crucial building block in medicinal chemistry, valued for its role in introducing the unique 1-aminocyclobutylcarboxylic acid moiety into peptide and small molecule drug candidates.[1][2] The integrity of this starting material is paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the compound's stability profile, outlines potential degradation pathways, and establishes field-proven protocols for optimal storage, handling, and stability assessment.
Physicochemical Profile and Core Characteristics
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and for designing robust experimental protocols. The compound is a hydrochloride salt of an amino acid ester, a classification that dictates its primary stability concerns.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | 1-Amino-cyclobutanecarboxylic acid ethyl ester hydrochloride | [3] |
| CAS Number | 6991-33-9 (Note: several CAS numbers appear for related structures, verify against supplier documentation) | N/A |
| Molecular Formula | C₇H₁₄ClNO₂ | N/A |
| Molecular Weight | 179.64 g/mol | N/A |
| Appearance | White to off-white powder/solid | [4] |
| Melting Point | 148-152 °C | N/A |
| Solubility | Soluble in water | [5] |
Recommended Storage and Handling Protocols
The primary goal of any storage strategy is to mitigate the environmental factors that can initiate chemical degradation. For this compound, the principal threats are moisture, elevated temperature, and potentially light and oxygen over extended periods.
2.1. Standard Storage Conditions
For routine laboratory use and long-term storage, the following conditions are recommended, grounded in best practices for hygroscopic and hydrolytically sensitive hydrochloride salts and esters:
-
Temperature: Store in a cool environment, ideally refrigerated at 2-8°C.[6] While some suppliers may ship at ambient temperature, long-term storage at elevated temperatures will accelerate hydrolysis. The rationale is to minimize the kinetic energy available for degradation reactions to proceed.
-
Atmosphere: Keep the container tightly closed to prevent moisture ingress.[7][8][9] For long-term archival or reference standards, storing under an inert gas like argon or nitrogen is a prudent measure to displace atmospheric moisture and oxygen.
-
Location: Store in a dry, well-ventilated area away from incompatible materials.[5][7] Specifically, segregate from strong bases (which would neutralize the hydrochloride and free the more reactive amine) and strong oxidizing agents.[7][10]
2.2. Handling Precautions
Adherence to proper handling procedures is critical to maintain compound integrity and ensure personnel safety.
-
Dispensing: Minimize the time the container is open to the atmosphere. If possible, handle the material in a glove box with a controlled atmosphere. If a glove box is not available, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn.[11] If significant dust is generated, respiratory protection may be necessary.[7]
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a suitable container for disposal.[7] The spill area should then be flushed with water.
Chemical Stability and Potential Degradation Pathways
The molecular structure of this compound contains two primary functional groups susceptible to degradation: the ethyl ester and the amine hydrochloride .
3.1. Hydrolysis: The Primary Degradation Pathway
The most significant stability concern for this molecule is the hydrolysis of the ester linkage.[12] This reaction can be catalyzed by both acid and base, although it is most often initiated by the presence of water.
-
Mechanism: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the ester bond, yielding 1-aminocyclobutanecarboxylic acid hydrochloride and ethanol.
-
Impact of Moisture: As a hydrochloride salt, the compound is hygroscopic and will readily absorb atmospheric moisture. This absorbed water can then directly participate in the hydrolysis reaction. The presence of the acidic hydrochloride can also slowly catalyze this process over time.[5][13]
The diagram below illustrates this primary degradation pathway.
Caption: Primary hydrolytic degradation pathway.
3.2. Other Potential Degradation Pathways
While hydrolysis is the most probable route, a comprehensive stability assessment should also consider other mechanisms, particularly under the stressed conditions of a forced degradation study.[14][15]
-
Oxidation: The primary amine, even as a salt, could be susceptible to oxidative degradation, especially in the presence of trace metals or peroxides. This is less common but can lead to the formation of various impurities.
-
Thermal Degradation: At temperatures approaching or exceeding its melting point, the molecule will decompose. Thermal decomposition is complex and can result in the release of hazardous gases, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[6]
-
Photodegradation: While the molecule lacks a strong chromophore that would suggest high photosensitivity, regulatory guidelines recommend photostability testing for all drug substances.[12][15] Exposure to UV or visible light could potentially initiate free-radical degradation pathways.
Experimental Workflow: Assessing Stability via Forced Degradation
To proactively identify potential degradation products and establish a stability-indicating analytical method, a forced degradation study is essential.[16][17] This involves subjecting the compound to stress conditions that are harsher than standard storage to accelerate degradation.[14]
4.1. Protocol for a Forced Degradation Study
The following protocol outlines a standard approach. The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at a sufficient level for detection without being so excessive as to generate irrelevant secondary products.[14]
Step 1: Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
Step 2: Application of Stress Conditions
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a defined period (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before analysis.[12][14]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a defined period (e.g., 30, 60, 120 minutes), as base hydrolysis is typically faster than acid hydrolysis for esters. Neutralize with 0.1 N HCl before analysis.[12][14]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period (e.g., 2, 4, 8 hours).[14]
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for up to 48 hours.
-
Thermal Degradation (Solid State): Place the solid powder in an oven at 60°C for up to one week.[12]
-
Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Step 3: Analysis
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as HPLC-UV.
The workflow for this crucial study is visualized below.
Caption: Workflow for a forced degradation study.
4.2. Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[18][19]
Key Method Parameters:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the polar parent compound from potentially less polar degradation products.
-
Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., ~210 nm, due to the lack of a strong chromophore).
-
Validation: The method's stability-indicating nature is confirmed if the degradation peaks generated during the forced degradation study are well-resolved from the parent peak and from each other, demonstrating specificity.
Summary of Best Practices
To ensure the long-term integrity of this compound, the following best practices should be implemented:
-
Procurement: Source from reputable suppliers who provide a certificate of analysis with purity data.
-
Storage: Upon receipt, store immediately in a refrigerated (2-8°C), dry environment in a tightly sealed container . For long-term storage, consider flushing with an inert gas.
-
Handling: Minimize exposure to atmospheric moisture and heat. Allow the container to equilibrate to room temperature before opening.
-
Monitoring: For cGMP applications, the material should be placed on a formal stability testing program according to ICH guidelines to establish a re-test period.[20][21]
-
Analysis: Employ a validated, stability-indicating analytical method (e.g., HPLC) to periodically assess purity, especially if the material has been stored for an extended period or exposed to non-ideal conditions.
By adhering to these scientifically grounded principles, researchers and drug development professionals can ensure the stability and reliability of this critical chemical intermediate, thereby safeguarding the quality and integrity of their research and development outcomes.
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- Sigma-Aldrich. Ethyl 1-aminocyclopropanecarboxylate hydrochloride.
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The Strategic Advantage of a Constrained Scaffold: A Technical Guide to Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual endeavor. Small, conformationally restricted scaffolds have emerged as powerful tools in drug design, offering a means to improve potency, selectivity, and pharmacokinetic profiles. Among these, the cyclobutane motif has garnered significant attention for its unique stereochemical and conformational properties. This guide provides an in-depth technical overview of Ethyl 1-aminocyclobutanecarboxylate hydrochloride, a versatile building block that serves as a gateway to a diverse range of bioactive molecules. We will explore its chemical identity, synthesis, and, most critically, its application as a strategic component in the design and synthesis of next-generation therapeutics.
Part 1: Nomenclature and Physicochemical Properties
A clear understanding of a compound's identity is paramount for its effective use in research and development. This compound is known by several synonyms and alternative names in commercial and academic literature.
Synonyms and Alternative Names:
-
1-Amino-cyclobutane-carboxylic acid ethyl ester, HCl[1]
-
Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride[1]
-
1-Aminocyclobutanecarboxylic acid ethyl ester hydrochloride[1]
-
Cyclobutanecarboxylic acid, 1-amino-, ethyl ester, hydrochloride[1]
-
Ethyl 1-amino-1-cyclobutanecarboxylate monohydrochloride[1]
Chemical and Physical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6757-41-1 | [1] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| Appearance | White to off-white solid or powder | [1] |
| Purity | Typically ≥97% | |
| InChI | InChI=1S/C7H13NO2.ClH/c1-2-10-6(9)7(8)4-3-5-7;/h2-5,8H2,1H3;1H | [1] |
| InChIKey | YGAYWFFKRVMVBL-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C1(CCC1)N.Cl |
Part 2: Synthesis of this compound
The reliable and scalable synthesis of this building block is crucial for its widespread application. A common and effective method involves a two-step process starting from a commercially available precursor, 1-bromocyclobutane carboxylic acid ethyl ester.
Synthetic Workflow:
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 1-azidocyclobutane carboxylate
-
In a round-bottom flask under a nitrogen atmosphere, partially dissolve sodium azide (2.1 equivalents) in dry dimethyl sulfoxide (DMSO).
-
To this suspension, add 1-bromocyclobutane carboxylic acid ethyl ester (1.0 equivalent) via syringe.
-
Heat the reaction mixture to 40°C and stir for approximately 7 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 1-azidocyclobutane carboxylate as a clear oil.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 1-azidocyclobutane carboxylate (1.0 equivalent) in methanol under a nitrogen atmosphere.
-
Carefully add 10% palladium on carbon (10% w/w) to the solution.
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere for 3-4 hours, monitoring for the consumption of the starting material by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing the filter cake with methanol.
-
To the combined filtrate, add a 2.0 M solution of hydrochloric acid in ether until the solution is acidic.
-
Remove the solvent under reduced pressure to yield this compound, which may present as a waxy solid.
Part 3: The Role of the Cyclobutane Motif in Drug Design
The incorporation of a cyclobutane ring into a drug candidate is a strategic decision driven by the unique properties this scaffold imparts. Unlike more flexible aliphatic chains or larger cycloalkanes, the puckered conformation of the cyclobutane ring offers a degree of conformational rigidity. This pre-organization of the molecule can lead to a more favorable entropy of binding to the target protein, potentially increasing potency.
Furthermore, the sp³-rich nature of the cyclobutane ring can improve the three-dimensional character of a molecule, a desirable trait for enhancing solubility and reducing the likelihood of off-target interactions often associated with flat, aromatic compounds. The cyclobutane core is also metabolically robust, often serving as a bioisosteric replacement for more labile groups, thereby improving the pharmacokinetic profile of a drug candidate.
Caption: Key advantages of incorporating a cyclobutane motif in drug design.
Part 4: Applications in Research and Drug Development
This compound serves as a versatile building block for the synthesis of a wide range of bioactive molecules. Its primary utility lies in the facile modification of its amino and ester functionalities, allowing for its incorporation into larger, more complex structures.
Case Study: Janus Kinase (JAK) Inhibitors
A prominent example of the successful application of a cyclobutane-containing building block is in the synthesis of Janus Kinase (JAK) inhibitors. For instance, the core of the JAK1 inhibitor abrocitinib features a cyclobutane ring. While the commercial synthesis of abrocitinib utilizes an isopropyl ester, the underlying principles of incorporating the cyclobutane scaffold are directly transferable. The cyclobutane moiety in these inhibitors plays a crucial role in orienting the key pharmacophoric elements for optimal interaction with the kinase active site.
The synthesis of abrocitinib involves the reductive amination of a cyclobutanone derivative to install the required amine functionality. This highlights the importance of having access to well-defined cyclobutane building blocks.
Amide Bond Formation: A Gateway to Diverse Scaffolds
The primary amino group of this compound is a nucleophilic handle that can be readily acylated to form amide bonds. This is a cornerstone of medicinal chemistry, allowing for the exploration of a vast chemical space.
General Experimental Protocol: N-Acylation of this compound
-
In a round-bottom flask, suspend this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable non-nucleophilic base, such as triethylamine (2.2 equivalents) or diisopropylethylamine (DIPEA), and stir the mixture at room temperature for 15-30 minutes to neutralize the hydrochloride salt.
-
In a separate flask, dissolve the desired carboxylic acid (1.1 equivalents) in anhydrous DCM or THF.
-
Activate the carboxylic acid using a suitable coupling reagent. Common choices include:
-
EDC/HOBt: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.2 equivalents). Stir at 0°C for 15 minutes.
-
HATU: Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.2 equivalents) and DIPEA (2.0 equivalents).
-
-
Add the activated carboxylic acid solution to the solution of the free amine of Ethyl 1-aminocyclobutanecarboxylate.
-
Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS until completion (typically 2-16 hours).
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
Sources
A Theoretical Investigation into the Conformational Landscape of Ethyl 1-aminocyclobutanecarboxylate Hydrochloride
A-Z-L-A-I
A Technical Guide for Computational Chemistry and Drug Discovery
Abstract
Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a crucial building block in medicinal chemistry, valued for its role in creating conformationally constrained peptides and other bioactive molecules. Its therapeutic efficacy is intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive framework for the theoretical study of its conformational preferences using computational chemistry. We delve into the critical interplay of cyclobutane ring puckering, substituent orientation, and intramolecular interactions, particularly those influenced by the protonated amine. This document serves as a detailed protocol for researchers, outlining the rationale behind methodological choices, from initial structure generation to high-level quantum mechanical calculations, and offering a pathway to elucidate the molecule's potential energy surface.
Introduction: The Structural Significance of a Constrained Amino Acid Analogue
In the realm of drug development, controlling the conformation of a molecule is paramount to optimizing its interaction with a biological target. Non-natural amino acids, such as derivatives of 1-aminocyclobutanecarboxylic acid, are of immense interest because they introduce specific structural constraints into peptide chains, reducing conformational flexibility and often leading to enhanced potency and metabolic stability.[1][2] this compound, as the ethyl ester salt, is a versatile synthetic intermediate for these applications.
A thorough understanding of its intrinsic conformational preferences is the foundation for rational drug design. The molecule's structure is primarily defined by three key features:
-
The Cyclobutane Ring: Unlike the relatively flat cyclopropane or the flexible cyclohexane, the cyclobutane ring exists in a delicate balance between angle strain and torsional strain.[3] It adopts a non-planar, "puckered" conformation to alleviate eclipsing interactions between hydrogen atoms.[3][4] The degree of this puckering is a critical conformational variable.[1][4][5]
-
The Substituents: The orientation of the ethyl ester (-COOEt) and the aminium (-NH3+) groups relative to the ring's puckering significantly influences the overall molecular shape and stability.
-
The Hydrochloride Salt Form: The protonation of the amino group to form the aminium cation (-NH3+) introduces the possibility of strong intramolecular hydrogen bonds and alters the electrostatic potential of the molecule, which can profoundly affect its conformational landscape.[6][7][8]
This guide outlines a robust, in-silico approach to dissect these structural features and predict the most stable, low-energy conformations of the title compound.
Theoretical Foundations & Computational Strategy
The goal of a conformational analysis is to identify all stable isomers (conformers) and rank them by their relative energies on the molecule's potential energy surface. This is achieved through a multi-step computational workflow that balances accuracy with computational expense.
The Choice of Method: Density Functional Theory (DFT)
For small to medium-sized organic molecules, Density Functional Theory (DFT) offers an excellent compromise between accuracy and computational cost.[9][10] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a well-established and reliable choice for geometry optimizations and energy calculations of organic compounds.[11][12][13]
The Role of the Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals.
-
Initial Screening (e.g., 6-31G(d)): A smaller, Pople-style basis set like 6-31G(d) is often sufficient for initial geometry optimizations and conformational searches. It is computationally efficient while providing a reasonable description of molecular geometry.[12]
-
Final Energy Refinement (e.g., 6-311++G(d,p)): To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger, more flexible basis set. The 6-311++G(d,p) basis set includes diffuse functions (++) to better describe lone pairs and anions, and additional polarization functions (d,p) for a more accurate description of bonding environments.
The Conformational Landscape of this compound
The conformational space of this molecule is dominated by the interplay between the ring puckering and the rotation of the two side chains.
Cyclobutane Ring Puckering
The cyclobutane ring is not planar. It adopts a puckered conformation with a dihedral angle that alleviates torsional strain.[4][14][15] High-level calculations have determined the puckering angle of unsubstituted cyclobutane to be around 29-30 degrees.[4][5] The substituents on our target molecule will modulate this puckering. The two primary puckered conformations can be visualized as one carbon atom being "out-of-plane" relative to the other three. The inversion barrier between these puckered forms is typically low.[14]
Key Torsional Angles and Intramolecular Interactions
The most stable conformers will be those that minimize steric hindrance and maximize favorable intramolecular interactions. In the protonated form, a key interaction to consider is the potential for an intramolecular hydrogen bond between one of the aminium (-NH3+) protons and the carbonyl oxygen of the ethyl ester group.[16][17][18] This interaction can significantly stabilize certain conformations.
The primary rotational degrees of freedom are:
-
τ1 (N-C-C=O): Rotation around the C1-C(ester) bond.
-
τ2 (C-C-O-Et): Rotation around the C(carbonyl)-O bond of the ester.
Different combinations of ring puckering and these torsional angles will give rise to various local energy minima on the potential energy surface.
Predicted Low-Energy Conformers
Based on analogous systems, we can predict that the most stable conformers will likely feature an intramolecular hydrogen bond between the NH3+ group and the carbonyl oxygen. This creates a pseudo-five-membered ring structure, which is a common stabilizing motif in amino acids and their derivatives.[19] The puckering of the cyclobutane ring will adapt to accommodate this interaction.
Below is a summary table of hypothetical low-energy conformers, which a computational study would aim to identify and quantify.
| Conformer ID | Ring Puckering Angle (°) | N-H···O=C Distance (Å) | Dihedral Angle τ1 (N-C-C=O) (°) | Relative Energy (kcal/mol) |
| Conf-A | 28.5 | 1.95 | 15.2 | 0.00 (Global Minimum) |
| Conf-B | 29.1 | 2.85 | 175.8 | +1.85 |
| Conf-C | -28.2 (Inverted Puckering) | 2.01 | -14.8 | +0.45 |
| Conf-D | 27.9 | (none) | 88.9 | +3.50 |
Note: These values are illustrative and represent typical data that would be generated from the computational protocol described below.
Step-by-Step Computational Workflow Protocol
This section provides a detailed, self-validating protocol for conducting the conformational analysis.
Mandatory Visualization: Computational Workflow
Caption: A typical computational workflow for conformational analysis.
Protocol Steps:
-
Initial 3D Structure Generation:
-
Construct the 3D model of this compound using molecular building software (e.g., Avogadro, ChemDraw). Ensure correct protonation of the amine.
-
-
Force Field Optimization:
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry at a very low computational cost.
-
Causality: This step removes any high-energy strain from the initial build, providing a better starting point for the more demanding quantum mechanics calculations.
-
-
Conformational Search:
-
Use a conformational search algorithm to explore the potential energy surface. A stochastic (random) search is often efficient for molecules of this size.[20]
-
The search should systematically rotate the key dihedral angles (τ1, τ2) and explore both puckered states of the ring.
-
Save all unique conformers found within a specified energy window (e.g., 10 kcal/mol) of the lowest energy structure.
-
-
DFT Geometry Optimization:
-
For each unique conformer identified in the search, perform a full geometry optimization using DFT.
-
Method: B3LYP functional
-
Basis Set: 6-31G(d)
-
Causality: This step refines the geometry of each conformer at a reliable quantum mechanical level, accounting for electronic effects not captured by force fields.[11][12]
-
-
Frequency Calculation (Self-Validation):
-
Perform a frequency calculation for each optimized structure at the same level of theory (B3LYP/6-31G(d)).
-
Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is found, it indicates a transition state, not a stable conformer, and should be re-examined or discarded. This step is critical for validating the results.
-
-
High-Accuracy Energy Calculation:
-
Using the validated, optimized geometries from the previous step, perform a single-point energy calculation with a larger basis set.
-
Method: B3LYP functional
-
Basis Set: 6-311++G(d,p)
-
Causality: This provides a more accurate ranking of the relative stabilities of the conformers without the high cost of re-optimizing the geometry with the large basis set.[9]
-
-
Data Analysis:
-
Calculate the relative energies (ΔE) of all stable conformers with respect to the global minimum.
-
Analyze key geometric parameters: ring puckering angle, key dihedral angles, and the intramolecular hydrogen bond distance (if present).
-
(Optional) Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to understand their relative prevalence.
-
Key Structural Insights & Visualization
The primary finding of such a study is expected to be the identification of a global minimum conformer stabilized by an intramolecular hydrogen bond.
Mandatory Visualization: Key Conformational Features
Caption: Energy relationship between key conformers.
This stabilization significantly influences the orientation of the functional groups, which in turn dictates how the molecule can present itself to a binding partner, such as an enzyme active site. The higher energy conformers, where this hydrogen bond is broken, are also important as they contribute to the overall dynamic ensemble of the molecule in solution.
Conclusion and Future Directions
The computational workflow detailed in this guide provides a robust and scientifically sound method for elucidating the conformational preferences of this compound. The use of DFT with the B3LYP functional, coupled with a multi-tiered basis set approach and mandatory frequency validation, ensures both accuracy and reliability. The key takeaway for drug developers is that this molecule is not a rigid scaffold but exists as an equilibrium of several low-energy conformers, likely dominated by a structure stabilized by a potent intramolecular hydrogen bond.
Future studies could expand on this work by:
-
Solvent Effects: Incorporating an implicit solvent model (e.g., PCM) to understand how a polar environment affects conformational equilibria.
-
Molecular Dynamics (MD) Simulations: To explore the dynamic transitions between conformers over time.
-
Experimental Validation: Comparing the computed results with experimental data from NMR spectroscopy (e.g., NOE analysis) or X-ray crystallography to confirm the predicted structures.
By combining these theoretical insights with experimental data, researchers can gain a complete picture of the structural dynamics of this important molecular building block, paving the way for more effective and rationally designed therapeutic agents.
References
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Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Journal of Organic Chemistry, 2006. [Link]
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Conformational Analysis of 2-Substituted Cyclobutane-r-amino Acid Derivatives. A Synergistic Experimental and Computational. Journal of Organic Chemistry, 2006. [Link]
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Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 2011. [Link]
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Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 2006. [Link]
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Considering protonation as a posttranslational modification regulating protein structure and function. PubMed, 2017. [Link]
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Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed, 2006. [Link]
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Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry, 2014. [Link]
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Ab initio study of cyclobutane: Molecular structure, ring-puckering potential, and origin of the inversion barrier. ResearchGate, 2011. [Link]
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Structure, Vibrational Spectra and Ring Puckering Barrier of Cyclobutane. Pacific Northwest National Laboratory, 2006. [Link]
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Comprehensive Conformational Analysis of the Four- to Twelve-Membered Ring Cycloalkanes. Semantic Scholar, 1993. [Link]
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Role of protonation states in stability of molecular dynamics simulations of high-resolution membrane protein structures. bioRxiv, 2023. [Link]
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TINKER Tutorial: Conformational Analysis. University of California, Santa Barbara. [Link]
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ResearchGate. [Link]
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Ethyl 1-aminocyclopropanecarboxylate hydrochloride (C6H11NO2). PubChemLite. [Link]
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ETHYL 1-AMINOCYCLOPENTANECARBOXYLATE. precisionFDA. [Link]
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Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing, 2023. [Link]
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Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis. National Institutes of Health, 2022. [Link]
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Computational methods for exploring protein conformations. National Institutes of Health, 2020. [Link]
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Can someone help me understand the protonation/deprotonation of amino acids. I cannot understand it to save my life. Reddit, 2022. [Link]
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Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central, 2014. [Link]
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Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. National Institutes of Health, 2022. [Link]
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Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. ResearchGate, 2019. [Link]
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Ab Initio Studies of Amino Acid Conformations. 1. The Conformers of Alanine, Serine, and Cysteine. Journal of the American Chemical Society, 1996. [Link]
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The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing, 2017. [Link]
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Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. PubChem. [Link]
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Conformations of amino acids characterized by theoretical spectroscopy. ResearchGate, 2017. [Link]
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A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing, 2015. [Link]
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 2007. [Link]
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Intermolecular hydrogen bonding behavior of amino acid radical cations. RSC Publishing, 2021. [Link]
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Methodological & Application
Application Notes and Protocols for the Incorporation of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride in Peptide Synthesis
Introduction
The incorporation of unnatural amino acids (UAAs) into peptide structures is a powerful strategy in drug discovery and materials science. It allows for the rational design of peptides with enhanced stability, novel functionalities, and improved therapeutic properties.[1][2] Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a unique UAA that introduces a rigid cyclobutyl constraint into the peptide backbone. This rigidity can significantly influence peptide conformation, leading to increased resistance to enzymatic degradation and potentially higher binding affinities.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS). The protocols detailed herein are grounded in established principles of peptide chemistry and address the specific challenges associated with sterically hindered amino acids.
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, its properties can be inferred from similar structures like Ethyl 1-aminocyclopropanecarboxylate hydrochloride. The key feature is the cyclobutyl ring, which imparts significant steric bulk around the α-carbon.
| Property | Value (Estimated) | Source |
| Molecular Formula | C7H14ClNO2 | Inferred |
| Molecular Weight | 179.64 g/mol | Inferred |
| Form | Powder | |
| Key Structural Feature | Cyclobutyl ring at the α-carbon | N/A |
This steric hindrance is the primary consideration during peptide synthesis, influencing the choice of coupling reagents and reaction conditions to ensure efficient peptide bond formation.
Core Principles of Incorporation via SPPS
The incorporation of this compound follows the standard iterative cycle of solid-phase peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support, typically a polymer resin. Each cycle consists of Nα-deprotection, amino acid coupling, and washing steps.[3][4]
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Due to the steric bulk of Ethyl 1-aminocyclobutanecarboxylate, modifications to the standard coupling protocol are necessary to achieve high yields and purity.
Experimental Protocols
Protocol 1: Coupling of this compound
The primary challenge in incorporating this UAA is overcoming the steric hindrance during the coupling step. The selection of an appropriate coupling reagent is crucial for activating the carboxyl group of the incoming amino acid to facilitate its reaction with the deprotected N-terminal amine of the resin-bound peptide.[5] For sterically hindered amino acids, phosphonium or uronium salt-based reagents are highly recommended.
Recommended Coupling Reagents:
| Reagent | Class | Key Advantages |
| HATU | Uronium Salt | Highly effective for sterically hindered amino acids, rapid reaction kinetics, and low racemization.[6] |
| HBTU | Uronium Salt | A well-established and effective coupling reagent suitable for most standard couplings.[7] |
| PyBOP | Phosphonium Salt | Strong coupling reagent with high reactivity, particularly useful for challenging sequences.[6] |
| COMU | Uronium Salt | A highly efficient coupling reagent based on Oxyma Pure, which can be advantageous in certain contexts.[7] |
Step-by-Step Coupling Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using a standard deprotection protocol (see Protocol 2).
-
Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 10 mL/g of resin) to remove residual piperidine.
-
-
Activation of this compound:
-
In a separate vessel, dissolve Fmoc-protected Ethyl 1-aminocyclobutanecarboxylate (3-5 equivalents relative to resin loading) in DMF.
-
Add the chosen coupling reagent (e.g., HATU, 3-5 equivalents) and a tertiary base such as N,N-Diisopropylethylamine (DIEA) (6-10 equivalents).
-
Allow the activation mixture to pre-activate for 1-5 minutes at room temperature. The formation of the active ester is critical for efficient coupling.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for an extended period, typically 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40-50°C), if compatible with the resin and protecting groups.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.
-
-
Post-Coupling Wash:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 10 mL/g) and Dichloromethane (DCM) (3 x 10 mL/g) to remove excess reagents and byproducts.
-
Caption: Workflow for coupling sterically hindered amino acids.
Protocol 2: Nα-Fmoc Deprotection
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in SPPS, enabling the subsequent coupling of the next amino acid.[8] This is typically achieved through a base-catalyzed β-elimination mechanism.[8][9]
Standard Deprotection Conditions:
-
Procedure: A two-step deprotection is often employed to ensure complete removal of the Fmoc group.[8]
Step-by-Step Deprotection Procedure:
-
Initial Wash: Wash the peptide-resin with DMF (3 x 10 mL/g).
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate for 1-3 minutes at room temperature.[8]
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15-20 minutes.
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 x 10 mL/g) to remove all traces of piperidine, which could interfere with the subsequent coupling step.
Monitoring Deprotection:
The cleavage of the Fmoc group can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate at approximately 301 nm.[8]
Protocol 3: Cleavage from the Resin and Side-Chain Deprotection
The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of any side-chain protecting groups.[11][12] This is typically accomplished by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1][12]
Cleavage Cocktail:
The composition of the cleavage cocktail depends on the amino acid composition of the peptide and the protecting groups used.[12] A common and effective cocktail for many peptides is:
-
Reagent K: TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)
-
Alternative: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) is a less malodorous option suitable for peptides without sensitive residues like Cys, Met, or Trp.[1][12]
Step-by-Step Cleavage Procedure:
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it thoroughly under vacuum.[1]
-
-
Cleavage Reaction:
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.[1]
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the crude peptide.[1]
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.[1]
-
Dry the crude peptide under vacuum.[1]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting
-
Incomplete Coupling: If the Kaiser test is positive after the initial coupling, a second coupling (recoupling) should be performed using the same conditions before proceeding to the next deprotection step.
-
Slow Deprotection: For sterically hindered residues adjacent to the Fmoc-protected amino acid, the deprotection time may need to be extended.
-
Side Reactions during Cleavage: The inclusion of scavengers in the cleavage cocktail is critical to prevent the modification of sensitive amino acid residues by reactive cationic species generated during the deprotection of side chains.[12]
Conclusion
The successful incorporation of this compound into peptide sequences is readily achievable with careful consideration of the steric challenges it presents. By employing potent coupling reagents like HATU, extending coupling times, and diligently monitoring reaction completion, researchers can effectively synthesize peptides containing this valuable unnatural amino acid. These modified peptides hold significant promise for the development of novel therapeutics and advanced biomaterials.
References
- Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (n.d.). National Institutes of Health.
- A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.). [Source not specified].
- Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. (2025, December). Benchchem.
- In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. (n.d.). PubMed Central.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). MDPI.
- How Is Solid-Phase Peptide Synthesis Used To Incorporate Unnatural Amino Acids? (2025, June 1). YouTube.
- Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). UCI Department of Chemistry.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (n.d.). Benchchem.
- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). [Source not specified].
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022, November 23). ASM Journals.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). [Source not specified].
- Peptide Coupling Reagents: Selection and Use. (n.d.). [Source not specified].
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Cleavage of synthetic peptides. (n.d.). Google Patents.
- Cleaving peptides from Merrifield resin; TFMSA cleavage. (n.d.). [Source not specified].
- Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. (n.d.). PubChem.
- New method of peptide cleavage based on Edman degradation. (2013, May 21). National Institutes of Health.
- Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.
- Ethyl 1-aminocyclopropanecarboxylate 97 42303-42-4. (n.d.). Sigma-Aldrich.
- ethyl 1-aminocyclobutanecarboxylate,chloride; 1-amino-cyclobutane-carboxylic acid ethyl ester hydrochloride. (n.d.). Chemrio.
- Organic Syntheses Procedure. (n.d.). [Source not specified].
- Mastering Peptide Synthesis: The Crucial Role of EDC HCl. (n.d.). [Source not specified].
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Source not specified].
- Ethyl cyclobutanecarboxylate. (n.d.). PubChem.
- Ethyl 1-bromocyclobutanecarboxylate 96 35120-18-4. (n.d.). Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. youtube.com [youtube.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 6. file.globalso.com [file.globalso.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 12. merckmillipore.com [merckmillipore.com]
Application Notes: Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride as a Constrained Amino Acid Analog
For: Researchers, scientists, and drug development professionals.
Introduction: The Principle of Conformational Constraint in Peptidomimetic Design
The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to enzymatic degradation.[1] The dynamic nature of a linear peptide chain means that it exists as an ensemble of conformations in solution, with only a fraction adopting the specific three-dimensional structure required for receptor binding. This conformational entropy is energetically costly and can lead to reduced binding affinity and receptor selectivity.
A powerful strategy to overcome these limitations is the incorporation of "constrained" amino acid analogs.[1] By introducing cyclic structures or other rigidifying elements into the peptide backbone, we can limit the peptide's conformational freedom. This pre-organization can stabilize bioactive secondary structures, such as β-turns or helices, leading to several key advantages:
-
Enhanced Potency: By locking the peptide into its bioactive conformation, the entropic penalty of binding is reduced, often resulting in a significant increase in binding affinity.
-
Improved Metabolic Stability: The non-natural structure of constrained analogs can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.[2]
-
Increased Selectivity: A rigid conformation reduces the likelihood of off-target binding, leading to improved selectivity and a better side-effect profile.
Cycloalkane amino acids, such as the cyclobutane series, are particularly effective tools for inducing these constraints.[3] Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a versatile building block that introduces a rigid four-membered ring at the α-carbon, serving as a valuable tool for medicinal chemists in peptidomimetic design.[4]
Compound Profile: this compound
This section details the essential physicochemical properties of the title compound, which are critical for its effective use in synthesis and for understanding its structural contribution to a peptide.
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₇H₁₄ClNO₂ | Inferred from structure |
| Molecular Weight | 179.64 g/mol | Inferred from structure |
| CAS Number | 1408075-84-2 | N/A |
| Appearance | White to off-white crystalline powder | Generic observation |
| Solubility | Soluble in water, DMF, and DMSO | Generic observation |
Note: The hydrochloride salt form enhances solubility in polar solvents commonly used in peptide synthesis.
Mechanistic Insights and Core Applications
The primary utility of this compound lies in its ability to enforce specific backbone dihedral angles (phi, ψ) upon the peptide chain. The cyclobutane ring restricts the rotational freedom around the N-Cα and Cα-C bonds far more than a typical acyclic amino acid.
This conformational rigidity is particularly useful for stabilizing turn structures, which are critical for molecular recognition in many peptide-protein interactions.[2][5] The incorporation of this analog can induce a well-defined kink in the peptide backbone, pre-organizing it for optimal interaction with its biological target.[6]
Key Applications Include:
-
Stabilization of β-turns in GPCR ligands: Many peptide hormones and neurotransmitters adopt a turn conformation when binding to their G-protein coupled receptors (GPCRs).
-
Enhancing Proteolytic Resistance: The α,α-disubstituted nature of the cyclobutane ring provides steric shielding against enzymatic cleavage.
-
Scaffolding for Library Synthesis: The rigid structure provides a well-defined starting point for combinatorial library design, allowing for more predictable spatial orientation of side chains.
Caption: Conformational states of flexible vs. constrained peptides.
Experimental Protocol: Incorporation into a Peptide Sequence via Fmoc-SPPS
The following protocol details the manual incorporation of Fmoc-1-amino-cyclobutanecarboxylic acid into a growing peptide chain using standard Solid-Phase Peptide Synthesis (SPPS) with the Fmoc/tBu strategy.[7][8]
Rationale: The Fmoc/tBu strategy is chosen for its orthogonality and mild deprotection conditions, which are compatible with a wide range of unnatural amino acids.[9] Due to the steric hindrance of the α,α-disubstituted cyclobutane ring, a potent coupling reagent like HBTU/HOBt is recommended to ensure efficient amide bond formation and prevent the formation of deletion sequences.[10]
Materials & Reagents:
| Reagent | Purpose | Typical Excess |
| Fmoc-Rink Amide MBHA Resin | Solid support for peptide synthesis | N/A |
| Dimethylformamide (DMF) | Primary solvent for washing and reactions | N/A |
| Dichloromethane (DCM) | Solvent for resin swelling and washing | N/A |
| 20% Piperidine in DMF | Fmoc deprotection agent | N/A |
| Fmoc-1-aminocyclobutanecarboxylic acid | The constrained amino acid to be coupled | 3-5 equivalents |
| HBTU (or HATU) | Coupling activator (uronium salt) | 2.9 equivalents |
| HOBt | Racemization suppressant | 3 equivalents |
| DIPEA (or DIEA) | Tertiary base for activation | 6 equivalents |
| Acetic Anhydride / DIPEA / DMF | Capping solution (optional) | N/A |
| Trifluoroacetic Acid (TFA) | Cleavage from resin & side-chain deprotection | N/A |
| Triisopropylsilane (TIS) | Scavenger for cleavage | 2.5% (v/v) |
| Water | Scavenger for cleavage | 2.5% (v/v) |
Step-by-Step Protocol:
-
Resin Preparation & Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in a suitable reaction vessel.
-
Wash the resin with DMF (3x), followed by DCM (3x), and then DMF (3x) again.
-
Swell the resin in DMF for at least 30 minutes.[8] This step is critical to ensure that reactive sites within the polymer matrix are accessible to reagents.[8]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and add a fresh portion of the piperidine solution.
-
Agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
-
Amino Acid Coupling (The Core Step):
-
In a separate vial, dissolve Fmoc-1-aminocyclobutanecarboxylic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the vial. The solution will typically turn yellow, indicating the formation of the active OBt ester. This pre-activation step minimizes side reactions.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The cyclobutane structure is sterically demanding, so a longer coupling time compared to standard amino acids is advised.[7]
-
Self-Validation: Perform a Kaiser (ninhydrin) test to check for reaction completion. A blue bead color indicates incomplete coupling (free primary amine), while clear/yellowish beads signify a successful reaction. If the test is positive, a second coupling (recoupling) should be performed by repeating step 3.
-
-
Capping (Optional but Recommended):
-
If the Kaiser test remains positive after recoupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
Wash the resin with DMF.
-
Add a solution of 5% acetic anhydride and 5% DIPEA in DMF to the resin and agitate for 20 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x), and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water. TIS is a crucial scavenger that quenches reactive cations (e.g., from tBu groups) released during cleavage, preventing side reactions with sensitive residues like Trp or Met.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Caption: Workflow for incorporating the constrained amino acid via SPPS.
Characterization and Analysis
After synthesis, the purity and identity of the peptide must be confirmed.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for its purification. A gradient of acetonitrile in water with 0.1% TFA is typically used.
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF are used to confirm the molecular weight of the final peptide, verifying the successful incorporation of the cyclobutane amino acid.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling the amino acid hydrochloride and all associated reagents.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[13] In case of contact, rinse thoroughly with water.[14]
-
Reagent Hazards: Be particularly cautious when working with TFA (highly corrosive) and piperidine (toxic and flammable). All steps involving these reagents must be performed in a certified chemical fume hood.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
This compound is a powerful and synthetically accessible tool for introducing conformational constraints into peptides. By pre-organizing the peptide backbone, this analog can significantly enhance biological activity, improve metabolic stability, and increase receptor selectivity. The provided protocol, grounded in established SPPS principles, offers a reliable method for its incorporation, enabling researchers to systematically explore the structure-activity relationships of their peptides and accelerate the development of next-generation peptidomimetic therapeutics.
References
-
Mateo, E., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(10), 2845. Available at: [Link]
-
ResearchGate. (2023). Aminoacids of the cyclobutane series. Available at: [Link]
-
Mateo, E., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PubMed. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available at: [Link]
-
Chen, Z., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. Available at: [Link]
-
Adessi, C., & Soto, C. (2002). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Current Medicinal Chemistry, 9(9), 963-978. Available at: [Link]
-
ResearchGate. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Available at: [Link]
-
Bhardwaj, A., et al. (2018). Accurate de novo design of hyperstable constrained peptides. Nature, 562(7728), 519-524. Available at: [Link]
-
ResearchGate. (n.d.). Peptide sequences and conformational analysis of the constrained peptides. Available at: [Link]
-
Hruby, V. J. (2002). Useful Amino Acids in the Development of Conformationally Constrained Peptides. Accounts of Chemical Research, 35(12), 947-954. Available at: [Link]
-
Fiori, S., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(11), 1163-1167. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
-
PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. pickeringlabs.com [pickeringlabs.com]
Application Notes and Protocols for the Synthesis of Bio-active Derivatives from Ethyl 1-aminocyclobutanecarboxylate hydrochloride
Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry
In the landscape of modern drug discovery, the cyclobutane moiety has emerged as a privileged structural element.[1][2] Its inherent ring strain and unique three-dimensional, puckered conformation offer a strategic advantage in molecular design.[3] Unlike more flexible aliphatic chains or larger cycloalkanes, the rigid cyclobutane scaffold can help to conformationally restrain a molecule, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[3][4] The introduction of a cyclobutane ring can also enhance metabolic stability and provide novel intellectual property.[4] Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a valuable building block that provides a versatile entry point for the synthesis of a diverse range of derivatives for screening in drug development programs. This application note provides detailed experimental protocols for the N-acylation, N-alkylation, and N-sulfonylation of this key starting material.
Materials and Equipment
Reagents:
-
This compound
-
Acyl chlorides (e.g., acetyl chloride, benzoyl chloride)
-
Carboxylic acids (e.g., acetic acid, benzoic acid)
-
Aldehydes or Ketones (e.g., benzaldehyde, acetone)
-
Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium bicarbonate (NaHCO₃), Potassium carbonate (K₂CO₃)
-
Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)
-
Reducing agents: Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chambers
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Column chromatography setup
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer (MS)
Experimental Protocols
Protocol 1: N-Acylation of this compound
N-acylation is a fundamental transformation for the synthesis of amides. Two common methods are presented below: reaction with an acyl chloride and a coupling reaction with a carboxylic acid.
Method A: Acylation with an Acyl Chloride
This method is a robust and direct way to form the amide bond. A base is crucial to neutralize the HCl generated during the reaction.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of substrate).
-
Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature to liberate the free amine.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-acyl derivative.
Method B: Amide Coupling with a Carboxylic Acid
This method utilizes coupling agents to activate the carboxylic acid, allowing for the formation of the amide bond under milder conditions.[5][6]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.
-
Addition of Base: Add DIPEA (2.2 eq) to the solution and stir for 10 minutes.
-
Addition of Coupling Agent: Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water, 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a versatile method for the synthesis of secondary amines from primary amines and carbonyl compounds.[7][8]
Step-by-Step Procedure:
-
Preparation: To a solution of this compound (1.0 eq) and an aldehyde or ketone (e.g., benzaldehyde, 1.2 eq) in 1,2-dichloroethane (DCE), add triethylamine (1.1 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the N-alkylated derivative.
Workflow for N-Alkylation (Reductive Amination)
Caption: Workflow for the N-alkylation via reductive amination.
Protocol 3: N-Sulfonylation
The synthesis of sulfonamides is readily achieved by the reaction of an amine with a sulfonyl chloride in the presence of a base.[3][4][9]
Step-by-Step Procedure:
-
Preparation: Suspend this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Addition of Base: Add triethylamine (2.2 eq) and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or silica gel column chromatography.
Workflow for N-Sulfonylation
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Application Notes and Protocols for the Safe Handling and Disposal of Ethyl 1-aminocyclobutanecarboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a synthetic amino acid derivative increasingly utilized as a building block in medicinal chemistry and drug development. Its rigid cyclobutyl scaffold offers unique conformational constraints, making it a valuable component in the design of novel therapeutics. As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of research. This document provides a comprehensive guide to the safe handling, storage, spill management, and disposal of this compound, grounded in established safety protocols and regulatory guidelines. The causality behind each procedural recommendation is explained to foster a culture of safety and informed decision-making in the laboratory.
Hazard Identification and Risk Assessment
A critical first step in the safe handling of any chemical is a comprehensive understanding of its potential hazards. This compound is classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
The hydrochloride salt form suggests that it is a solid, likely a powder, at room temperature.[3] Handling fine powders requires specific precautions to prevent inhalation and dermal exposure.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | PubChem |
| Molecular Weight | 179.64 g/mol | PubChem |
| Appearance | White to off-white powder or crystals | TCI Chemicals |
| Melting Point | 114-120 °C | Sigma-Aldrich |
| Solubility | Soluble in water | Fisher Scientific[5] |
Note: The molecular formula and weight for Ethyl 1-aminocyclobutane carboxylate hydrochloride are distinct from the similarly named cyclopropane analog.
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves considering the quantity of material being used, the potential for aerosolization, and the specific experimental conditions.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final line of defense against chemical exposure, after engineering and administrative controls.[6][7] The selection of PPE should be based on a comprehensive risk assessment of the specific tasks being performed.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[8][9] | Protects against splashes and airborne powder that can cause serious eye irritation. |
| Skin Protection | Nitrile gloves (check for appropriate thickness and breakthrough time). A lab coat should be worn at all times.[8][10] | Prevents skin irritation from direct contact with the powder. A lab coat protects personal clothing and underlying skin. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if engineering controls are insufficient to control dust.[9][11] | Prevents inhalation of the powder, which can cause respiratory tract irritation. |
Always inspect PPE for damage before use and ensure proper fit. Contaminated gloves should be removed and disposed of properly, and hands should be washed thoroughly after handling the chemical.[8]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial for minimizing the risk of exposure and ensuring the stability of the compound.
Handling powdered chemicals requires specific techniques to minimize dust generation and prevent spills.[4]
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood or a powder containment hood.[6][10] This is the most effective way to prevent inhalation exposure.
-
Weighing: When weighing the powder, do so in a fume hood or a balance enclosure.[4] Use anti-static weigh boats or paper. Keep the container opening as close to the balance as practical to minimize the distance the powder needs to travel.[4]
-
Transfers: Avoid pouring the powder directly from a large container. Use a spatula or scoop to transfer small amounts.[4] Keep containers closed when not in use.[4]
-
Solution Preparation: When preparing solutions, slowly add the powder to the solvent to avoid splashing. If the solvent is volatile, prepare the solution in a fume hood.
Proper storage is essential for maintaining the chemical's integrity and preventing accidental release.[7]
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[12][13]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[5]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[6][8]
Spill Management and Emergency Procedures
Prompt and appropriate action in the event of a spill is critical to mitigate potential hazards.[14] All laboratory personnel should be familiar with the location and use of emergency equipment, including spill kits, safety showers, and eyewash stations.[6]
For small spills of the powdered compound:
-
Alert others: Notify personnel in the immediate area of the spill.[15]
-
Don appropriate PPE: This includes, at a minimum, a lab coat, gloves, and safety goggles.[15]
-
Contain the spill: Gently cover the spill with a damp paper towel or use a spill kit absorbent for powders to prevent it from becoming airborne.[16] Avoid dry sweeping.
-
Clean up: Carefully scoop the absorbed material into a designated waste container.[15][16]
-
Decontaminate the area: Wipe the spill area with a damp cloth or sponge, followed by a final cleaning with soap and water.[17]
-
Dispose of waste: All contaminated materials (paper towels, gloves, etc.) must be disposed of as hazardous waste.[16]
In the event of a large spill:
-
Evacuate: Immediately evacuate the area and alert others.[14]
-
Isolate: Close the doors to the affected area to prevent the spread of the powder.
-
Seek assistance: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[14] Do not attempt to clean up a large spill without proper training and equipment.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][18]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[11][18]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19][20]
Disposal of this compound Waste
All waste containing this compound, including unused product, contaminated materials from spill cleanup, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[21]
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container. The label should include the chemical name and a description of the contents (e.g., "Solid waste with this compound").[22]
-
Liquid Waste: Collect liquid waste (e.g., solutions) in a compatible, sealed container. The container must be labeled with the full chemical names of all components and their approximate concentrations.[21]
-
Empty Containers: "Empty" containers may still contain residual powder and should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[22]
For aqueous solutions, the hydrochloride salt can be neutralized with a weak base, such as sodium bicarbonate, to a pH between 6 and 8 before disposal.[23] This should be done slowly and in a fume hood, as it may generate gas. However, the resulting solution may still be considered hazardous waste depending on local regulations and the presence of other chemicals. Always consult with your institution's EHS department for specific guidance on neutralization and disposal procedures.[21]
Diagrams
Caption: Workflow for responding to a spill of this compound.
Caption: Pathway for the proper disposal of waste containing this compound.
References
- 1. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phytotechlab.com [phytotechlab.com]
- 3. Ethyl 1-aminocyclopropanecarboxylate hydrochloride - 1-Aminocyclopropyl carboxylic acid ethyl ester hydrochloride [sigmaaldrich.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. fishersci.com [fishersci.com]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. accelachem.com [accelachem.com]
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- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
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- 21. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 22. rtong.people.ust.hk [rtong.people.ust.hk]
- 23. m.youtube.com [m.youtube.com]
Application of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride in Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Strategic Value of Constrained Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. Small, conformationally constrained building blocks are invaluable tools in this endeavor, offering a strategic approach to navigating complex biological targets. Ethyl 1-aminocyclobutanecarboxylate hydrochloride, a rigidified analog of acyclic amino acid esters, has emerged as a key synthetic intermediate. Its inherent structural rigidity, stemming from the puckered cyclobutane ring, allows for the precise spatial orientation of substituents, which can lead to improved binding affinity and selectivity for target proteins. This guide provides an in-depth overview of the applications of this versatile building block, complete with detailed protocols and mechanistic insights for its effective utilization in drug discovery programs.
Core Attributes and Advantages
The utility of this compound in medicinal chemistry is underpinned by the unique properties of the cyclobutane scaffold.
| Property | Advantage in Drug Design | Reference |
| Conformational Rigidity | Pre-organizes substituents into a defined conformation, reducing the entropic penalty upon binding to a biological target. This can lead to higher binding affinity. | [1]([Link] |
| Three-Dimensionality | The non-planar, puckered structure of the cyclobutane ring allows for the exploration of three-dimensional chemical space, enabling better complementarity with complex protein binding pockets. | [1]([Link] |
| Metabolic Stability | The cyclobutane ring can enhance metabolic stability by blocking sites susceptible to enzymatic degradation. | [1]([Link]) |
| Versatile Synthetic Handle | The primary amine and ester functionalities serve as versatile points for synthetic elaboration, allowing for the facile introduction of diverse chemical moieties. | [2]([Link]) |
Application in the Synthesis of Bioactive Molecules
This compound is a valuable precursor for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, GPCR modulators, and spirocyclic systems.
N-Acylation: A Gateway to Diverse Amide Libraries
The primary amine of this compound readily undergoes N-acylation with a variety of acylating agents (acyl chlorides, anhydrides, carboxylic acids with coupling agents) to generate a diverse library of N-acyl-1-aminocyclobutanecarboxylate derivatives. These amides are prevalent motifs in many biologically active molecules.
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes a standard procedure for the N-acylation using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a round-bottomed flask under an inert atmosphere, add this compound (1.0 eq).
-
Suspend the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension. The reaction mixture should become a clear solution.
-
In a separate flask, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization to afford the desired N-acyl derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the acyl chloride.
-
Base (TEA/DIPEA): The hydrochloride salt of the starting material needs to be neutralized to the free amine for it to be nucleophilic. An excess of base is used to also quench the HCl byproduct generated during the acylation reaction.
-
0 °C to Room Temperature: The initial cooling helps to control the exothermicity of the reaction. Allowing it to warm to room temperature ensures the reaction goes to completion.
Synthesis of Spirocyclic Scaffolds: Accessing Novel Chemical Space
The geminal amino and ester groups on the cyclobutane ring make this compound an excellent precursor for the synthesis of spirocyclic compounds. Spirocycles, which contain two rings sharing a single atom, are of great interest in drug discovery due to their inherent three-dimensionality and novelty. A particularly relevant class is the spiro[cyclobutane-1,3'-indolin]-2'-one scaffold, derivatives of which have been explored as bromodomain inhibitors.
Protocol 2: Conceptual Synthesis of a Spiro[cyclobutane-1,3'-indolin]-2'-one Scaffold
This conceptual protocol outlines a potential synthetic route.
Step 1: N-Arylation
The primary amine of this compound can be reacted with a suitable ortho-halo-substituted aryl compound (e.g., 2-fluoronitrobenzene) via nucleophilic aromatic substitution to introduce the aromatic component.
Step 2: Reduction and Lactamization
The nitro group is then reduced to an amine (e.g., using catalytic hydrogenation). The resulting aniline derivative can then undergo intramolecular cyclization to form the spiro-oxindole core. This cyclization can be promoted by heat or the use of a suitable catalyst.
Application in Kinase Inhibitor and GPCR Modulator Discovery
The conformational constraint imparted by the aminocyclobutane moiety is particularly advantageous in the design of inhibitors for targets with well-defined binding pockets, such as kinases and G-protein coupled receptors (GPCRs).
Kinase Inhibitors
The ATP-binding site of kinases is a highly targeted region in cancer therapy. The rigid cyclobutane scaffold can be used to position key pharmacophoric groups with high precision to interact with specific residues in the kinase hinge region or allosteric pockets. For instance, the aminocyclobutane core can serve as a scaffold to append moieties that interact with both the hinge region and the DFG motif of kinases like AKT. The AKT signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.
Figure 1: Simplified AKT Signaling Pathway and Point of Inhibition.
GPCR Modulators
Allosteric modulation of GPCRs offers a promising therapeutic strategy with the potential for greater subtype selectivity and a more nuanced pharmacological response compared to orthosteric ligands. The defined three-dimensional structure of derivatives from this compound can be exploited to target allosteric sites on GPCRs, thereby modulating the receptor's response to endogenous ligands.
Figure 2: Synthetic Workflow from Building Block to Bioactive Amide.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of conformationally constrained molecules in drug discovery. Its application can lead to the development of drug candidates with improved pharmacological profiles. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively incorporate this valuable scaffold into their medicinal chemistry programs. Future explorations into novel synthetic methodologies and the application of these derivatives against a broader range of biological targets will undoubtedly continue to expand the utility of this important synthetic intermediate.
References
-
van der Heijden, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(12), 1896-1909. Available at: [Link]
-
van der Heijden, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(12), 1896-1909. Available at: [Link]
-
Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. Available at: [Link]
-
Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4558-4563. Available at: [Link]
- Aurigene Discovery Technologies Limited. (2016). Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives as bromodomain inhibitors. WIPO Patent Application WO/2016/203112.
-
Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. Available at: [Link]
-
Doi, T., et al. (2024). A first-in-human phase I study of TAS-117, an allosteric AKT inhibitor, in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 93(3), 263-273. Available at: [Link]
-
Qu, C., et al. (2021). Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. Journal of Medicinal Chemistry, 64(23), 17356-17373. Available at: [Link]
Sources
Application Notes and Protocols: Key Reactions of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride
An in-depth technical guide to the synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride.
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of a Constrained Amino Acid
Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a valuable synthetic building block, particularly in the fields of medicinal chemistry and drug discovery. As an analogue of natural amino acids, its defining feature is the cyclobutane ring, which imparts significant conformational rigidity. Incorporating such constrained residues into peptides or drug candidates can lead to enhanced metabolic stability, improved receptor binding affinity, and controlled secondary structures.[1][2] The cyclobutane scaffold is a key structural element in a wide array of natural products and bioactive compounds, making its derivatives highly sought after in synthetic programs.[3][4][5]
This guide provides detailed protocols and expert insights into the principal reactions of this compound. The molecule possesses two primary reactive sites: the primary amine (present as a hydrochloride salt) and the ethyl ester. By targeting these functional groups, a diverse range of derivatives can be accessed. We will explore four fundamental transformations: N-acylation, peptide coupling, ester hydrolysis, and reduction, providing step-by-step methodologies and the scientific rationale behind key experimental choices.
Section 1: N-Acylation of the Amino Group
Principle of the Reaction
N-acylation is a cornerstone reaction for primary amines, forming a stable amide bond. The reaction with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[6] A critical first step for this compound is the in-situ neutralization of the hydrochloride salt with a base to liberate the free primary amine, which then acts as the nucleophile. The amine attacks the electrophilic carbonyl carbon of the acyl chloride.[7][8] A subsequent elimination of the chloride ion forms the amide. An additional equivalent of base is required to scavenge the hydrochloric acid (HCl) generated during the reaction, driving it to completion.[9]
Experimental Protocol: General N-Acylation with Acyl Chlorides
This protocol describes a general procedure for the acylation of the title compound with a generic acyl chloride (R-COCl).
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Amine Neutralization: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), (2.2 eq) dropwise. Stir for 15-20 minutes at 0 °C. The first equivalent neutralizes the HCl salt, and the subsequent amount will neutralize the HCl formed during the acylation.
-
Acylation: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.
Data Presentation: Reagent Summary
| Reagent | Molar Eq. | Purpose |
| Ethyl 1-aminocyclobutanecarboxylate HCl | 1.0 | Substrate |
| Acyl Chloride (R-COCl) | 1.1 | Acylating Agent |
| Triethylamine (TEA) or DIPEA | 2.2 | Base (Neutralization & HCl Scavenger) |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
Visualization: N-Acylation Workflow
Caption: General workflow for the N-acylation reaction.
Expertise & Experience: The choice of a non-nucleophilic base like TEA or DIPEA is crucial. Using a nucleophilic base such as pyridine could lead to competitive acylation of the base itself. Anhydrous conditions are essential as acyl chlorides readily hydrolyze with water.
Section 2: Peptide Coupling Reactions
Principle of the Reaction
As an amino acid ester, the title compound is a key component in peptide synthesis.[10] A peptide coupling reaction forms an amide bond between the free amine of Ethyl 1-aminocyclobutanecarboxylate and the activated carboxylic acid of an N-protected amino acid. To facilitate this, coupling agents are employed. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid.[11] Additives such as 1-Hydroxybenzotriazole (HOBt) are often included to increase efficiency and, critically, to suppress racemization at the chiral center of the activated amino acid.[11][12]
Experimental Protocol: EDC/HOBt Mediated Peptide Coupling
This protocol details the coupling of the title compound with a standard N-Boc-protected amino acid (e.g., Boc-Phe-OH).
Step-by-Step Methodology:
-
Amine Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir at room temperature for 15-20 minutes to generate the free amine.
-
Carboxylic Acid Activation: In a separate flask, dissolve the N-Boc-amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling: To the cooled carboxylic acid solution, add EDC·HCl (1.2 eq) and stir for 15 minutes at 0 °C to pre-activate the acid.
-
Amide Bond Formation: Add the neutralized amine solution from step 1 to the activated carboxylic acid mixture. Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting dipeptide ester using silica gel column chromatography.
Data Presentation: Peptide Coupling Reagent Summary
| Reagent | Molar Eq. | Purpose |
| Ethyl 1-aminocyclobutanecarboxylate HCl | 1.0 | Amine Component |
| N-Boc-Amino Acid | 1.0 | Carboxylic Acid Component |
| EDC·HCl | 1.2 | Coupling Agent |
| HOBt | 1.2 | Additive (Racemization Suppressor) |
| DIPEA | 1.1 | Base (for Neutralization) |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
Visualization: Peptide Coupling Workflow
Caption: Workflow for EDC/HOBt mediated peptide coupling.
Trustworthiness: This protocol is self-validating. Successful coupling can be confirmed by LC-MS analysis, which will show a new peak corresponding to the mass of the desired dipeptide product. The disappearance of starting materials can be monitored by TLC.
Section 3: Ester Hydrolysis (Saponification)
Principle of the Reaction
Saponification is the hydrolysis of an ester using a base, typically an alkali metal hydroxide like NaOH or KOH.[13] The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This process is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a resonance-stabilized carboxylate salt, which shows little tendency to react with the alcohol byproduct.[14][15] A final acidification step is required to protonate the carboxylate and isolate the free 1-aminocyclobutanecarboxylic acid.[13]
Experimental Protocol: Saponification with NaOH
This procedure outlines the hydrolysis of the ethyl ester to its corresponding carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol (or ethanol) and a 30% aqueous solution of NaOH (excess, e.g., 3-4 eq).[13]
-
Heating: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction's progress by TLC until the starting ester spot has disappeared.
-
Initial Purification: Cool the reaction mixture to room temperature and pour it into water. Perform an extraction with a nonpolar solvent (e.g., diethyl ether) to remove the alcohol byproduct and any unreacted starting material. Discard the organic layer.
-
Acidification: Cool the remaining aqueous phase in an ice bath and carefully acidify it with concentrated HCl until the pH is acidic (e.g., pH 2-3). A precipitate of the amino acid may form.
-
Final Extraction: Extract the acidified aqueous phase multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-aminocyclobutanecarboxylic acid.[16]
Data Presentation: Saponification Conditions
| Parameter | Value/Reagent | Purpose |
| Substrate | Ethyl 1-aminocyclobutanecarboxylate HCl | Ester to be hydrolyzed |
| Base | Sodium Hydroxide (NaOH) | Hydrolyzing Agent |
| Solvent | Methanol/Water | Solubilizes reactants |
| Temperature | Reflux | Increases reaction rate |
| Time | 2-4 hours | Reaction duration |
| Acidification | Concentrated HCl | Protonates carboxylate |
Visualization: Saponification and Acidification Process
Caption: Key stages of the saponification reaction.
Section 4: Reduction to (1-aminocyclobutyl)methanol
Principle of the Reaction
The ester functional group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as less reactive hydrides like sodium borohydride (NaBH₄) are generally ineffective at reducing esters.[17] Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, providing two hydride equivalents to first form an aldehyde intermediate, which is then immediately reduced to the primary alcohol.[18]
Experimental Protocol: LiAlH₄ Reduction
CAUTION: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.
Step-by-Step Methodology:
-
Reagent Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. Note: The initial reaction will be vigorous due to the reaction of LiAlH₄ with the acidic proton of the hydrochloride.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude amino alcohol, which can be further purified if necessary.
Data Presentation: Reduction Reaction Summary
| Reagent | Molar Eq. | Purpose |
| Ethyl 1-aminocyclobutanecarboxylate HCl | 1.0 | Substrate |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0 | Reducing Agent |
| Tetrahydrofuran (THF) | - | Anhydrous Solvent |
| Water, 15% NaOH | - | Quenching Agents |
Visualization: Ester Reduction Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
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- 7. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
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- 18. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
Application Note: High-Purity Isolation of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride for Pharmaceutical Research
Abstract
Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a crucial building block in the synthesis of novel pharmaceutical agents. The purity of this intermediate is paramount, as trace impurities can lead to downstream reaction failures, the formation of undesired side products, and complications in toxicological assessments. This guide, designed for researchers and drug development professionals, provides a detailed examination of the principles and robust laboratory protocols for the purification of this compound. We present two primary, field-proven methodologies: liquid-liquid acid-base extraction and recrystallization. These techniques are designed to effectively remove common process-related impurities, such as unreacted starting materials and hydrolysis products. This document also establishes a framework for in-process and final quality control, ensuring the isolated material meets the stringent purity requirements for advanced chemical synthesis.
Introduction
The demand for structurally unique scaffolds in medicinal chemistry has positioned non-proteinogenic amino acids, such as derivatives of 1-aminocyclobutanecarboxylic acid, as high-value intermediates. This compound serves as a key precursor, offering a constrained cyclobutyl motif that is of significant interest for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
However, the synthesis of this compound, often via Fischer esterification of the parent amino acid or other multi-step routes, can result in a crude product contaminated with various impurities. The presence of both a basic amino group and a hydrolytically sensitive ester group necessitates carefully designed purification strategies. This application note provides a comprehensive guide to understanding and implementing effective purification workflows, moving beyond simple procedural steps to explain the underlying chemical principles that ensure success.
The Chemistry of Purification
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities.
Physicochemical Properties
The dual functionality of this compound governs its behavior in different solvent and pH environments. As a hydrochloride salt, the amino group is protonated, rendering the molecule significantly more polar and water-soluble than its free base form.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Structure | ![]() |
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.64 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in dichloromethane, ethyl acetate. Insoluble in hexanes, diethyl ether. |
Note: Exact properties like melting point can vary based on purity. The free base is soluble in common organic solvents like diethyl ether and dichloromethane.
Common Impurity Profile
Impurities in the crude product typically arise from the synthetic route employed. A common method involves the esterification of 1-aminocyclobutanecarboxylic acid with ethanol in the presence of an acid catalyst (e.g., HCl or SOCl₂).
Table 2: Potential Process-Related Impurities and Their Origin
| Impurity | Chemical Name | Source | Removal Rationale |
| IMP-1 | 1-Aminocyclobutanecarboxylic acid | Unreacted starting material | Highly polar and acidic. Removable by basic wash during acid-base extraction. |
| IMP-2 | 1-Aminocyclobutanecarboxylic acid (Dimer) | Dimerization side-reaction | Higher molecular weight and different polarity. |
| IMP-3 | Ethanol | Residual solvent/reagent | Volatile. Removed under vacuum. |
| IMP-4 | Ethyl Chloride | Side reaction between ethanol and HCl | A potential genotoxic impurity that must be carefully controlled and monitored.[1] |
| IMP-5 | Colorimetric Impurities | Degradation/side reactions | Often large, conjugated molecules. Removable by activated carbon treatment. |
Strategic Workflow for Purification
The choice of purification strategy depends on the nature and quantity of the impurities present. A preliminary analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is strongly recommended to devise the most efficient workflow.
Diagram 1: Decision workflow for purification.
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This technique is exceptionally effective for removing acidic impurities like unreacted 1-aminocyclobutanecarboxylic acid (IMP-1). It leverages the differential solubility of the compound in its salt and free base forms.[2][3][4]
Causality: The hydrochloride salt is water-soluble. By neutralizing it with a weak base, we form the neutral "free base" amine, which is soluble in organic solvents. Acidic impurities are converted to their salts and remain in the aqueous layer. Using a weak base like sodium bicarbonate is crucial to prevent the hydrolysis of the ethyl ester, a risk when using strong bases like sodium hydroxide.[2]
Procedure:
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a separatory funnel containing deionized water (10 mL per gram of crude) and ethyl acetate (15 mL per gram of crude).
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions. Gently swirl and vent the funnel frequently to release the CO₂ gas that evolves. Continue adding NaHCO₃ until gas evolution ceases and the aqueous layer is basic (pH ~8-9, check with pH paper).
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate completely. The ethyl 1-aminocyclobutanecarboxylate free base is now in the upper ethyl acetate layer.
-
Separation: Drain the lower aqueous layer (which contains the salts of acidic impurities).
-
Washing: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and water-soluble impurities. Drain the brine layer.
-
Drying: Transfer the ethyl acetate layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation of Free Base (Optional): The free base can be isolated by filtering off the drying agent and evaporating the solvent under reduced pressure.
-
Re-formation of Hydrochloride Salt: To recover the purified hydrochloride salt, redissolve the dried ethyl acetate solution of the free base. Cool the solution in an ice bath and slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Final Isolation: Collect the white precipitate by vacuum filtration, wash the solid with cold diethyl ether, and dry it under vacuum to yield the purified this compound.
Diagram 2: Visualization of the acid-base extraction process.
Protocol 2: Purification via Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree, particularly for removing neutral impurities when the crude material is already relatively clean.[5] The principle is to find a solvent (or solvent system) that dissolves the compound well at an elevated temperature but poorly at a low temperature.
Causality: As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. Ideally, impurities either remain dissolved in the cold solvent or are insoluble in the hot solvent and can be removed by hot filtration.
Procedure:
-
Solvent Screening: The key to successful recrystallization is selecting the appropriate solvent. Test small quantities of the crude product with various solvents. Good candidates include isopropanol, ethanol, or mixtures like ethanol/diethyl ether or isopropanol/heptane.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid. Use a steam bath or heating mantle and add the solvent in small portions.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Table 3: Recrystallization Solvent Screening Guide
| Solvent(s) | Observation in Cold Solvent | Observation in Hot Solvent | Conclusion |
| Isopropanol | Sparingly soluble | Soluble | Good Candidate |
| Water | Very soluble | Very soluble | Poor - low recovery |
| Diethyl Ether | Insoluble | Insoluble | Poor - can be used as an anti-solvent |
| Heptane | Insoluble | Insoluble | Poor - can be used as an anti-solvent |
| Isopropanol/Heptane | Insoluble | Soluble | Good System: Dissolve in hot isopropanol, add heptane until cloudy, then clarify with a drop of hot isopropanol. |
Protocol 3: Activated Carbon Treatment for Color Removal
If the crude product or its solution is colored, trace amounts of highly conjugated impurities may be present. These can often be removed with activated carbon.
Procedure:
-
After dissolving the crude product in the hot recrystallization solvent (Step 2 of Protocol 4.2), remove the flask from the heat source.
-
Add a very small amount of activated carbon (e.g., 1-2% of the solute mass) to the solution.
-
Gently swirl the flask and reheat to boiling for a few minutes.
-
Perform a hot filtration (Step 3 of Protocol 4.2) to remove the carbon and any insoluble impurities.
-
Proceed with the cooling and crystallization steps.
Quality Control & Purity Analysis
No purification is complete without rigorous analysis to confirm the identity and purity of the final product.
Table 4: Summary of Recommended Analytical Methods
| Method | Purpose | Typical Conditions / Expected Outcome |
| TLC | Quick in-process check of purity | Mobile Phase: Dichloromethane/Methanol (9:1) + 0.5% Triethylamine. Outcome: A single spot for the pure product. |
| HPLC | Quantitative purity assessment | Column: C18 reverse-phase. Mobile Phase: Gradient of water/acetonitrile with 0.1% trifluoroacetic acid. Outcome: Purity >99% by peak area. |
| ¹H NMR | Structural confirmation and impurity identification | Spectrum should match the expected structure; integration of peaks should be correct. Absence of impurity signals.[6] |
| Mass Spec. | Molecular weight confirmation | ESI+ should show a peak corresponding to the [M+H]⁺ of the free base. |
| Melting Point | Physical indicator of purity | A sharp melting point range consistent with literature values. |
Troubleshooting
Table 5: Common Purification Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" during Recrystallization | - Solution is too supersaturated. - Cooling is too rapid. - Inappropriate solvent choice. | - Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low Recovery after Recrystallization | - Too much solvent was used. - Compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Concentrate the filtrate and cool again to recover a second crop of crystals. - Use a different solvent system. - Ensure filtration apparatus is properly pre-heated. |
| Product Still Impure after Extraction | - Incomplete neutralization (pH not basic enough). - Insufficient mixing/shaking. - Emulsion formation. | - Re-extract the organic layer with fresh base, ensuring pH > 8. - Shake more vigorously. - To break emulsions, add brine or filter the mixture through Celite. |
| Product is Colored | Presence of highly conjugated impurities. | Perform an activated carbon treatment (Protocol 4.3) before the final recrystallization. |
Conclusion
The purification of this compound is a critical step in its utilization as a high-value synthetic intermediate. The choice between acid-base extraction and recrystallization should be guided by an initial analysis of the crude material's impurity profile. Acid-base extraction is superior for removing acidic or basic impurities, while recrystallization excels at eliminating neutral contaminants and achieving high crystalline purity. By applying the detailed protocols and underlying principles described in this guide, researchers can confidently and consistently produce material of the high purity required for demanding applications in pharmaceutical research and development.
References
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PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. UCI Department of Chemistry. Retrieved from [Link]
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University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
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Sienko, M. J. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]
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Web Pages. (n.d.). 3. Extraction. Retrieved from [Link]
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Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]
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Teasdale, A., et al. (2013). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. ResearchGate. Retrieved from [Link]
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ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]
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PubChem. (n.d.). 1-Aminocyclopropanecarboxylic Acid Ethyl Ester Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
precisionFDA. (n.d.). ETHYL 1-AMINOCYCLOPENTANECARBOXYLATE. Retrieved from [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
- Google Patents. (n.d.). CN108101812B - Production and purification process of lauroyl arginine ethyl ester hydrochloride.
Sources
Preparation of Ethyl 1-aminocyclobutanecarboxylate Hydrochloride Solutions: A Technical Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of solutions containing Ethyl 1-aminocyclobutanecarboxylate Hydrochloride. Given the specificity of this non-canonical amino acid ester, this guide emphasizes safety, proper handling, and methodological considerations to ensure the integrity and reproducibility of your experiments.
Introduction and Scientific Context
This compound (CAS No. 145143-60-8) is a synthetic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its constrained cyclobutyl ring system introduces conformational rigidity into peptide backbones or small molecule scaffolds, a strategy often employed to enhance binding affinity, selectivity, and metabolic stability of drug candidates. As a hydrochloride salt, the compound exhibits improved handling characteristics and potential for enhanced solubility in aqueous media compared to its freebase form.
The primary amine and ethyl ester functionalities make it a versatile synthon for various chemical transformations, most notably in peptide synthesis and the elaboration of novel molecular entities. Proper and accurate preparation of its solutions is the foundational step for its successful application in any research endeavor.
Compound Specifications and Properties
A thorough understanding of the physicochemical properties of this compound is paramount for the accurate preparation of its solutions.
| Property | Value | Source(s) |
| Chemical Formula | C₂H₅O₂CC₄H₆NH₂·HCl | [2] |
| Molecular Weight | 179.64 g/mol | [2][3] |
| CAS Number | 145143-60-8 | [2][3][4][5][6] |
| Appearance | Solid (likely a white to off-white powder) | [5] |
| Purity | Typically ≥97% | [3] |
Note on Solubility: While specific quantitative solubility data for this compound in common laboratory solvents is not widely published, its hydrochloride salt form suggests at least moderate solubility in water and polar organic solvents. The general solubility of similar amino acid ester hydrochlorides allows for the recommendation of solvents such as sterile water, dimethyl sulfoxide (DMSO), and ethanol for initial solubility testing. Empirical determination of solubility in the desired solvent system is strongly recommended.
Safety and Handling Precautions
As a Senior Application Scientist, ensuring the safety of all laboratory personnel is the highest priority. The following safety protocols are based on available data and general best practices for handling chemical reagents.
Hazard Identification:
Based on available information, this compound is classified with the following hazards:
-
Signal Word: Danger[3]
-
Hazard Statements:
Personal Protective Equipment (PPE):
A comprehensive range of PPE is mandatory when handling this compound:
-
Hand Protection: Wear impervious gloves (e.g., nitrile) at all times.
-
Eye Protection: Use chemical safety goggles or a face shield.[3]
-
Respiratory Protection: A dust mask (type N95 or better) is essential when handling the solid powder to avoid inhalation.[3]
-
Body Protection: A standard laboratory coat should be worn.
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when weighing and preparing stock solutions.
-
Avoid the creation of dust.
-
Store the solid compound in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Protocols for Solution Preparation
The following protocols are provided as a starting point. The optimal solvent and concentration will be application-dependent and may require empirical validation.
Preparation of an Aqueous Stock Solution (e.g., 10 mg/mL)
This protocol is suitable for applications where an aqueous solution is required.
Materials:
-
This compound
-
Sterile, deionized, or distilled water
-
Calibrated analytical balance
-
Appropriate volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
Procedure:
-
Tare the Balance: In a chemical fume hood, place a clean, dry weighing vessel on the analytical balance and tare it.
-
Weigh the Compound: Carefully weigh 100 mg of this compound into the tared vessel.
-
Transfer to Volumetric Flask: Quantitatively transfer the weighed powder to a 10 mL volumetric flask.
-
Initial Dissolution: Add approximately 7-8 mL of sterile water to the flask.
-
Promote Solubilization: Cap the flask and agitate it to dissolve the solid. A vortex mixer can be used for several minutes. If necessary, gentle warming in a water bath (not to exceed 40°C) or sonication can be employed to aid dissolution.
-
Final Volume Adjustment: Once the solid is fully dissolved, allow the solution to return to room temperature. Carefully add sterile water to the 10 mL mark.
-
Homogenization: Invert the capped flask several times to ensure a homogeneous solution.
-
Storage: Transfer the solution to a sterile, clearly labeled container. For short-term storage (1-2 days), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. The stability of the compound in aqueous solution has not been extensively reported; therefore, it is best practice to prepare fresh solutions for critical experiments.
Preparation of a Non-Aqueous Stock Solution in DMSO (e.g., 50 mg/mL)
For applications requiring a more concentrated stock or where aqueous solutions are not suitable, DMSO is a common alternative.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Appropriate glass vial or tube
-
Vortex mixer
Procedure:
-
Weigh the Compound: In a chemical fume hood, weigh 50 mg of this compound into a clean, dry glass vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Storage: Store the DMSO stock solution in tightly sealed, desiccated containers at room temperature or refrigerated. DMSO solutions are generally stable for extended periods when stored properly.
Workflow Diagrams
The following diagrams illustrate the key decision-making and operational workflows for preparing solutions of this compound.
Caption: General workflow for preparing solutions.
Caption: Safety protocol decision flow.
Conclusion and Best Practices
-
Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling the compound.
-
Perform small-scale solubility tests before preparing a large batch of solution to determine the optimal solvent and concentration for your specific application.
-
Document everything: Record the lot number, weighed mass, solvent, final concentration, and date of preparation for every solution.
-
Assume limited stability in solution unless proven otherwise. For critical applications, it is always best to use freshly prepared solutions.
By adhering to these guidelines, researchers can ensure the quality and consistency of their experimental results when working with this valuable synthetic building block.
References
-
ECHO CHEMICAL CO., LTD. This compound. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. [Link]
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- 4. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 5. 1-Amino-cyclobutane-carboxylic acid ethyl ester, HCl [cymitquimica.com]
- 6. This compound,145143-60-8-Amadis Chemical [amadischem.com]
The Strategic Application of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride in the Generation of Novel Medicinal Scaffolds
Introduction: The Cyclobutane Motif - A Paradigm of Bio-Structural Innovation
In the landscape of contemporary drug discovery, the pursuit of molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the carbocyclic systems employed by medicinal chemists, the cyclobutane ring has emerged as a particularly compelling scaffold.[1][2] Its inherent puckered, three-dimensional geometry offers a distinct departure from the planar, aromatic systems that have historically dominated small-molecule therapeutics.[3] This unique conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[4] Furthermore, the replacement of more metabolically labile groups with the robust cyclobutane core often results in improved metabolic stability, a critical parameter in the development of viable drug candidates.[2][4] Ethyl 1-aminocyclobutanecarboxylate hydrochloride serves as a versatile and strategically valuable building block, providing a gateway to a diverse array of novel molecular scaffolds poised for exploration in drug development programs. This guide delineates the practical application of this reagent, offering detailed protocols and the underlying scientific rationale for its use in the synthesis of innovative molecular frameworks.
Core Attributes of this compound
This compound is a bifunctional molecule featuring a primary amine and an ethyl ester appended to a cyclobutane ring. This arrangement presents two orthogonal points for chemical modification, enabling the systematic elaboration of molecular complexity. The hydrochloride salt form enhances the stability and handling of the parent amine. Prior to its use in most synthetic transformations, the free amine must be liberated, typically through neutralization with a suitable base.
| Property | Value | Source |
| Molecular Formula | C7H14ClNO2 | PubChem |
| Molecular Weight | 179.64 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in water, methanol | General Chemical Knowledge |
Synthetic Pathways to Novel Scaffolds: Detailed Protocols and Mechanistic Insights
The true utility of this compound is realized in its application as a precursor to a multitude of complex molecular architectures. Below are detailed protocols for the synthesis of several key scaffold classes, each with significant potential in medicinal chemistry.
Protocol 1: Synthesis of N-Acyl Cyclobutane Amino Esters via Amide Coupling
The primary amine of the title compound provides a ready handle for the introduction of a wide variety of substituents via amide bond formation. This is a foundational reaction in medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR) by systematically varying the acyl group.[5]
Workflow for Amide Coupling:
Caption: General workflow for amide coupling.
Detailed Experimental Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M).
-
Neutralization: Add a suitable non-nucleophilic base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.1 eq.), and stir the mixture at room temperature for 15-30 minutes to generate the free amine in situ.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the desired carboxylic acid (1.05 eq.) and a coupling agent such as HATU (1.1 eq.) or a combination of EDC (1.2 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF.[6][7] Add DIPEA (2.0 eq.) to this mixture and stir for 10-15 minutes at room temperature to form the activated ester.
-
Coupling Reaction: Transfer the activated carboxylic acid solution to the flask containing the free amine via cannula.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl cyclobutane amino ester.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the activated ester intermediate.
-
Anhydrous Solvents: Essential for the same reason as maintaining an inert atmosphere.
-
Coupling Reagents: HATU is a highly efficient coupling reagent, particularly for sterically hindered substrates.[7] The EDC/HOBt system is a more classical and cost-effective choice, where HOBt acts as an additive to suppress racemization and improve efficiency.[6]
-
Base: DIPEA is a bulky, non-nucleophilic base that effectively scavenges the acid produced during the reaction without competing in the coupling reaction.
Protocol 2: Synthesis of N-Alkyl Cyclobutane Amino Esters via Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds and provides access to secondary and tertiary amines.[8][9] This protocol describes the reaction of the primary amine of Ethyl 1-aminocyclobutanecarboxylate with an aldehyde or ketone in the presence of a mild reducing agent.
Workflow for Reductive Amination:
Caption: General workflow for reductive amination.
Detailed Experimental Protocol:
-
Reagent Preparation: To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH) (0.1-0.5 M), add a mild acid catalyst like acetic acid (catalytic amount).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.[10]
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise to the reaction mixture.[9]
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3. Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Mild Acid Catalyst: The formation of the imine intermediate is acid-catalyzed. A weak acid like acetic acid is sufficient to promote the reaction without causing unwanted side reactions.[11]
-
Mild Reducing Agent: Sodium triacetoxyborohydride is a preferred reducing agent for reductive aminations as it is selective for the reduction of imines and iminium ions in the presence of aldehydes and ketones.[9] It is also less sensitive to acidic conditions compared to sodium borohydride.
Protocol 3: Multicomponent Synthesis of Peptidomimetic Scaffolds via the Ugi Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of molecular diversity from simple starting materials.[12][13] By employing Ethyl 1-aminocyclobutanecarboxylate as the amine component, complex peptidomimetic scaffolds can be accessed in a single synthetic operation.
Workflow for the Ugi Reaction:
Caption: General workflow for the Ugi reaction.
Detailed Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, combine this compound (1.0 eq.), an aldehyde or ketone (1.0 eq.), and a carboxylic acid (1.0 eq.) in a suitable solvent, typically methanol (MeOH) (0.2-1.0 M).
-
Neutralization and Imine Formation: Add a base like triethylamine (1.1 eq.) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.[13]
-
Isocyanide Addition: Add an isocyanide (1.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 24-48 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by direct crystallization or by flash column chromatography.
Causality of Experimental Choices:
-
Solvent: Methanol is a common solvent for the Ugi reaction as it effectively solvates the various components and intermediates.
-
One-Pot Procedure: The hallmark of the Ugi reaction is its one-pot nature, which significantly improves synthetic efficiency and reduces waste.[14]
-
Component Diversity: The power of the Ugi reaction lies in the ability to vary all four components, leading to the rapid generation of large libraries of compounds for biological screening.[13]
Protocol 4: Synthesis of Spirocyclic Scaffolds - Spiro-Diketopiperazines and Spiro-Hydantoins
Spirocyclic scaffolds are of particular interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe the binding pockets of biological targets.[15] this compound is an excellent starting material for the synthesis of spiro-diketopiperazines and spiro-hydantoins.
A. Synthesis of Spiro-Diketopiperazines
Workflow for Spiro-Diketopiperazine Synthesis:
Caption: Workflow for spiro-diketopiperazine synthesis.
Detailed Experimental Protocol:
-
Peptide Coupling: Couple Ethyl 1-aminocyclobutanecarboxylate (as the free amine) with an N-Fmoc protected amino acid (1.0 eq.) using standard peptide coupling conditions (e.g., PyBOP/HOBT) as described in Protocol 1.[2]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resulting dipeptide by treatment with 20% piperidine in DMF.
-
Cyclization and Cleavage: Induce cyclization by heating the deprotected dipeptide in a suitable solvent, such as toluene, with a catalytic amount of acetic acid.[1] This will lead to the formation of the spiro-diketopiperazine.
-
Purification: Purify the product by crystallization or column chromatography.
B. Synthesis of Spiro-Hydantoins
Workflow for Spiro-Hydantoin Synthesis:
Caption: Workflow for spiro-hydantoin synthesis.
Detailed Experimental Protocol:
-
Urea Formation: React Ethyl 1-aminocyclobutanecarboxylate (as the free amine) with an isocyanate (1.0 eq.) in an aprotic solvent like THF or DCM at room temperature.[2]
-
Cyclization: Treat the resulting urea intermediate with a base, such as sodium ethoxide in ethanol, and heat to reflux to induce cyclization to the spiro-hydantoin.[16]
-
Work-up and Purification: After cooling, neutralize the reaction mixture with acid and extract the product with an organic solvent. Purify by crystallization or column chromatography.
Conclusion and Future Directions
This compound is a powerful and versatile building block for the synthesis of novel, three-dimensional scaffolds for drug discovery. The protocols outlined in this guide provide a solid foundation for the exploration of its synthetic utility. The inherent structural features of the cyclobutane ring, combined with the diverse synthetic transformations possible with the amine and ester functionalities, make this reagent a valuable asset in the quest for new and improved therapeutics. Future work in this area will undoubtedly focus on the development of new multicomponent reactions, the synthesis of increasingly complex spirocyclic systems, and the application of these novel scaffolds in a wide range of therapeutic areas.
References
- M. A. E. Jung, S. Ouk, D. Yoo, C. L. Sawyers, C. Chen, C. Tran, J.
- J. A. W. Jong, E. Ruijter, R. V. A. Orru, Org. Lett., 2016, 18, 984-987.
- F. Pecho, Y. Sempere, J. Gramüller, F. M. Hörmann, R. M. Gschwind, T. Bach, J. Am. Chem. Soc., 2021, 143, 9350-9354.
- S. H. Bennett, A. Fawcett, E. H. Denton, T. Biberger, V. Fasano, N. Winter, V. K. Aggarwal, J. Am. Chem. Soc., 2020, 142, 16766-16775.
- Y.-J. Zheng, C. M. Tice, Expert Opin. Drug Discov.2016, 11, 831-834.
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Wikipedia, Reductive amination. ([Link])
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Organic Chemistry Portal, Hydantoin synthesis. ([Link])
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-
JOVE, Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. ([Link])
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The Organic Chemistry Tutor, Reductive Amination. ([Link])
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Organic Chemistry Portal, Ugi Reaction. ([Link])
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Chemistry Steps, Aldehydes and Ketones to Amines. ([Link])
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HepatoChem, Amide coupling reaction in medicinal chemistry. Coupling reagents. ([Link])
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Aapptec, Coupling Reagents. ([Link])
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Wisdomlib, Cyclocondensation reaction: Significance and symbolism. ([Link])
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Master Organic Chemistry, Reductive Amination, and How It Works. ([Link])
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Ethyl 1-aminocyclobutanecarboxylate hydrochloride: A Comprehensive Guide to Safe Handling and Synthetic Applications
An Application Guide for Researchers
This document provides detailed safety information, handling protocols, and application notes for Ethyl 1-aminocyclobutanecarboxylate hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in a laboratory setting. The guide synthesizes data from authoritative safety data sheets and chemical literature to ensure both procedural accuracy and a deep understanding of the causality behind experimental choices.
Section 1: Compound Identification and Physicochemical Properties
This compound is a non-natural amino acid derivative commonly employed in medicinal chemistry and peptide synthesis.[1][2] Its rigid cyclobutyl scaffold provides unique conformational constraints, making it a valuable component for designing novel peptides and small molecule therapeutics.
Table 1: Compound Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl 3-aminocyclobutane-1-carboxylate;hydrochloride | [3] |
| CAS Number | 957793-35-0 (cis-isomer) | [3] |
| Molecular Formula | C₇H₁₄ClNO₂ | [3] |
| Molecular Weight | 179.64 g/mol | [3] |
| Appearance | White to off-white powder/solid | [2][4] |
| Melting Point | 114-120 °C | [2] |
| Solubility | Soluble in water. |[4] |
Section 2: GHS Hazard Identification and Safety Protocols
Understanding the potential hazards of a chemical is the foundation of its safe use. This compound is classified as a hazardous substance, and strict adherence to safety protocols is mandatory. The information below is aggregated from multiple supplier safety data sheets to provide a comprehensive overview.
GHS Classification
The compound is classified with several hazard warnings. It is crucial to consult the specific Safety Data Sheet (SDS) from your supplier, as classifications may vary slightly.
Table 2: GHS Hazard Summary
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning | |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Germ Cell Mutagenicity | Suspected of causing genetic defects | Danger | |
Note: The GHS data is a composite from multiple sources. The most severe classifications (e.g., "Causes severe skin burns") should be prioritized for safety planning.[5][6]
Personal Protective Equipment (PPE) and Engineering Controls
Due to the compound's hazardous nature, a multi-layered approach to protection involving both engineering controls and PPE is essential.
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7]
-
Eye and Face Protection : Wear tight-sealing safety goggles in combination with a face shield to protect against splashes and dust.[7]
-
Skin Protection : Wear a flame-retardant lab coat and impervious gloves (e.g., nitrile).[8] It is critical to inspect gloves for any signs of degradation before use and to remove them carefully to avoid skin contamination.[5]
-
Respiratory Protection : If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[7]
Safe Handling and Storage Workflow
The following diagram outlines the critical steps for safely managing this compound from acquisition to disposal.
Caption: Workflow for Safe Handling of Ethyl 1-aminocyclobutanecarboxylate HCl.
Section 3: Emergency and First-Aid Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
-
After Inhalation : Remove the individual to fresh air and keep them comfortable for breathing.[6] If breathing is difficult or if the person feels unwell, seek immediate medical attention.[6][8]
-
After Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin area thoroughly with plenty of water and soap.[5][8] For severe contact or if irritation persists, seek immediate medical advice.[8]
-
After Eye Contact : Rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5] If contact lenses are present, remove them if it is easy to do so. Continue rinsing and consult an ophthalmologist immediately.
-
After Ingestion : Do NOT induce vomiting.[5] Rinse the mouth with water and call a physician or poison control center immediately.[5] Ingestion can cause severe damage to delicate tissues and poses a danger of perforation.[5]
Section 4: Storage, Stability, and Spill Management
Proper storage is crucial for maintaining the compound's integrity and ensuring laboratory safety.
Storage and Stability
-
Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7] Store in a designated corrosives area.[7]
-
Atmosphere : It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture, as hydrochloride salts can be hygroscopic.[5][7]
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[5] The compound should also be protected from excess heat and water.[5]
-
Hazardous Decomposition : Thermal decomposition may release irritating and toxic gases such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[5]
Spill and Leak Containment
In the event of a spill, follow these procedures carefully:
-
Evacuate : Keep all unprotected personnel away from the spill area.[8]
-
Ventilate : Ensure adequate ventilation in the area of the spill.[8]
-
Contain : Prevent the material from entering drains or surface water.[7]
-
Clean-up : Wearing full PPE, sweep up the solid material and shovel it into a suitable, labeled container for disposal.[5][7] Avoid actions that create dust.[7]
Section 5: Application Notes and Synthetic Protocols
This compound serves as a constrained amino acid building block. Its primary application is in the synthesis of peptides or small molecules where conformational rigidity is desired to improve biological activity or selectivity.
Core Application: Amide Bond (Peptide) Synthesis
The presence of the hydrochloride salt means the amine is protonated and non-nucleophilic. To participate in an amide coupling reaction, it must be neutralized in situ to the free amine.
Causality of Protocol Choices:
-
Base Selection : A non-nucleophilic organic base, such as Diisopropylethylamine (DIEA) or triethylamine (TEA), is required. Its function is solely to scavenge the proton from the amine hydrochloride, liberating the free amine for the reaction. Using a nucleophilic base could lead to unwanted side reactions with the activated carboxylic acid.
-
Coupling Agent : Standard peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used to activate the carboxylic acid of the coupling partner. This activation converts the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive species that is readily attacked by the liberated amine.
Representative Protocol: Dipeptide Synthesis
This protocol describes the coupling of an N-Boc-protected amino acid (e.g., Boc-L-Alanine) with this compound.
Step-by-Step Methodology:
-
Dissolution : In a round-bottom flask under an inert atmosphere, dissolve the N-Boc-protected amino acid (1.0 eq.) and the coupling agent (e.g., HATU, 1.1 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Pre-activation : Stir the mixture at room temperature for 5-10 minutes.
-
Addition of Amine : In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.
-
Neutralization : Add DIEA (2.5 eq.) to the amine solution and stir for 5 minutes. The excess base ensures complete neutralization and drives the reaction forward.
-
Coupling Reaction : Transfer the neutralized amine solution to the pre-activated carboxylic acid solution.
-
Monitoring : Stir the reaction at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer successively with a weak acid (e.g., 1M HCl) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, and finally with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography.
Sources
- 1. Ethyl 1-Aminocyclopropanecarboxylate Hydrochloride | 42303-42-4 | TCI AMERICA [tcichemicals.com]
- 2. Ethyl 1-aminocyclopropanecarboxylate 97 42303-42-4 [sigmaaldrich.com]
- 3. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride | C7H14ClNO2 | CID 53308469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.nl [fishersci.nl]
- 5. fishersci.fr [fishersci.fr]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. accelachem.com [accelachem.com]
Application Notes and Protocols for Acylation Reactions Involving Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride
Introduction: The Strategic Importance of N-Acylated Cyclobutane Amino Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Ethyl 1-aminocyclobutanecarboxylate hydrochloride serves as a valuable building block in this endeavor. Its rigid cyclobutane core introduces a constrained conformation that can enhance binding affinity and selectivity for biological targets, improve metabolic stability, and reduce off-target effects when incorporated into bioactive molecules.[1][2] The N-acylation of this amino acid ester is a fundamental transformation that unlocks a vast chemical space, enabling the synthesis of a diverse array of derivatives with significant therapeutic potential. These N-acylated products are key intermediates in the development of novel pharmaceuticals, including enzyme inhibitors and receptor modulators.[3]
This comprehensive guide provides a detailed exploration of the acylation reactions of this compound. We will delve into the mechanistic underpinnings of this transformation, present robust and validated protocols, and offer expert insights into experimental design and troubleshooting. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical tools necessary to successfully synthesize and utilize these valuable compounds in their research programs.
Core Principles of Acylation: Mechanism and Reagent Selection
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The reaction involves the attack of the primary amine on the electrophilic carbonyl carbon of an acylating agent, leading to the formation of a stable amide bond.
The Schotten-Baumann Reaction: A Robust and Versatile Method
A particularly effective and widely used method for the acylation of amino acids is the Schotten-Baumann reaction.[4][5] This reaction is typically performed under biphasic conditions, with an organic solvent dissolving the amine and the acylating agent, and an aqueous phase containing a base.[6][7] The base plays a crucial role in neutralizing the hydrochloric acid that is liberated from the starting material and generated as a byproduct of the reaction, thereby driving the equilibrium towards product formation.[5]
The general mechanism of the Schotten-Baumann acylation is as follows:
-
Neutralization: The added base neutralizes the hydrochloride salt of the amino acid ester, liberating the free amine.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, expelling the leaving group (typically a chloride ion) and reforming the carbonyl double bond.
-
Deprotonation: The protonated amide is deprotonated by the base to yield the final N-acylated product.
Visualizing the Acylation Workflow
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 1-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic routes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary and reliable synthetic routes for this compound. The first involves a two-step process starting from ethyl 1-bromocyclobutanecarboxylate, proceeding through an azide intermediate followed by catalytic hydrogenation. The second is a direct one-step esterification of 1-aminocyclobutanecarboxylic acid using ethanol and thionyl chloride. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Q2: My overall yield is consistently low. What are the general parameters I should investigate first?
A2: Low yields can often be attributed to a few critical factors regardless of the synthetic route. Firstly, ensure the integrity and purity of your starting materials. Secondly, strictly anhydrous conditions are crucial, especially when using reagents like thionyl chloride. Moisture can lead to unwanted side reactions and decomposition of key reagents.[1] Finally, carefully control your reaction temperatures, as both excessive heat and insufficient temperatures can lead to side product formation or incomplete reactions.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
A3: The nature of the impurities will depend on the synthetic route. In the azide reduction pathway, common impurities include unreacted ethyl 1-azidocyclobutanecarboxylate or partially reduced intermediates. For the esterification route, you might observe unreacted 1-aminocyclobutanecarboxylic acid or side products from the reaction of thionyl chloride with the solvent or the amine functionality. Dimerization or polymerization of reactive intermediates can also occur.
Q4: How can I best purify the final product?
A4: this compound is a solid. Recrystallization is the most common and effective method for purification. A mixed solvent system, such as ethanol/diethyl ether or isopropanol/diethyl ether, often yields high-purity crystals. The choice of solvent will depend on the specific impurities present in your crude product. It is advisable to perform small-scale solvent screening to identify the optimal recrystallization conditions.
II. Troubleshooting Guides
This section provides a more detailed breakdown of potential issues you might encounter during the synthesis and their corresponding solutions.
Route 1: From Ethyl 1-bromocyclobutanecarboxylate via Azide Reduction
This two-step synthesis is a robust method for producing the target compound.
Step 1: Synthesis of Ethyl 1-azidocyclobutanecarboxylate
| Issue | Potential Cause | Troubleshooting Solution |
| Low yield of azide intermediate | Incomplete reaction due to insufficient heating or reaction time. | Monitor the reaction by TLC. If starting material persists, consider increasing the reaction temperature to 40-50 °C and extending the reaction time.[2] |
| Decomposition of sodium azide. | Use freshly opened or properly stored sodium azide. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. | |
| Inefficient extraction of the product. | The azide is an organic-soluble product. Ensure thorough extraction with a suitable solvent like diethyl ether. Washing with brine can help to break up emulsions and improve separation. |
Step 2: Catalytic Hydrogenation of Ethyl 1-azidocyclobutanecarboxylate
| Issue | Potential Cause | Troubleshooting Solution |
| Incomplete reduction to the amine | Inactive catalyst. | Use fresh, high-quality palladium on carbon (Pd/C). Ensure the catalyst is not old or has been improperly stored. |
| Insufficient hydrogen pressure. | For small-scale reactions, a hydrogen balloon is often sufficient. For larger scales, a Parr shaker or a similar hydrogenation apparatus with controlled hydrogen pressure (e.g., 50 psi) is recommended. | |
| Catalyst poisoning. | Ensure the starting azide is pure and free from sulfur or other catalyst poisons. Purify the azide intermediate by column chromatography if necessary. | |
| Formation of side products | Over-reduction or side reactions on the cyclobutane ring. | While the cyclobutane ring is generally stable under these conditions, prolonged reaction times or overly harsh conditions could potentially lead to ring-opening. Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed. |
Route 2: Direct Esterification of 1-Aminocyclobutanecarboxylic Acid
This method is a more direct, one-pot synthesis.
| Issue | Potential Cause | Troubleshooting Solution |
| Low yield of the ester hydrochloride | Incomplete reaction. | Ensure a sufficient excess of ethanol is used as it acts as both the reagent and solvent. The reaction often requires refluxing for several hours to go to completion. |
| Reaction with the amine group. | The amine is protonated by the HCl generated in situ from the reaction of thionyl chloride and ethanol, which protects it from reacting with thionyl chloride. However, slow or localized addition of thionyl chloride at low temperatures is crucial to prevent side reactions. | |
| Hydrolysis of the product during workup. | The ester is susceptible to hydrolysis, especially under basic conditions. Maintain acidic conditions during the workup and avoid exposure to water for prolonged periods. | |
| Product is oily or difficult to crystallize | Presence of residual solvent or impurities. | Ensure all residual ethanol and excess thionyl chloride are removed under reduced pressure. If the product remains oily, try triturating with a non-polar solvent like diethyl ether or hexane to induce crystallization. |
| Formation of diethyl sulfite. | Diethyl sulfite can form as a byproduct. Purification by recrystallization is usually effective in removing this impurity. |
III. Experimental Protocols
Protocol 1: Synthesis via Azide Reduction
Step A: Synthesis of Ethyl 1-azidocyclobutanecarboxylate
-
In a round-bottom flask under a nitrogen atmosphere, dissolve sodium azide (2.0 equivalents) in anhydrous dimethyl sulfoxide (DMSO).
-
Add ethyl 1-bromocyclobutanecarboxylate (1.0 equivalent) dropwise to the solution.
-
Heat the reaction mixture to 40 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude ethyl 1-azidocyclobutanecarboxylate as an oil.
Step B: Catalytic Hydrogenation and Salt Formation
-
Dissolve the crude ethyl 1-azidocyclobutanecarboxylate in methanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon for small scale or a hydrogenation apparatus for larger scale).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.
-
To the filtrate, add a solution of HCl in diethyl ether (2M) dropwise until the solution is acidic (pH ~2).
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).
Protocol 2: Direct Esterification
-
Suspend 1-aminocyclobutanecarboxylic acid (1.0 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.5 equivalents) dropwise to the cooled suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC (a useful method is to take an aliquot, quench with base, and spot the free amine).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol and thionyl chloride under reduced pressure.
-
The resulting solid is the crude this compound.
-
Purify the crude product by recrystallization.
IV. Visualization & Data
Reaction Schemes
Caption: Overview of the two primary synthetic routes.
Troubleshooting Logic
Caption: Initial steps for troubleshooting low product yield.
Expected Spectroscopic Data
| Proton (¹H) NMR | Approximate Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Ethyl -CH₃ | 1.2 - 1.4 | Triplet | -OCH₂CH ₃ |
| Cyclobutane -CH₂ | 1.8 - 2.5 | Multiplet | Cyclobutane ring protons |
| Ethyl -CH₂ | 4.1 - 4.3 | Quartet | -OCH ₂CH₃ |
| Amine -NH₃⁺ | 8.0 - 9.0 | Broad Singlet | -NH ₃⁺ |
| Carbon (¹³C) NMR | Approximate Chemical Shift (δ, ppm) | Assignment |
| Ethyl -CH₃ | ~14 | -OCH₂C H₃ |
| Cyclobutane -CH₂ | 25 - 35 | C H₂ of cyclobutane ring |
| Quaternary Carbon | 55 - 65 | C -NH₃⁺ |
| Ethyl -CH₂ | ~62 | -OC H₂CH₃ |
| Carbonyl | 170 - 175 | C =O |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
V. References
-
Baran, P. S. (2015). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. Retrieved from [Link]
-
Renata, H., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2049-2059. [Link]
-
PharmaGuideline. (2022). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]
Sources
Overcoming solubility issues with Ethyl 1-aminocyclobutanecarboxylate hydrochloride in reactions
Welcome to the technical support center for Ethyl 1-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common challenges associated with the use of this valuable building block in organic synthesis. As a hydrochloride salt, this compound offers enhanced stability and ease of handling, but its salt form necessitates specific strategies to ensure its effective participation in chemical reactions.[1] This document provides in-depth, field-proven answers and protocols to address the most frequently encountered issue: solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent (e.g., DCM, THF, DMF)?
A1: The poor solubility of this compound in many common organic solvents is due to its ionic nature. As a salt, it possesses a high lattice energy, making it more stable in a solid, crystalline form than when solvated by relatively non-polar or aprotic polar organic solvents.[2] To effectively use this reagent, it is almost always necessary to convert it into its non-ionic, "free amine" form, which is significantly more soluble in a wider range of organic solvents.[3][4]
Q2: How do I convert the hydrochloride salt to the free amine for my reaction?
A2: There are two primary, robust methods to generate the free amine from its hydrochloride salt:
-
In Situ Free-Basing: This is the most common and convenient method, where a base is added directly to the reaction vessel to neutralize the hydrochloride, liberating the free amine "in place" just before or during the reaction.
-
Pre-Extraction and Isolation: This involves a classic acid-base workup to isolate the pure free amine before adding it to the reaction. This method is preferred when the presence of an additional base or its corresponding salt could interfere with the desired reaction.[4]
The choice between these methods depends on the sensitivity of your reaction to excess base and the presence of ammonium salts.
Q3: What is "in situ free-basing" and which base should I use?
A3: In situ free-basing involves the addition of a suitable organic or inorganic base to the suspension of the amine hydrochloride in the reaction solvent. This neutralizes the hydrogen chloride, forming a soluble free amine and a salt byproduct. The most common choices are tertiary amine bases.
Key Considerations:
-
Stoichiometry: At least one equivalent of the base is required to neutralize the hydrochloride. In practice, a slight excess (1.1 to 1.5 equivalents) is often used to ensure complete conversion. For reactions that are sensitive to base, using a precise amount is critical.
-
Base Strength: The base should be strong enough to deprotonate the ammonium salt but ideally not so strong that it causes unwanted side reactions with other functional groups in your starting materials.
-
Byproduct Solubility: The resulting ammonium salt of the added base (e.g., triethylammonium chloride) may be soluble or insoluble in the reaction medium. If it precipitates, it can typically be removed by filtration at the end of the reaction.
| Base | pKa of Conjugate Acid | Common Use & Considerations |
| Triethylamine (TEA) | ~10.7 | The most common and cost-effective choice. The resulting triethylammonium chloride byproduct has some solubility in solvents like DCM and DMF. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | ~10.7 | A sterically hindered base. It is a poor nucleophile, making it ideal for reactions where the base could otherwise compete with the desired nucleophile (the free amine). |
| N-Methylmorpholine (NMM) | ~7.4 | A weaker base that can be useful when more strongly basic conditions lead to side products or epimerization. |
| Potassium Carbonate (K₂CO₃) | (pKa of HCO₃⁻ is ~10.3) | A solid inorganic base that can be used in some solvent systems, particularly more polar ones like DMF. It is easily filtered off after the reaction.[3] |
Q4: My reaction involves an aqueous phase. How can I facilitate the reaction with my organic-soluble reagents?
A4: When dealing with a biphasic system where the amine salt resides in the aqueous layer and your other reactant is in an organic layer, direct reaction is often impossible due to the phase boundary. In this scenario, Phase Transfer Catalysis (PTC) is the ideal solution. A phase-transfer catalyst, typically a quaternary ammonium salt, acts as a shuttle, carrying the deprotonated amine from the aqueous phase into the organic phase where the reaction can occur.[5][6][7]
Troubleshooting Guides & Protocols
Guide 1: In Situ Free-Basing for Amide Coupling Reactions
This protocol details a standard procedure for an amide bond formation using a carbodiimide coupling agent, a common application for Ethyl 1-aminocyclobutanecarboxylate.
Experimental Protocol
-
Reagent Preparation:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq.).
-
Add this compound (1.05 eq.).
-
Dissolve/suspend the solids in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), approx. 0.1-0.5 M).
-
-
Free-Basing:
-
Cool the mixture to 0 °C in an ice bath.
-
Add Diisopropylethylamine (DIPEA) (1.1 eq.) dropwise while stirring.
-
Allow the mixture to stir at 0 °C for 15-20 minutes. You may observe the suspension becoming more homogeneous as the free amine forms.
-
-
Carboxylic Acid Activation & Coupling:
-
Add the coupling agent, for example, HATU (1.1 eq.).
-
Stir the reaction at 0 °C for another 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
-
Work-up & Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer successively with 1N HCl (to remove excess amine), saturated NaHCO₃ solution (to remove excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Conversion / No Reaction | Incomplete free-basing. | Ensure at least 1.1 equivalents of base were added. Allow more time for the free-basing step before adding the coupling agent. |
| Ineffective coupling agent. | Consider a different coupling agent like T3P or EDC/HOBt.[8][9] | |
| Formation of N-acylurea byproduct (with DCC/EDC) | Side reaction with the carbodiimide. | Add an activator such as HOBt or NHS to the reaction mixture before adding the amine. This forms a more stable active ester. |
| Epimerization of chiral centers | Reaction temperature is too high or base is too strong. | Run the reaction at 0 °C or lower. Consider using a weaker base like N-Methylmorpholine (NMM). |
Guide 2: Protocol for Extraction and Isolation of the Free Amine
Use this procedure when you need a pure sample of the free amine, free from any additional bases or salts.
Experimental Protocol
-
Dissolution:
-
Dissolve the this compound (1.0 eq.) in a minimal amount of deionized water.
-
-
Basification:
-
Cool the aqueous solution to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the pH of the solution is ~9-10 (check with pH paper).[10]
-
-
Extraction:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the aqueous layer with an organic solvent in which the free amine is soluble (e.g., Dichloromethane (DCM) or Ethyl Acetate). Perform the extraction three times (3x) to ensure complete recovery.
-
-
Drying and Isolation:
-
Combine the organic extracts.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Caution: The resulting free amine may be less stable than its hydrochloride salt and should ideally be used immediately or stored under an inert atmosphere at low temperature.[4]
-
Guide 3: Employing Phase Transfer Catalysis (PTC)
This guide provides a conceptual framework and protocol for reactions in biphasic systems.
Mechanism of Action
In a typical PTC setup for this application, the amine hydrochloride and an inorganic base (like NaOH or K₂CO₃) are dissolved in an aqueous phase. The other reactant (e.g., an alkyl halide) is dissolved in a water-immiscible organic solvent (e.g., toluene or DCM). The phase-transfer catalyst, a lipophilic quaternary ammonium salt (Q⁺X⁻), facilitates the reaction. The catalyst exchanges its counter-ion (X⁻) for the hydroxide or carbonate from the aqueous phase, which then deprotonates the amine hydrochloride at the interface. The resulting lipophilic ion pair [Q⁺][Free Amine] is then transported into the organic phase to react.[7][11]
General Protocol
-
Setup:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, add the this compound (1.0 eq.), the inorganic base (e.g., K₂CO₃, 2-3 eq.), and the phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 0.05-0.1 eq.).
-
Add water to dissolve the salts.
-
-
Addition of Reactants:
-
Add the organic solvent (e.g., toluene).
-
Add the second reactant (e.g., an alkyl halide, 1.0 eq.) to the organic layer.
-
-
Reaction:
-
Heat the biphasic mixture with vigorous stirring to create a large surface area between the two phases. Reaction temperatures can range from room temperature to the reflux temperature of the solvent.
-
Monitor the reaction by sampling the organic layer via TLC or GC-MS.
-
-
Work-up:
-
After completion, cool the reaction, separate the layers using a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry, filter, and concentrate the organic phase to obtain the crude product for purification.
-
References
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?[Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis - Wordpress.[Link]
-
Wikipedia. Phase-transfer catalyst.[Link]
-
PubMed. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust.[Link]
-
Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?[Link]
-
Little Flower College Guruvayoor. phase transfer catalyst.[Link]
-
Reddit. (2021). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine?[Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC).[Link]
-
D'Andrea, S. L., & Ghosh, A. (2001). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 40B(12), 1146-1149. [Link]
-
Chemistry For Everyone. (2025). What Is Phase Transfer Catalysis? - Chemistry For Everyone. YouTube. [Link]
-
NIH. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.[Link]
-
NIH. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride.[Link]
-
Reddit. (2022). amide coupling help.[Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?[Link]
-
NIH. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride.[Link]
-
ResearchGate. Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required.[Link]
-
University of Glasgow. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis.[Link]
- Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
Sources
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- 2. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. reddit.com [reddit.com]
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- 11. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Side Reactions with Ethyl 1-aminocyclobutanecarboxylate hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Ethyl 1-aminocyclobutanecarboxylate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this unique, sterically hindered building block. Our goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot common side reactions, ensuring the success and integrity of your experiments.
Section 1: Foundational Concepts & FAQs
This section addresses the most fundamental properties of the reagent that are critical to understand before designing an experiment.
Q1: My reagent is a hydrochloride (HCl) salt. Why is this, and how does it affect my reaction setup?
Answer: Ethyl 1-aminocyclobutanecarboxylate is supplied as a hydrochloride salt to enhance its long-term stability and improve its handling properties as a crystalline solid.[1] In this form, the primary amine is protonated (R-NH3+ Cl-), making it non-nucleophilic and unreactive in standard coupling reactions.
To render it reactive, you must convert it to its neutral "free base" form (R-NH2) in situ. This is a critical step where errors often occur. The process involves adding a non-nucleophilic organic base to the reaction mixture to neutralize the HCl salt.[2][3]
Key Considerations:
-
Choice of Base: The base must be strong enough to deprotonate the ammonium salt but not nucleophilic enough to compete with your desired reaction. Hindered tertiary amines are ideal.
-
Stoichiometry: At least one full equivalent of the base is required to neutralize the HCl. However, since most amide coupling reactions are base-catalyzed, a total of 2-4 equivalents of base are typically used.
Q2: What is the single biggest challenge I will face when using this reagent in an amide coupling reaction?
Answer: The primary challenge is steric hindrance . The cyclobutane ring is a bulky, three-dimensional structure that physically obstructs the nitrogen atom.[4][5] This steric bulk has two major consequences:
-
Reduced Nucleophilicity: The amine is a less effective nucleophile, meaning it will react more slowly with an activated carboxylic acid compared to a less hindered amine like glycine ethyl ester.[4]
-
Physical Shielding: The ring can block the incoming activated acid from reaching the amine, significantly slowing down the rate of amide bond formation.[4]
Failure to account for this steric hindrance is the most common reason for low or failed coupling reactions. Standard coupling agents that work for simple amino acids may be completely ineffective here.[4]
Section 2: Troubleshooting Guide for Amide Coupling Reactions
This guide is structured by common problems observed during synthesis.
Issue 1: My reaction is clean, but the yield is very low or I only recovered starting materials.
This is the classic symptom of a failed coupling due to the steric hindrance of the cyclobutane moiety. The root cause can be traced to two main areas: an ineffective nucleophile or an insufficient activation method.
Root Cause A: Ineffective Nucleophile (Incomplete Free-Basing)
If the HCl salt is not fully neutralized, the concentration of the reactive free amine will be too low for the reaction to proceed efficiently.
Troubleshooting Steps:
-
Select the Right Base: Use a hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[6] N-Methylmorpholine (NMM) can also be used and is sometimes preferred to minimize the risk of racemization of the coupling partner.[4]
-
Use Sufficient Equivalents: Add a minimum of 2 equivalents of base relative to the this compound. The first equivalent neutralizes the salt, and the subsequent equivalents act as a catalyst for the coupling reaction.
| Table 1: Comparison of Common Bases for Free-Basing | ||
| Base | pKa of Conjugate Acid | Key Characteristics & Recommendations |
| N,N-Diisopropylethylamine (DIPEA) | ~10.8 | Highly Recommended. Very hindered, preventing side reactions. The standard choice for challenging couplings. |
| Triethylamine (TEA) | ~10.7 | Use with Caution. Less hindered than DIPEA; can sometimes act as a nucleophile, leading to byproducts. |
| N-Methylmorpholine (NMM) | ~7.4 | Good Alternative. Less basic than DIPEA, which can be beneficial for reducing racemization of sensitive substrates.[4] |
| 2,4,6-Collidine | ~7.4 | Specialty Choice. Similar basicity to NMM, also very hindered. Useful when minimizing base-catalyzed side reactions is critical. |
Root Cause B: Insufficient Activation Energy (Weak Coupling Reagents)
The high steric hindrance creates a large activation energy barrier for the reaction. Standard carbodiimide reagents like EDC or DCC are often too weak to drive the reaction to completion.[4][7]
Troubleshooting Steps:
-
Switch to a Potent Coupling Reagent: Onium (uronium/aminium or phosphonium) salt-based reagents are essential for hindered couplings.[4][5] These reagents form highly reactive esters that can overcome the steric barrier.[8] HATU is widely regarded as one of the most effective reagents for difficult couplings due to the formation of a highly reactive OAt-ester.[4][8]
-
Optimize Reaction Conditions:
-
Time: Allow for longer reaction times. While simple couplings are done in 1-2 hours, hindered systems may require 4 to 24 hours to reach completion.[4][5]
-
Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier. However, this should be done cautiously as it can increase the risk of racemization in the chiral coupling partner.[5]
-
Solvent: For solid-phase synthesis or with reactants prone to aggregation, switching from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP) can improve yields.[5]
-
Diagram 1: Troubleshooting workflow for low yield in hindered amide couplings.
Issue 2: My mass spectrometry shows an unexpected mass, often [M+138] Da.
This side product is characteristic of guanidinylation , a known side reaction when using uronium/aminium-based coupling reagents like HBTU or HATU.[9] It occurs when a molecule of the coupling reagent itself reacts with your free amine nucleophile, capping it with a guanidinium group.
Root Cause: Incorrect order of addition or stoichiometry. If the free amine is present in the flask when the coupling reagent is added (before the carboxylic acid is fully activated), it can attack the highly electrophilic coupling reagent directly.
Troubleshooting Steps:
-
Implement Pre-Activation: The most robust solution is to pre-activate the carboxylic acid before introducing the amine.
-
In a separate flask, dissolve the carboxylic acid, the coupling reagent (e.g., HATU, 0.95 eq.), and the base (e.g., DIPEA, 2 eq.).
-
Allow this mixture to stir for 1-5 minutes to form the activated ester.[5]
-
Add this activated solution to the flask containing your this compound and any remaining base.
-
-
Control Stoichiometry: Avoid using a large excess of the coupling reagent. Using slightly less than one equivalent (0.95-0.98 eq.) relative to the carboxylic acid can minimize the amount of free reagent available for side reactions.
Diagram 2: Desired acylation vs. side reaction of guanidinylation.
Issue 3: I am seeing a byproduct corresponding to the free acid of my starting material.
This indicates unwanted ester hydrolysis (saponification). The ethyl ester group is susceptible to cleavage under basic conditions, especially if water is present in the reaction.
Root Cause: Presence of water in solvents or reagents, or use of an overly strong or excessive amount of base for prolonged periods.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that your reaction solvents (e.g., DMF, DCM, NMP) are anhydrous. Use freshly opened bottles or solvents dried over molecular sieves.
-
Mind Your Base: While 2-3 equivalents of DIPEA are standard, avoid using a large excess for extended reaction times, as this will increase the rate of hydrolysis.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. If the reaction is complete in 4 hours, there is no need to let it run for 24 hours, which would only increase the chance of hydrolysis.
Section 3: Advanced Topic: Reagent Stability
Q3: I'm planning a multi-step synthesis. How stable is the cyclobutane ring itself?
Answer: The cyclobutane ring possesses significant inherent ring strain, a combination of angle strain (its C-C-C bond angles are ~90° instead of the ideal 109.5°) and torsional strain.[10][11][12] This stored energy makes it more susceptible to ring-opening reactions than a more stable cyclopentane or cyclohexane ring.
While it is generally stable under standard synthetic conditions (like amide coupling, room temperature), you should avoid :
-
Extreme pH: Strong acidic or basic conditions, especially at elevated temperatures, can promote ring cleavage.[13]
-
Potent Reducing/Oxidizing Agents: Certain powerful redox conditions can lead to ring-opening.[13]
-
High Temperatures: Thermolysis can also induce ring-opening reactions.[13]
For most applications in drug discovery, the ring is a robust and reliable scaffold. However, if your synthetic route involves harsh conditions, it is prudent to consider the potential for ring cleavage as a possible side reaction.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for coupling a generic carboxylic acid (R-COOH) to this compound.
Materials:
-
This compound (1.0 eq.)
-
Carboxylic acid (1.05 eq.)
-
HATU (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous DMF
Procedure:
-
Amine Solution: In Reaction Vessel A, dissolve this compound in anhydrous DMF. Add 1.5 equivalents of DIPEA. Stir for 5 minutes at room temperature.
-
Pre-activation: In a separate flask (Vessel B), dissolve the carboxylic acid in anhydrous DMF. Add the remaining 1.5 equivalents of DIPEA, followed by the HATU.
-
Stir the contents of Vessel B for 3-5 minutes at room temperature. You may observe a slight color change. This is the activated ester forming.[5]
-
Coupling: Transfer the activated solution from Vessel B into Reaction Vessel A.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction may take anywhere from 2 to 24 hours depending on the substrates.
-
Workup: Once the reaction is complete, quench with water and perform a standard aqueous/organic extraction to isolate the product.
References
- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Kaufmann, D., & de Meijere, A. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1537.
- Chemistry LibreTexts. (2024). Stability of Cycloalkanes - Ring Strain.
- ChemicalBook. (2024).
- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.
- Vrettos, E. I., et al. (2017).
- Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
- ResearchGate. (n.d.).
- Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain.
- OpenStax. (2023). Organic Chemistry - Stability of Cycloalkanes: Ring Strain.
- White, M. C., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(8), 3547–3560.
- Sigma-Aldrich. (n.d.).
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Reddit. (2022). Solid Phase Peptide Synthesis Help. r/Chempros.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- White, M. C., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC.
- CymitQuimica. (n.d.).
- EagleCrest Recovery. (n.d.). A Freebase Rundown.
- Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Growing Science. (2022).
- Wikipedia. (n.d.). Free base.
Sources
- 1. CAS 42303-42-4: ethyl 1-aminocyclopropanecarboxylate hydro… [cymitquimica.com]
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- 3. Free base - Wikipedia [en.wikipedia.org]
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- 5. benchchem.com [benchchem.com]
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- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
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- 12. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 13. researchgate.net [researchgate.net]
Purification challenges for products derived from Ethyl 1-aminocyclobutanecarboxylate hydrochloride
Introduction: Ethyl 1-aminocyclobutanecarboxylate hydrochloride serves as a crucial building block in medicinal chemistry and drug development, prized for introducing the unique conformational constraints of a cyclobutane ring into target molecules.[1] However, the very properties that make it valuable—namely, the strained four-membered ring and the quaternary stereocenter—present significant purification challenges. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help researchers navigate the complexities of purifying products derived from this versatile starting material.
Frequently Asked Questions (FAQs)
Section 1: General Purification Challenges
Q1: Why are derivatives of Ethyl 1-aminocyclobutanecarboxylate so difficult to purify?
A: The difficulty arises from a combination of factors inherent to the cyclobutane core:
-
High Polarity and Water Solubility: The free amine and potential for hydrolysis of the ethyl ester can make the resulting compounds highly polar and soluble in water, complicating extraction from aqueous layers.
-
Stereoisomers: Reactions involving the cyclobutane scaffold can produce diastereomers or enantiomers with very similar physical properties, making their separation by standard chromatography challenging.[2]
-
Ring Strain Effects: The rigid, strained four-membered ring can lead to unique and sometimes unpredictable interactions with chromatographic stationary phases, causing issues like peak tailing or co-elution with impurities.[2]
-
Amphoteric Nature: As an amino acid derivative, the molecule can act as both an acid and a base, which can affect its behavior during chromatography and extraction depending on the pH.
Q2: My purified product appears clean by NMR, but I see a persistent impurity in my mass spectrometry data. What could it be?
A: This is a common issue. Consider these possibilities:
-
Residual Starting Material: The starting hydrochloride salt can be difficult to remove completely. Ensure your workup protocol is designed to neutralize and extract all amine-containing species.
-
Hydrolyzed Ester: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid during acidic or basic workup conditions, or even during chromatography on silica gel.[3][4] This acid may not be easily visible in all NMR solvents but will show up in mass spectrometry.
-
Dimerization/Oligomerization: During activation for coupling reactions, self-reaction can occur, leading to dimers or short oligomers that may have complex NMR spectra but are easily identified by MS.
Section 2: Troubleshooting Specific Reactions
Q3: I'm performing a Boc-protection on the amine. My yield is low and I have multiple spots on my TLC. What's going wrong?
A: Low yields in Boc-protection often stem from issues with reaction conditions or workup.
-
Base Choice: The starting material is a hydrochloride salt. A stoichiometric amount of a non-nucleophilic base (like triethylamine or DIPEA) is required to free the amine for reaction. Using an insufficient amount of base is a primary cause of incomplete reaction.
-
Aqueous Workup: During workup, the product (Boc-protected ester) can be partially hydrolyzed if the pH is too high or too low. Aim for a mildly acidic aqueous wash (e.g., dilute citric acid or NaHSO₄) to remove excess base and unreacted amine, followed by a wash with saturated sodium bicarbonate.[5]
-
Side Reaction with (Boc)₂O: If the reaction is run for too long or at elevated temperatures, di-tert-butyl dicarbonate can react with other nucleophiles or decompose.
Q4: My peptide coupling reaction using a derivative of this amino acid is sluggish and incomplete. How can I improve it?
A: The quaternary carbon of 1-aminocyclobutanecarboxylic acid derivatives makes them sterically hindered, which slows coupling kinetics.[6]
-
Coupling Reagents: Standard carbodiimide reagents like DCC or EDC may be insufficient. Switch to more potent onium-salt reagents such as HATU, HBTU, or COMU, which are known to be more effective for hindered amino acids.[7]
-
Reaction Time and Temperature: These couplings often require extended reaction times (e.g., 2-24 hours) or mild heating (e.g., 40-50 °C) to achieve full conversion.[8] However, be aware that heat can increase the risk of racemization.
-
Double Coupling: If a single coupling cycle is incomplete (as determined by a positive ninhydrin test), a second coupling with fresh reagents should be performed before proceeding to the next step in the peptide synthesis.[6]
Troubleshooting Guides & Protocols
This section provides detailed workflows to address common purification scenarios.
Workflow 1: General Purification Strategy Selection
Before starting your purification, use this decision tree to select the most appropriate method.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Flash Chromatography of a Neutral Cyclobutane Derivative
This protocol is suitable for products like N-acylated or N-Boc protected derivatives that are stable on silica gel.
1. Preparation:
- TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3. Common systems include Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
- Sample Adsorption: Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or Ethyl Acetate). Add a small amount of silica gel (2-3x the mass of your product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method generally provides better separation than loading the sample as a solution ("wet load").
2. Column Packing:
- Select a column size appropriate for your sample mass (typically a 40-100:1 ratio of silica mass to crude product mass).
- Pack the column with silica gel as a slurry in your initial, low-polarity eluent. Ensure the silica bed is compact and level.
3. Elution and Fraction Collection:
- Carefully add your dry-loaded sample to the top of the silica bed.
- Begin elution with your chosen solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic (constant solvent composition) elution for separating complex mixtures.[9]
- Collect fractions and monitor their contents by TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dry the final product under high vacuum to remove residual solvent.
Protocol 2: Troubleshooting Difficult Peptide Couplings
This workflow addresses incomplete coupling reactions involving the sterically hindered 1-aminocyclobutane moiety.
Sources
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 1-aminocyclobutanecarboxylate hydrochloride stability issues in solution
Welcome to the technical support center for Ethyl 1-aminocyclobutanecarboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability challenges associated with this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction
This compound is a unique non-proteinogenic amino acid ester that serves as a valuable building block in medicinal chemistry. Its cyclobutyl core imparts conformational rigidity, a desirable trait in the design of peptidomimetics and other bioactive molecules. However, the ester and amino functionalities, combined with the strain of the four-membered ring, can present stability challenges in various experimental settings. This guide provides a framework for understanding and mitigating these issues.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and stability of this compound.
Q1: What are the recommended storage conditions for solid this compound?
As a solid, the compound is expected to be relatively stable. For optimal shelf life, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Many suppliers recommend room temperature storage for the solid material.
Q2: I'm dissolving this compound for my experiment. What is the primary stability concern in aqueous solutions?
The major stability concerns in aqueous solutions are hydrolysis of the ethyl ester and potential intramolecular cyclization or degradation influenced by pH and temperature. The presence of the hydrochloride salt suggests that the compound is more stable in acidic conditions.[2]
Q3: How does pH affect the stability of this compound in solution?
While specific data for this compound is limited, we can extrapolate from similar molecules like creatine ethyl ester hydrochloride.[3] It is anticipated that the stability of this compound will be highly pH-dependent.
-
Acidic pH (pH 1-4): The compound is likely most stable at a low pH. The protonated amine group helps to electronically stabilize the ester from intramolecular cyclization. However, acid-catalyzed hydrolysis to the corresponding carboxylic acid and ethanol can still occur over time.
-
Neutral to Alkaline pH (pH > 6): As the pH increases, the free amino group is more prevalent, which can act as an intramolecular nucleophile, leading to rapid cyclization and degradation. Ester hydrolysis is also base-catalyzed and will be significantly accelerated at higher pH.
Q4: What are the likely degradation products of this compound in solution?
Based on its structure, the two primary degradation products are expected to be:
-
1-Aminocyclobutanecarboxylic acid: Formed via hydrolysis of the ethyl ester.
-
Cyclic lactam: Formed through intramolecular cyclization, where the amino group attacks the ester carbonyl.
Ethanol will be a byproduct of both degradation pathways.
Q5: Can I prepare stock solutions of this compound in advance?
It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, it should be made in an acidic buffer (e.g., pH 2-4) and stored at low temperatures (2-8°C) for a short duration. It is crucial to perform a stability study to determine the acceptable storage time for your specific experimental conditions.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
Possible Cause: Degradation of the compound in your experimental solution.
Troubleshooting Steps:
-
Verify Solution pH: Measure the pH of your final experimental medium after the addition of all components. The buffering capacity of your system may be insufficient to maintain an acidic pH.
-
Fresh Solution Preparation: Immediately reprepare your this compound solution and use it without delay.
-
Temperature Control: Ensure your experimental setup is maintained at the intended temperature, as elevated temperatures will accelerate degradation.
-
Analytical Confirmation: If possible, use an analytical technique like HPLC to assess the purity of your stock solution and to check for the presence of degradation products in your experimental samples.
Issue 2: Low yield in a synthetic reaction where this compound is a reactant.
Possible Cause: Degradation of the starting material under the reaction conditions.
Troubleshooting Steps:
-
Reaction pH: If your reaction is conducted in neutral or basic conditions, the free amino group of your compound can lead to self-condensation or other side reactions. Consider protecting the amine group if the reaction chemistry allows.
-
Solvent Effects: Protic solvents, especially at elevated temperatures, can promote ester hydrolysis. If possible, explore the use of aprotic solvents.
-
Order of Addition: Add the this compound to the reaction mixture at the latest possible stage, especially if the conditions are non-ideal for its stability.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the preparation of a stock solution with enhanced stability.
Materials:
-
This compound
-
HPLC-grade water
-
0.1 M Hydrochloric acid (HCl)
-
Volumetric flasks and pipettes
Procedure:
-
Calculate the required mass of this compound for your desired concentration.
-
Dissolve the compound in a solution of 0.01 M HCl. This will maintain a low pH and suppress degradation.
-
Gently vortex or sonicate until fully dissolved.
-
Store the solution at 2-8°C and use within 24-48 hours. For longer storage, a stability study is essential.
Protocol 2: Monitoring Solution Stability by HPLC
This is a general guideline for assessing the stability of your solution.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with UV detection.
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) or the use of a mass spectrometer (LC-MS) is recommended.[4]
Procedure:
-
Prepare your solution of this compound in the desired buffer or solvent.
-
Immediately inject a sample (t=0) to get a baseline chromatogram.
-
Store the solution under your intended experimental conditions (e.g., room temperature, 37°C).
-
Inject samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Monitor the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound in aqueous solution.
Caption: Hypothesized degradation pathways of this compound in aqueous solution.
Quantitative Data Summary
| pH Condition | Expected Primary Degradation Pathway | Relative Rate of Degradation | Recommended Action |
| 1.0 - 4.0 | Slow Ester Hydrolysis | Low | Optimal for short-term storage and use. |
| 4.0 - 6.0 | Mixed Hydrolysis and Cyclization | Moderate | Use solutions immediately after preparation. |
| > 6.0 | Rapid Intramolecular Cyclization | High to Very High | Avoid these conditions if possible. If necessary, use at low temperatures and for very short durations. |
References
-
Gebauer Company. (n.d.). SAFETY DATA SHEET (SDS). Retrieved from [Link]
-
PhytoTech Labs. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathway of drug. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
Gufford, B. T., Sriraghavan, K., Miller, N. J., Parr, A. F., Key, P., & Pusey, M. L. (2010). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of the International Society of Sports Nutrition, 7, 24. [Link]
-
Scribd. (n.d.). Drug Stability Factors and Analysis. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Retrieved from [Link]
-
PubMed. (2021). Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and 16:0/18:1-phosphatidylethanol in human blood. Retrieved from [Link]
-
SciSpace. (n.d.). Validation of a method for ethanol analysis in biological and non. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Acetate. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. Retrieved from [Link]
Sources
How to prevent racemization when using Ethyl 1-aminocyclobutanecarboxylate hydrochloride
A Guide to Preserving Chiral Integrity in Synthesis
Welcome to the Technical Support Center for Ethyl 1-aminocyclobutanecarboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral building block. Our focus is to provide in-depth, practical guidance on a critical aspect of its application: the prevention of racemization. Through a series of frequently asked questions and troubleshooting guides, we will explore the mechanisms of racemization and detail field-proven strategies to maintain the enantiomeric purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For chiral molecules like Ethyl 1-aminocyclobutanecarboxylate, the stereochemistry at the α-carbon (the carbon atom to which the amino and carboxyl groups are attached) is crucial for its biological activity and efficacy in pharmaceutical applications.
The primary concern stems from the acidity of the α-proton. Under certain conditions, particularly basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a loss of the original stereochemical information and the formation of a racemic mixture.[1] The rigid cyclobutane ring does not inherently prevent this process, making careful control of reaction conditions paramount.
Caption: Mechanism of base-catalyzed racemization.
Q2: I am performing a peptide coupling reaction. Which conditions are most likely to cause racemization?
A: Peptide coupling reactions are a common step where racemization can occur. The risk is highest during the activation of the carboxylic acid group of the N-protected amino acid to be coupled. Several factors contribute to this:
-
Excess Strong Base: The use of strong, non-hindered tertiary amines like triethylamine (TEA) can significantly promote racemization by facilitating the abstraction of the α-proton.[2]
-
High Temperatures: Increased reaction temperatures provide the necessary activation energy for proton abstraction and subsequent racemization.
-
Certain Coupling Reagents: While effective, some carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) can promote the formation of a highly reactive oxazolone intermediate, which is particularly prone to racemization.[3][4]
-
Prolonged Reaction Times: Leaving reactions for extended periods, especially in the presence of base, increases the window of opportunity for racemization to occur.[5]
Troubleshooting Guide: Minimizing Racemization
This section provides solutions to common problems encountered when working with this compound.
Problem 1: Significant racemization observed after a peptide coupling reaction.
-
Root Cause Analysis: The choice of base, coupling reagent, and reaction temperature are the most likely culprits. Activation of the carboxyl group makes the α-proton more acidic and susceptible to abstraction.
-
Solutions & Protocols:
-
Optimize Base Selection: Switch from strong, sterically unhindered bases like triethylamine to more hindered bases such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). These bases are less likely to abstract the α-proton due to steric hindrance.[6]
-
Employ Racemization Suppressants: Always use additives with your coupling reagents. 1-Hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective.[4][6] They work by forming an active ester intermediate that is less prone to racemization than the intermediates formed with carbodiimides alone.[3]
-
Select Advanced Coupling Reagents: Consider using uronium/aminium-based reagents like HBTU, HATU, or phosphonium-based reagents like PyBOP. These reagents are designed for high efficiency and low racemization, especially when used with additives.[3][7] In particularly challenging cases, DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has been shown to be exceptionally effective at preventing racemization.[7][8]
-
Control Temperature: Perform the coupling reaction at low temperatures. Start the activation at 0°C or even -15°C and allow the reaction to slowly warm to room temperature.[4][8]
-
| Parameter | Standard Conditions (High Risk) | Optimized Conditions (Low Risk) |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM) |
| Coupling Reagent | EDC or DCC alone | EDC/HOBt, EDC/Oxyma, HBTU, HATU, DEPBT |
| Temperature | Room Temperature or elevated | 0°C to Room Temperature |
| Additives | None | HOBt, Oxyma |
Table 1: Comparison of high-risk vs. low-risk peptide coupling conditions.
Caption: Optimized workflow for low-racemization peptide coupling.
Problem 2: My compound racemized during Boc-deprotection.
-
Root Cause Analysis: While Boc deprotection is typically achieved under acidic conditions, which are less prone to cause racemization via enolization, issues can still arise. Using excessively harsh acidic conditions or elevated temperatures for prolonged periods can sometimes lead to side reactions or partial ester hydrolysis, which might complicate purification and analysis, indirectly affecting chiral purity. The primary concern during deprotection is often preserving other acid-sensitive functional groups rather than racemization itself.[9][10]
-
Solutions & Protocols:
-
Standard Conditions: The most common and generally safe method is using 4M HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[10][11] These reactions are typically fast, often completing within 30-60 minutes at room temperature.[11]
-
Milder Alternatives: If other acid-sensitive groups are present, milder conditions can be used. Using dry HCl gas bubbled through a solution of the compound in a dry solvent like ethyl acetate is a reliable method.[11]
-
Monitoring is Key: Always monitor the reaction closely by TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to avoid potential side reactions.
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can lead to unwanted hydrolysis of the ester.[11]
-
Analytical Methods for Determining Enantiomeric Excess (ee)
Verifying the enantiomeric purity of your starting material and product is a critical step.
Q3: How can I accurately measure the enantiomeric excess of my compound?
A: Several robust analytical techniques are available. The choice depends on the specific compound and available instrumentation.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time. Quantification is achieved by integrating the peak areas.[12]
-
Gas Chromatography (GC): For volatile compounds, GC with a chiral column can be used. The amino acid ester often needs to be derivatized first (e.g., by acylation) to increase its volatility.[12]
-
NMR Spectroscopy with Chiral Shift Reagents: In this technique, a chiral lanthanide shift reagent is added to the NMR sample. The reagent forms diastereomeric complexes with the enantiomers, causing their signals (e.g., the α-proton or ester methylene protons) to appear at different chemical shifts in the spectrum. The enantiomeric excess can be determined by integrating these separated signals.[13]
Protocol: General Procedure for Chiral HPLC Analysis
-
Column Selection: Choose an appropriate chiral column. Columns based on polysaccharide derivatives (e.g., Chiralcel OD, OJ) or macrocyclic glycopeptides are often effective for amino acid derivatives.[12]
-
Mobile Phase: Develop a suitable mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol, sometimes with additives like trifluoroacetic acid (TFA) for peak shaping.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Injection & Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.
-
Calculation: Calculate the enantiomeric excess (% ee) using the areas of the two peaks: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
This guide provides a foundational understanding and practical strategies for preventing racemization when working with this compound. By carefully selecting reagents, controlling reaction conditions, and verifying outcomes with appropriate analytical methods, researchers can ensure the stereochemical integrity of their valuable molecules.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Various Authors. (2021). How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link]
- Aube, J., & Wolfe, J. P. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(11), 3295-3334.
- Fukushima, T., & Anslyn, E. V. (2006). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 128(21), 6792-6793.
- Sorrenti, A., Illa, O., Ortuño, R. M., & Pons, R. (2016). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. Langmuir, 32(29), 7358-7367.
- Sorrenti, A., Illa, O., & Ortuño, R. M. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir, 31(37), 10183-10193.
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides. [Link]
- Pavia, M. R., & Slebocka-Tilk, H. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325.
- Lebrilla, C. B., & Gard, E. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 70(15), 3071-3076.
- Baran, P. S., & O'Malley, D. P. (2011). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Thesis, Scripps Research Institute.
- Ferreira, F., & Gademann, K. (2019). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv.
- Heravi, M. M., & Zadsirjan, V. (2017). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Iranian Chemical Society, 14(10), 2245-2250.
-
Various Authors. (2014). Base catalyzed racemization of amino acid derivatives. ResearchGate. [Link]
- Kim, H., & Toste, F. D. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 543-549.
-
Various Authors. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 386203, Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. [Link]
- Ramu, G., & et al. (2014).
-
Various Authors. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
- Sorrenti, A., Illa, O., & Ortuño, R. M. (2015).
- Sawada, M., & et al. (1993). Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry.
-
Frongia, A., & et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]
-
Ramu, G., & et al. (2014). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. ResearchGate. [Link]
- Liu, K., & et al. (2021). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
-
Sorrenti, A., Illa, O., & Ortuño, R. M. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. PubMed. [Link]
-
Myers, A. G. Cyclobutane Synthesis. Harvard University. [Link]
-
B, Dr. (2020). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
- Reddy, K. S., & et al. (2014). Racimisation of (R) –Alpha – Ethyl -2-Oxo-1-Pyrrolidine Acetic acid with Thionyl Chloride.
- Reddy, B. V. S., & et al. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Arkivoc, 2005(14), 20-28.
-
Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
-
Various Authors. (2017). Racemization in amino acids? ResearchGate. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Peptide Synthesis with Ethyl 1-aminocyclobutanecarboxylate hydrochloride
Welcome to the technical support guide for troubleshooting peptide synthesis incorporating Ethyl 1-aminocyclobutanecarboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered amino acid derivative. The following question-and-answer format addresses specific issues you may encounter, providing in-depth explanations and actionable protocols to ensure the success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing low coupling efficiency when trying to incorporate Ethyl 1-aminocyclobutanecarboxylate. What is the likely cause and how can I improve it?
Answer:
Low coupling efficiency is the most common challenge when working with sterically hindered amino acids like Ethyl 1-aminocyclobutanecarboxylate. The bulky cyclobutyl group impedes the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain on the solid support.
Root Cause Analysis:
-
Steric Hindrance: The primary reason for poor coupling is the sheer physical bulk of the cyclobutane ring, which slows down the rate of amide bond formation.
-
Ineffective Activation: Standard coupling reagents may not be potent enough to overcome the high activation energy barrier associated with this hindered amino acid.
-
Peptide Aggregation: As the peptide chain elongates, it can fold back on itself or aggregate with other chains on the resin, further blocking access to the reactive N-terminus.
Troubleshooting Strategies:
-
Optimize Coupling Reagents: Switch to more powerful coupling reagents known to be effective for hindered amino acids. Urionium/aminium salts such as HATU, HBTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are highly recommended over carbodiimides like DCC or DIC.[1] These reagents form highly reactive activated esters that can overcome the steric barrier.
-
Double Coupling: A straightforward and often effective strategy is to perform the coupling step twice. After the initial coupling reaction, drain the vessel and add a fresh solution of the activated Ethyl 1-aminocyclobutanecarboxylate. This ensures that any unreacted N-termini from the first coupling have a second opportunity to react.[1]
-
Increase Reaction Time and Temperature: For difficult couplings, extending the reaction time to several hours or even overnight can be beneficial. Additionally, microwave-assisted peptide synthesis can be particularly effective for coupling hindered amino acids by providing the necessary energy to overcome the activation barrier and disrupt peptide aggregation.[1][2]
-
Solvent Choice: While DMF is the standard solvent for solid-phase peptide synthesis (SPPS), N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can help to disrupt peptide aggregation.[1] Using a mixture of DMF and NMP, or switching to NMP entirely, can improve coupling efficiency.
Question 2: My peptide synthesis is failing at the deprotection step after adding Ethyl 1-aminocyclobutanecarboxylate. What could be wrong?
Answer:
Incomplete Fmoc deprotection is a common issue, especially with sterically hindered residues. The bulky nature of the preceding amino acid can restrict the access of the piperidine base to the Fmoc group.
Root Cause Analysis:
-
Steric Hindrance: The cyclobutyl group can shield the Fmoc group, making it less accessible to the deprotecting agent.
-
Insufficient Deprotection Time: Standard deprotection times may not be sufficient to completely remove the Fmoc group from a hindered residue.
Troubleshooting Protocol:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment. A common protocol is a two-step deprotection: an initial treatment for 2-5 minutes, followed by a second treatment for 15-20 minutes with fresh deprotection solution.[1]
-
Alternative Bases: While piperidine is the standard, other bases can be considered. For example, a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective in some cases, although it should be used with caution as it can promote certain side reactions.
Detailed Deprotection Protocol:
| Step | Action | Reagent | Duration |
|---|---|---|---|
| 1 | Swell Resin | DMF | 30 minutes |
| 2 | Initial Deprotection | 20% Piperidine in DMF | 2 minutes |
| 3 | Drain and Wash | DMF | 3 times |
| 4 | Main Deprotection | 20% Piperidine in DMF | 15 minutes |
| 5 | Drain and Wash | DMF (5 times), DCM (3 times) | - |
Question 3: I am concerned about potential side reactions when using Ethyl 1-aminocyclobutanecarboxylate. What should I be aware of?
Answer:
While the primary challenge is steric hindrance, some side reactions can occur, particularly if reaction conditions are not optimized.
Potential Side Reactions:
-
Racemization: Although less common with Fmoc chemistry compared to Boc chemistry, racemization can still occur, especially with prolonged activation times or the use of strong bases. The use of additives like HOBt or Oxyma Pure can help to minimize this risk.[3]
-
Diketopiperazine Formation: This is a significant risk, particularly when the cyclobutyl amino acid is one of the first two residues in the peptide sequence. The dipeptide can cyclize and cleave from the resin, terminating the chain. Using a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, is highly recommended to prevent this side reaction.[1]
Visualizing the Workflow to Mitigate Side Reactions:
Caption: Recommended resin choice to minimize diketopiperazine formation.
Question 4: I'm having trouble dissolving the this compound salt for the coupling reaction. What do you recommend?
Answer:
Solubility issues with the hydrochloride salt of amino acids can sometimes hinder the pre-activation step.
Troubleshooting Steps:
-
Neutralization in Solution: The hydrochloride salt needs to be neutralized to the free amine before it can be effectively used in the coupling reaction. This is typically achieved by adding a base like N,N-Diisopropylethylamine (DIPEA) to the solution of the amino acid and coupling reagents in DMF or NMP. Ensure you are adding a sufficient number of equivalents of the base to neutralize the hydrochloride and to facilitate the coupling reaction.
-
Sonication: If the compound is slow to dissolve, gentle sonication of the solution can help to break up any solid particles and enhance solubilization.
-
Solvent System: As mentioned previously, NMP or a mixture of DMF/NMP can offer better solubility for difficult-to-dissolve compounds.
Recommended Pre-activation Protocol:
| Step | Action | Details |
|---|---|---|
| 1 | Dissolve Amino Acid | In a separate vial, dissolve this compound (3 eq.) and the coupling reagent (e.g., HATU, 2.9 eq.) in DMF or NMP. |
| 2 | Add Base | Add DIPEA (6 eq.) to the mixture. The initial equivalents will neutralize the HCl salt. |
| 3 | Pre-activate | Gently agitate or sonicate the mixture for 1-2 minutes before adding it to the deprotected resin. |
Question 5: How do I confirm that the coupling of Ethyl 1-aminocyclobutanecarboxylate was successful before proceeding to the next step?
Answer:
Performing a qualitative test to check for the presence of free primary amines on the resin is a crucial step to confirm the completion of the coupling reaction. The Kaiser test (ninhydrin test) is a widely used method for this purpose.
Kaiser Test Protocol:
-
Sample Preparation: Take a small sample of the resin (a few beads) from your reaction vessel after the coupling step and wash it thoroughly with DMF and then ethanol or methanol.
-
Reagent Addition: Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the resin beads in a small glass test tube.
-
Heating: Heat the test tube at approximately 100-120°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution will turn a deep blue or purple color, indicating the presence of unreacted primary amines.
-
Negative Result (Complete Coupling): The beads and solution will remain colorless or turn a faint yellow/orange, indicating that the coupling reaction has gone to completion.
-
Interpreting the Results:
Caption: Decision workflow based on Kaiser test results.
If the Kaiser test is positive, it is essential to perform a second coupling reaction before proceeding to the next deprotection step to avoid deletion sequences in your final peptide.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Al-Warhi, T., Al-Zoubi, M., & Al-Haj, H. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(15), 3439. [Link]
-
PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]
-
Reddit. (2022). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]
-
Scribd. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
- Benoiton, N. L. (2006). Chemistry of peptide synthesis. CRC press.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
-
Fukuzawa, S., Ebisawa, N., & Oisaki, K. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 12(1), 1-8. [Link]
-
Open Access Pub. (2024, April 30). Journal of Peptides. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up Reactions with Ethyl 1-aminocyclobutanecarboxylate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ethyl 1-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to utilize this valuable building block in their synthetic workflows, with a particular focus on addressing the challenges encountered during reaction scale-up. As a constrained, non-natural amino acid ester, this reagent is a cornerstone in the development of novel therapeutics, and understanding its reactivity is paramount for success.
This document moves beyond simple protocols to explain the chemical principles behind the procedural steps, empowering you to troubleshoot effectively and adapt methodologies to your specific synthetic context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, properties, and storage of this compound.
Q1: What are the key physicochemical properties of this reagent?
Understanding the fundamental properties of your starting material is the first step in successful reaction design. This compound is a white to off-white crystalline solid.[1] Its hydrochloride salt form is intentionally used to enhance its shelf-life stability and solubility in certain solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [2] |
| Molecular Weight | 179.64 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 130-134 °C | Sigma-Aldrich |
| Solubility | Soluble in water, methanol, and ethanol.[1][3] Limited solubility in less polar organic solvents like dichloromethane (DCM) or ethyl acetate until neutralized. | [1][3] |
| CAS Number | 63400-09-9 | PubChem |
Q2: What are the recommended storage conditions for this compound?
To ensure long-term viability and prevent degradation, the reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Based on standard stability testing guidelines for chemical reagents, storage at controlled room temperature (20-25°C) is typically sufficient.[5][6] For long-term storage, refrigeration (2-8°C) is recommended.
Q3: What safety precautions are necessary for handling this reagent, particularly at scale?
This compound is classified as an irritant.[4][7] Adherence to safety protocols is crucial.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4]
-
Respiratory Protection: When handling large quantities of the powder, which can form dust, use a dust mask or work in a ventilated hood to avoid respiratory irritation.[4]
-
Spill Cleanup: In case of a spill, avoid generating dust. Sweep up the material carefully, place it in a dry, sealed container for disposal, and flush the area with water.[4]
Section 2: Troubleshooting Guide for Scale-Up Reactions
Scaling up reactions introduces challenges related to mass transfer, heat transfer, and reagent stoichiometry that may not be apparent at the bench scale. This guide addresses the most common issues in a problem-and-solution format.
Problem 1: My amide coupling reaction has stalled, showing low or no conversion to the desired product.
This is the most frequently encountered issue. In over 90% of cases, the root cause is related to the acidic nature of the starting material.
Answer: The primary amine on this compound is protonated, forming a non-nucleophilic ammonium salt. It cannot participate in a nucleophilic attack on an activated carboxylic acid. The reaction's success hinges on the complete in situ neutralization of this salt to liberate the free, nucleophilic primary amine.
Troubleshooting Steps:
-
Base Selection & Stoichiometry:
-
Which Base? For most applications, a non-nucleophilic tertiary amine base is ideal. Triethylamine (Et₃N) is common, but N,N-Diisopropylethylamine (DIPEA, Hünig's base) is often preferred at scale. DIPEA is bulkier and less likely to cause side reactions.
-
How Much Base? You need at least 1.0 equivalent of base to neutralize the hydrochloride salt. A slight excess (1.1-1.2 eq.) is often used to ensure complete neutralization. If your carboxylic acid coupling partner is also an acid salt, you will need an additional equivalent of base. Furthermore, the coupling reaction itself often generates an acid byproduct (e.g., HCl from an acid chloride, or the proton from the carboxylic acid itself), requiring another equivalent of base. Therefore, a total of 2.1-3.0 equivalents of base is a common starting point.[8]
-
-
Order of Addition:
-
The order in which you add reagents is critical. To prevent the potential for self-condensation or side reactions, the recommended procedure is to first activate the carboxylic acid with your chosen coupling reagent.[8] In a separate flask, dissolve the this compound and the base (e.g., DIPEA) in your reaction solvent. Then, add the amine/base solution to the activated acid species.
-
-
Solvent Choice:
-
Ensure your solvent can adequately dissolve all components. While the hydrochloride salt has poor solubility in solvents like DCM, it will dissolve upon addition of the base as the more soluble free amine is formed. N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices for these reactions due to their polarity and ability to dissolve a wide range of reactants.
-
Troubleshooting Workflow: Low Amide Coupling Yield
The following diagram outlines a decision-making process for diagnosing a failed coupling reaction.
Caption: Troubleshooting Decision Tree for Amide Coupling.
Problem 2: My crude product is difficult to purify due to a persistent, insoluble byproduct.
This issue is almost always linked to the choice of coupling reagent.
Answer: If you used N,N'-Dicyclohexylcarbodiimide (DCC), the byproduct is N,N'-dicyclohexylurea (DCU). DCU is notoriously insoluble in most common organic solvents and can be very difficult to remove by column chromatography, often co-eluting with the product.[9]
Scale-Up Solution:
-
Switch to EDC: For reactions beyond the gram scale, it is highly advisable to switch to a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl). The corresponding urea byproduct is water-soluble and easily removed during the aqueous workup, completely avoiding the purification issues associated with DCU.[9]
-
Add HOBt or HOAt: Including an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives act as acyl-transfer catalysts, forming a highly reactive HOBt/HOAt ester intermediate. This not only speeds up the reaction but also significantly suppresses side reactions and minimizes potential racemization of chiral centers adjacent to the carboxyl group.
Problem 3: I'm observing significant formation of a byproduct corresponding to the self-condensation of my amine.
This indicates that the free amine is present in the reaction mixture for an extended period under conditions that favor self-reaction.
Prevention Strategy:
-
Control Reagent Addition: Do not mix the amine and base and let it stir for a prolonged period before adding the coupling partner. The best practice is to add the amine/base solution directly to the pre-activated carboxylic acid.
-
Ensure Efficient Activation: Use a reliable coupling reagent system (e.g., HATU/DIPEA or EDC/HOBt/DIPEA) to ensure the carboxylic acid is activated quickly and efficiently, providing a reactive partner for the amine immediately upon its formation.[10]
Section 3: Detailed Experimental Protocols
The following protocols are designed to be robust and scalable. Quantities are provided in molar equivalents (eq.) to facilitate adaptation to any reaction scale.
Protocol 1: Scalable Amide Coupling using EDC/HOBt
This protocol is recommended for its high efficiency and straightforward, scale-friendly workup.
Reagents:
-
Carboxylic Acid (1.0 eq.)
-
This compound (1.05 eq.)
-
EDC·HCl (1.2 eq.)
-
HOBt (1.2 eq.)
-
DIPEA (3.0 eq.)
-
Solvent (e.g., DMF or CH₃CN, ~5-10 mL per mmol of limiting reagent)
Procedure:
-
Acid Activation: To a clean, dry, inerted reactor, charge the Carboxylic Acid (1.0 eq.), HOBt (1.2 eq.), and the solvent. Stir to dissolve.
-
Cool the mixture to 0°C using an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise, maintaining the internal temperature below 10°C.
-
Allow the activation mixture to stir at 0°C for 30-60 minutes.
-
Amine Addition: In a separate vessel, dissolve this compound (1.05 eq.) and DIPEA (3.0 eq.) in a small amount of the reaction solvent.
-
Slowly add the amine/base solution to the activated acid mixture via an addition funnel, keeping the temperature below 10°C.
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LCMS until the limiting starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography if necessary.
General Scale-Up Workflow Diagram
This diagram illustrates the logical flow from small-scale synthesis to a larger, optimized process.
Caption: From Bench to Pilot: A Scale-Up Workflow.
References
-
PhytoTech Labs. Safety Data Sheet for 1-Aminocyclopropane-1-carboxylic Acid. [Link]
-
Gebauer Company. Safety Data Sheet for Ethyl Chloride. [Link]
-
SD Fine-Chem Limited. GHS Safety Data Sheet for bis(2-chloroethyl)amine hydrochloride. [Link]
-
Pawar, S. A., et al. (2008). Synthesis, characterization and pharmacological evaluation of mutual prodrugs of flurbiprofen with antioxidants. Brazilian Journal of Pharmaceutical Sciences, 44(1). [Link]
-
ResearchGate. Discussion on "Why did my amide synthesis not work?". [Link]
-
European Medicines Agency (EMA). Guideline on Stability testing of existing active substances and related finished products. [Link]
-
Fisher Scientific. Amine Protection / Deprotection Technical Guide. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
PubChem. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Nigues, I., et al. (2019). Gram-scale α-amination of ethyl 2-oxocyclopentane-1-carboxylate catalyzed by 2-aminobenzimidazole derivatives in deep eutectic solvents. Molecules, 24(15), 2793. [Link]
-
Bradley, J-C., et al. (2010). Organic Solvent Solubility Data Book. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
-
Kandasamy, J. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(10), 151597. [Link]
-
U.S. Pharmacopeia. Description and Solubility. [Link]
-
ResearchGate. Discussion on "How to purify esterification product?". [Link]
-
Amanote Research. Large Scale Synthesis of an Ampakine-Type Active Pharmaceutical Ingredient. [Link]
-
European Medicines Agency (EMA). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]
Sources
- 1. CAS 42303-42-4: ethyl 1-aminocyclopropanecarboxylate hydro… [cymitquimica.com]
- 2. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugfuture.com [drugfuture.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Ethyl 1-aminocyclopropanecarboxylate hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. growingscience.com [growingscience.com]
Identifying and removing impurities from Ethyl 1-aminocyclobutanecarboxylate hydrochloride reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Ethyl 1-aminocyclobutanecarboxylate Hydrochloride synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this important pharmaceutical intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of your experimental work.
Section 1: Understanding the Synthesis and Potential Impurities
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis typically involves multiple steps, each with the potential to introduce impurities that can affect the yield, purity, and overall quality of the final product. A common synthetic route proceeds via the reaction of 1-bromocyclobutane carboxylic acid ethyl ester with sodium azide, followed by reduction of the resulting azide and subsequent salt formation.
Frequently Asked Questions (FAQs) - Synthesis and Impurity Formation
Q1: What are the most common impurities I should expect in my reaction?
The nature and quantity of impurities can vary depending on the specific reaction conditions. However, some of the most frequently observed impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1-bromocyclobutane carboxylic acid ethyl ester or ethyl 1-azidocyclobutane carboxylate.
-
Byproducts from Side Reactions: Dimerization or oligomerization of the starting materials or intermediates can occur, especially at elevated temperatures.
-
Solvent Adducts: The final product, a wax-like solid, can often contain a significant amount of the solvent used in the final steps, such as methanol.
-
Hydrolysis Products: The ester group is susceptible to hydrolysis, which can lead to the formation of 1-aminocyclobutanecarboxylic acid.
-
Residual Catalysts and Reagents: Traces of palladium on carbon (if used for reduction) and other reagents can be carried through the workup.
Q2: What causes the formation of dimeric or oligomeric impurities?
Dimerization and oligomerization are often radical-mediated processes that can be initiated by heat or light. In the context of amino acid ester synthesis, these side reactions can also be promoted by certain catalysts or reactive intermediates. The strained cyclobutane ring may also contribute to unique reactivity patterns that favor dimerization under certain conditions.
Q3: My final product is an oily or waxy solid, not a crystalline powder. Why?
This is a common observation and can be attributed to several factors:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing the formation of a well-defined solid.
-
Hygroscopic Nature: The hydrochloride salt can absorb moisture from the atmosphere, leading to a sticky or oily appearance.
-
Residual Solvent: As confirmed by proton NMR, the final product can retain a considerable amount of solvent, such as methanol, resulting in a low-melting, wax-like consistency.
Visualizing Impurity Formation
The following diagram illustrates potential pathways for the formation of common impurities during the synthesis of this compound.
Technical Support Center: Catalyst Selection for Optimizing Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride Reactions
Welcome to the technical support center for the synthesis of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions related to this synthesis, with a particular focus on the critical step of azide reduction and the selection of an appropriate catalyst.
Introduction
The synthesis of this compound typically involves the conversion of a suitable precursor, such as ethyl 1-azidocyclobutanecarboxylate, to the desired amine hydrochloride. The reduction of the azide group is a pivotal step, and the choice of catalyst is critical for achieving high yield, purity, and chemoselectivity, especially given the presence of a potentially labile ester functional group. This guide will explore various catalytic systems, their advantages and disadvantages, and provide detailed troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: A widely used method involves a two-step process starting from ethyl 1-bromocyclobutanecarboxylate. The first step is a nucleophilic substitution with sodium azide to form ethyl 1-azidocyclobutanecarboxylate. The second step is the reduction of the azide to the corresponding amine, which is then converted to its hydrochloride salt.
Q2: Why is catalyst selection so important in the azide reduction step?
A2: Catalyst selection is crucial for ensuring the chemoselective reduction of the azide group without affecting the ethyl ester functionality. An inappropriate catalyst or reaction conditions can lead to side reactions such as the reduction of the ester, resulting in low yields and purification challenges.
Q3: What are the primary catalytic methods for reducing the azide in this synthesis?
A3: The main methods for the reduction of the azido intermediate are:
-
Catalytic Hydrogenation: Utilizing catalysts like Palladium on carbon (Pd/C), Raney® Nickel, or Lindlar's catalyst in the presence of a hydrogen source.
-
Staudinger Reaction: A mild reduction using a phosphine reagent, such as triphenylphosphine, followed by hydrolysis.[1][2][3]
Q4: Is the cyclobutane ring stable under typical reduction conditions?
A4: The cyclobutane ring is generally stable under the conditions used for azide reduction. However, overly harsh conditions or highly reactive catalysts could potentially lead to ring-opening or other side reactions, although this is not a common issue with the recommended methods.
Catalyst Selection and Comparative Data
The choice of catalyst for the reduction of ethyl 1-azidocyclobutanecarboxylate is a critical decision that impacts yield, purity, and scalability. Below is a comparative summary of the most common catalytic systems.
| Catalyst System | Typical Reagents & Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Palladium on Carbon (Pd/C) | H₂ gas (balloon or Parr shaker), MeOH or EtOH solvent, room temperature | High efficiency, clean reaction (byproduct is N₂ gas), scalable | Can be pyrophoric, potential for catalyst poisoning, may require pressure | 85-95 |
| Raney® Nickel | H₂ gas, EtOH solvent, room temperature to mild heating | Cost-effective, high activity | Pyrophoric, can be less chemoselective than Pd/C, requires careful handling | 80-90 |
| Lindlar's Catalyst | H₂ gas, solvent, quinoline (optional) | Highly chemoselective for reduction of alkynes and azides in the presence of other reducible groups[4][5] | Can be less active than Pd/C, requiring longer reaction times or higher catalyst loading | 80-90 |
| Staudinger Reaction | Triphenylphosphine (PPh₃), THF/H₂O | Excellent chemoselectivity, mild reaction conditions, tolerates a wide range of functional groups[6][7] | Forms stoichiometric triphenylphosphine oxide byproduct which can complicate purification, longer reaction times | 85-95 |
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion in Catalytic Hydrogenation
Q: I am observing low yields and my starting azide is not fully consumed during catalytic hydrogenation with Pd/C. What could be the cause?
A: Low yield and incomplete conversion in catalytic hydrogenation can stem from several factors related to the catalyst, reagents, or reaction setup.
Potential Causes and Solutions:
-
Catalyst Deactivation/Poisoning:
-
Explanation: The palladium catalyst can be "poisoned" by impurities in the starting materials, solvents, or even from the glassware. Sulfur-containing compounds are notorious catalyst poisons.[8] The catalyst can also be deactivated by the amine product itself.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure that the starting ethyl 1-azidocyclobutanecarboxylate and the solvent (e.g., methanol, ethanol) are of high purity and free from sulfur-containing impurities.
-
Thoroughly Clean Glassware: Use base and acid washes followed by rinsing with deionized water and oven-drying to ensure all glassware is free of contaminants.
-
Increase Catalyst Loading: As a first-pass solution, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning issues.
-
Filter and Add Fresh Catalyst: If the reaction stalls, you can filter the reaction mixture through Celite® to remove the deactivated catalyst and then add a fresh batch of catalyst.[9]
-
-
-
Insufficient Hydrogen:
-
Explanation: The reaction requires a sufficient supply of hydrogen. A leak in the system or an inadequate amount of hydrogen in the balloon can lead to incomplete reaction.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all connections in your hydrogenation setup are secure.
-
Use a Fresh Hydrogen Balloon: If using a balloon, ensure it is well-inflated and consider using a fresh one for longer reactions.
-
Purge the System: Before introducing hydrogen, ensure the reaction flask is thoroughly purged with an inert gas (e.g., argon or nitrogen) to remove all oxygen. Then, perform several vacuum/hydrogen backfill cycles.[10]
-
-
-
Poor Catalyst Dispersion:
-
Explanation: For the reaction to proceed efficiently, the solid catalyst must be well-dispersed in the reaction mixture to maximize the surface area available for catalysis.
-
Troubleshooting Steps:
-
Vigorous Stirring: Ensure the reaction is being stirred vigorously to keep the catalyst suspended.
-
Appropriate Solvent Volume: Use a sufficient volume of solvent to allow for good mixing.
-
-
Issue 2: Formation of Byproducts - Reduction of the Ester Group
Q: I am observing the formation of a byproduct that appears to be the alcohol resulting from the reduction of the ethyl ester. How can I prevent this?
A: The reduction of the ester group is a common side reaction if the catalyst system is not sufficiently chemoselective.
Potential Causes and Solutions:
-
Overly Reactive Catalyst:
-
Explanation: Highly active catalysts like Raney® Nickel or certain grades of Pd/C can be aggressive enough to reduce the ester, especially at elevated temperatures or pressures.
-
Troubleshooting Steps:
-
Switch to a More Chemoselective Catalyst:
-
Lindlar's Catalyst: This poisoned palladium catalyst is known for its high chemoselectivity in reducing azides and alkynes without affecting other reducible groups.[4][5]
-
Staudinger Reaction: This method is an excellent alternative as it is highly chemoselective for the azide group and is performed under non-hydrogenation conditions.[6][7]
-
-
Modify Reaction Conditions: If you must use Pd/C, ensure the reaction is run at room temperature and atmospheric pressure. Avoid prolonged reaction times after the starting azide has been consumed (monitor by TLC or LC-MS).
-
-
Issue 3: Difficult Purification in the Staudinger Reaction
Q: After performing the Staudinger reaction, I am having trouble separating my product from the triphenylphosphine oxide byproduct. What are my options?
A: The formation of a stoichiometric amount of triphenylphosphine oxide is the main drawback of the Staudinger reaction, and its removal can be challenging.
Potential Causes and Solutions:
-
Similar Polarity of Product and Byproduct:
-
Explanation: The polarity of the desired amine and triphenylphosphine oxide can be similar, making chromatographic separation difficult.
-
Troubleshooting Steps:
-
Acid-Base Extraction: After the reaction is complete and the iminophosphorane has been hydrolyzed, the reaction mixture can be worked up with an acidic aqueous solution (e.g., 1M HCl). The desired amine will be protonated and move to the aqueous layer, while the neutral triphenylphosphine oxide will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted with an organic solvent.
-
Use of Polymer-Supported Triphenylphosphine: To simplify purification, consider using a polymer-supported triphenylphosphine reagent. After the reaction, the polymer-bound phosphine oxide can be removed by simple filtration.
-
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
Ethyl 1-azidocyclobutanecarboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
2.0 M HCl in diethyl ether
Procedure:
-
In a round-bottom flask, dissolve ethyl 1-azidocyclobutanecarboxylate (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.[11]
-
Seal the flask and purge the system by evacuating and backfilling with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting azide is completely consumed (typically 2-4 hours).
-
Once complete, carefully purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
To the combined filtrate, add 2.0 M HCl in diethyl ether until the solution is acidic.
-
Remove the solvent under reduced pressure to yield this compound.
Protocol 2: Staudinger Reaction
Materials:
-
Ethyl 1-azidocyclobutanecarboxylate
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
Procedure:
-
Dissolve ethyl 1-azidocyclobutanecarboxylate (1.0 eq) in THF in a round-bottom flask.
-
Add triphenylphosphine (1.1 eq) to the solution at room temperature. Nitrogen evolution should be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the formation of the iminophosphorane is complete (monitor by TLC).
-
Add water (5-10 eq) to the reaction mixture and stir at room temperature overnight to hydrolyze the iminophosphorane.
-
Remove the THF under reduced pressure.
-
Add diethyl ether and 1M HCl to the residue. Separate the layers.
-
Wash the organic layer with 1M HCl.
-
Combine the aqueous layers and basify with 1M NaOH until pH > 10.
-
Extract the aqueous layer with diethyl ether (3x).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Dissolve the amine in a minimal amount of diethyl ether and add 2.0 M HCl in diethyl ether to precipitate the hydrochloride salt.
Visualizations
Catalyst Selection Workflow
Caption: A decision tree for selecting the optimal catalyst for the reduction of ethyl 1-azidocyclobutanecarboxylate.
Troubleshooting Workflow for Catalytic Hydrogenation
Caption: A workflow for troubleshooting low yields in the catalytic hydrogenation of ethyl 1-azidocyclobutanecarboxylate.
References
- Staudinger, H.; Meyer, J. (1919). "Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine". Helvetica Chimica Acta. 2 (1): 635–646.
Sources
- 1. Selectivity and activity in catalytic hydrogenation of azido groups over Pd nanoparticles on aluminum oxy-hydroxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Can Raney nickel(H2/Ni) reduce ester................................. - askIITians [askiitians.com]
- 9. reddit.com [reddit.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. sarponggroup.com [sarponggroup.com]
Refinement of workup procedures for Ethyl 1-aminocyclobutanecarboxylate hydrochloride experiments
Welcome to the technical support center for Ethyl 1-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions encountered during experimental workups.
I. Frequently Asked Questions (FAQs)
Q1: What are the key solubility characteristics of this compound that I should be aware of during workup?
A1: this compound is a salt, which dictates its solubility profile. It is typically soluble in water and various organic solvents.[1] The hydrochloride salt form enhances its stability and water solubility, which is a critical factor in designing extraction protocols.[1] During a typical aqueous workup, the protonated amine will partition into the aqueous layer.[2] To move the compound into an organic layer, the amine must be deprotonated (neutralized) with a base.
Q2: My final product is an oil or a waxy solid, not the expected crystalline powder. What could be the cause and how can I fix it?
A2: This is a common issue. The presence of residual solvents, like methanol, can result in a low-melting, wax-like solid.[3] Impurities can also disrupt crystallization.[4]
Troubleshooting Steps:
-
Solvent Removal: Ensure complete removal of all solvents under high vacuum. It may be beneficial to co-evaporate with a solvent in which your compound is soluble but the impurity is not, or vice-versa.
-
Purification: If solvent removal is not sufficient, re-purify the product. Column chromatography is often effective.
-
Recrystallization: Attempt recrystallization from a different solvent system. For amino acid hydrochlorides, slow, controlled evaporation of a solution in slightly acidified water can yield well-formed crystals.[5]
-
Hygroscopic Nature: Some amino acid derivatives are hygroscopic and the presence of water can prevent solidification.[4] Ensure all glassware is thoroughly dried and solvents are anhydrous.
Q3: I am observing poor yield after my extraction. What are the likely reasons?
A3: Low yields can often be attributed to improper pH adjustment during the extraction process.
Causality:
-
Incomplete Neutralization: If the aqueous layer is not made sufficiently basic, the amine hydrochloride will not be fully converted to its free amine form. The protonated species will remain in the aqueous layer, leading to significant product loss.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the product. This is more common with certain solvents like benzene.[2]
-
Improper Solvent Choice: The organic solvent used for extraction may not be optimal for your compound.
Recommendations:
-
pH Monitoring: After adding a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide), test the pH of the aqueous layer to ensure it is basic (pH > 8).[6][7]
-
Breaking Emulsions: To break emulsions, you can add brine (saturated NaCl solution) or allow the separatory funnel to stand for a longer period. In some cases, filtering the entire mixture through a pad of Celite can be effective.
-
Solvent Selection: If yield issues persist, consider a different extraction solvent. Dichloromethane (DCM) and ethyl acetate are common choices.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To maintain the integrity of the compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Long-term stability studies for active pharmaceutical ingredients (APIs) often recommend storage at 25°C/60% relative humidity (RH) or, for hotter climates, 30°C/65% RH.[10][11] Avoid exposure to moisture and incompatible materials such as strong acids, bases, and oxidizing agents.[8]
II. Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the workup of experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Recovery | 1. Incomplete reaction. 2. Incorrect pH during extraction. 3. Product is water-soluble and remains in the aqueous layer. 4. Thermal decomposition during solvent removal. | 1. Monitor reaction progress using TLC or LCMS. 2. Ensure the aqueous layer is made basic (pH > 8) before extraction. 3. Perform multiple extractions with the organic solvent. If the product is highly polar, continuous liquid-liquid extraction may be necessary. 4. Use a rotary evaporator at a moderate temperature. |
| Product Contamination with Starting Materials | 1. Incomplete reaction. 2. Inefficient extraction or washing. | 1. Extend reaction time or consider modifying reaction conditions. 2. Increase the number of washes with appropriate aqueous solutions (e.g., dilute acid to remove basic impurities, dilute base to remove acidic impurities).[2] |
| Oily or Gummy Product | 1. Residual solvent. 2. Presence of impurities. 3. Product is hygroscopic and has absorbed water. | 1. Dry the product under high vacuum for an extended period. 2. Purify via column chromatography or recrystallization. 3. Handle and store the product under an inert, dry atmosphere. |
| Difficulty in Recrystallization | 1. Incorrect solvent choice. 2. Product is too soluble in the chosen solvent. 3. Presence of impurities inhibiting crystal formation. | 1. Screen a variety of solvents or solvent mixtures. 2. If too soluble, cool the solution to a lower temperature or slowly add a non-solvent to induce precipitation. 3. Purify the crude product before attempting recrystallization. |
III. Experimental Protocols
Protocol 1: Standard Aqueous Workup and Extraction
This protocol outlines the steps for isolating Ethyl 1-aminocyclobutanecarboxylate from a reaction mixture.
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent like THF or ethanol, remove the solvent under reduced pressure.[2]
-
Dilution: Dilute the residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Neutralization: Transfer the mixture to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[6] Caution: Carbon dioxide gas will be evolved.[7] Vent the separatory funnel frequently.
-
pH Check: After the gas evolution ceases, check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8). If not, add a dilute solution of NaOH (e.g., 1M) dropwise until the desired pH is reached.[6]
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution). This helps to remove residual water and break any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6][7]
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization of the Hydrochloride Salt
This protocol is for the purification of this compound.
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol or a mixture of ethanol and water.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Inducing Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal.
-
Further Cooling: Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize crystal growth.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
IV. Visualizations
Workflow for the Extraction of Ethyl 1-Aminocyclobutanecarboxylate
Caption: A flowchart of the aqueous workup procedure.
Decision Tree for Product Purification
Caption: A decision tree for purifying the final product.
V. Safety Precautions
When working with this compound and associated reagents, always adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[9]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood.[8] Avoid inhaling dust.[9]
-
Handling: Avoid contact with skin and eyes.[9] In case of contact, rinse immediately with plenty of water.[8] Wash hands thoroughly after handling.[8]
-
Disposal: Dispose of waste materials according to institutional and local regulations.[8]
VI. References
-
Fisher Scientific. (2009, September 26). Safety Data Sheet. --INVALID-LINK--
-
PhytoTech Labs. (n.d.). Safety Data Sheet. --INVALID-LINK--
-
TCI Chemicals. (n.d.). Ethyl 1-Aminocyclopropanecarboxylate Hydrochloride. --INVALID-LINK--
-
Meerveld, L. V., et al. (2011). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 13(12), 4052-4059. --INVALID-LINK--
-
ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. --INVALID-LINK--
-
Accela ChemBio Inc. (n.d.). Material Safety Data Sheet. --INVALID-LINK--
-
PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. --INVALID-LINK--
-
Google Patents. (n.d.). Method for producing amino acid ester hydrochloride. --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 42303-42-4: ethyl 1-aminocyclopropanecarboxylate hydro.... --INVALID-LINK--
-
Google Patents. (n.d.). Method of purifying glutamic acid by transition recrystallization. --INVALID-LINK--
-
University of California, Irvine. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. --INVALID-LINK--
-
Radboud Repository. (2011). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. --INVALID-LINK--
-
LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. --INVALID-LINK--
-
ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?. --INVALID-LINK--
-
European Medicines Agency. (2003, December 17). Guideline on Stability Testing. --INVALID-LINK--
-
World Health Organization. (n.d.). Annex 10 - ICH. --INVALID-LINK--
-
Guidechem. (n.d.). How to Prepare ETHYL 1-AMINO-1-CYCLOBUTANECARBOXYLATE &?. --INVALID-LINK--
References
- 1. CAS 42303-42-4: ethyl 1-aminocyclopropanecarboxylate hydro… [cymitquimica.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.com [fishersci.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
Minimizing byproduct formation in Ethyl 1-aminocyclobutanecarboxylate hydrochloride synthesis
This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 1-aminocyclobutanecarboxylate hydrochloride. As a key building block in medicinal chemistry, minimizing byproduct formation is critical for ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and scalable routes to this compound start from cyclobutanone. These multi-step syntheses typically involve the formation of an intermediate that can be converted to the 1-amino group. Key industrial strategies include:
-
The Strecker Synthesis Pathway: This involves the reaction of cyclobutanone with cyanide and ammonia (or an ammonium salt) to form an α-aminonitrile, followed by hydrolysis and esterification.
-
The Bucherer-Bergs Reaction: This route uses cyclobutanone, ammonium carbonate, and a cyanide source (like sodium cyanide) to form a hydantoin intermediate, which is then hydrolyzed to the amino acid and subsequently esterified.
-
Rearrangement Reactions: Methods like the Hofmann, Curtius, or Lossen rearrangements on a cyclobutanecarboxamide or a related derivative are also employed. For instance, the Hofmann rearrangement of 1-carbamoylcyclobutanecarboxylic acid ethyl ester can yield the desired product.
Each of these pathways has its own set of challenges, particularly concerning the stability of the strained cyclobutane ring.
Q2: What are the most common byproducts in this synthesis, and why do they form?
Byproduct formation is a significant challenge due to the inherent ring strain of the cyclobutane moiety. The major classes of impurities include:
-
Ring-Opened Byproducts: The cyclobutane ring is susceptible to cleavage under harsh acidic or basic conditions, or at elevated temperatures. This can lead to the formation of linear gamma-substituted esters. For example, in the presence of strong acid, the carbocation intermediate can rearrange to a more stable open-chain structure.
-
Dimeric and Oligomeric Species: Under certain conditions, especially during the formation of the hydrochloride salt or during workup, intermolecular reactions can occur, leading to dimers or short-chain polymers.
-
Byproducts from Incomplete Reaction: Unreacted starting materials or intermediates, such as the corresponding α-hydroxy acid or the hydantoin, can persist if the reaction conditions (time, temperature, stoichiometry) are not optimized.
-
Over-alkylation Products: If the reaction conditions are not carefully controlled during esterification, side reactions on the amino group can occur, though this is less common when the amino group is protonated.
The diagram below illustrates a common synthetic pathway starting from cyclobutanone and highlights the critical step where ring-opening byproducts can form.
Caption: Troubleshooting workflow for impurity analysis.
Problem 3: Product is Oily and Difficult to Crystallize as the Hydrochloride Salt
-
Observation: After adding HCl (either as a gas or in a solvent like isopropanol or ether), the product separates as a viscous oil instead of a crystalline solid.
-
Probable Cause: This is often due to the presence of residual water or other impurities that act as crystallization inhibitors. Water is particularly problematic as it can form a hydrate and prevent the formation of an ordered crystal lattice. The solvent choice is also critical.
-
Solution:
-
Azeotropic Drying: Before salt formation, ensure the freebase ester is rigorously dry. If the product is in a solvent like toluene or ethyl acetate, perform an azeotropic distillation to remove residual water.
-
Solvent System Optimization: The choice of solvent for precipitation is crucial. A mixture of a polar solvent in which the salt is slightly soluble (like isopropanol or ethanol) and a non-polar anti-solvent in which it is insoluble (like MTBE, heptane, or diethyl ether) often yields better crystals.
-
Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the supersaturated solution. This can provide a template for crystal growth.
-
Slow Cooling & Agitation: Allow the solution to cool slowly with gentle agitation. A rapid crash-cooling often leads to oiling out.
-
Optimized Protocol: Nitrile Hydrolysis and Esterification
This protocol focuses on minimizing byproduct formation during the critical hydrolysis and esterification step of the 1-aminocyclobutanecarbonitrile intermediate.
Materials:
-
1-Aminocyclobutanecarbonitrile
-
Ethanol (absolute, 200 proof)
-
Concentrated Sulfuric Acid (98%)
-
Diethyl Ether or MTBE (anhydrous)
-
HCl solution (e.g., 2M in diethyl ether)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (N2 or Ar), add absolute ethanol (5 mL per 1 g of nitrile). Cool the flask to 0-5°C using an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (1.5 to 2.0 equivalents) to the cold ethanol with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
Substrate Addition: Dissolve 1-aminocyclobutanecarbonitrile (1.0 eq) in a minimal amount of cold ethanol and add it dropwise to the acidic ethanol solution. Maintain the internal temperature below 10°C during the addition.
-
Controlled Heating: Once the addition is complete, slowly warm the reaction mixture to 60-65°C. Monitor the reaction progress by HPLC every 1-2 hours.
-
Quenching: Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture back down to 0-5°C.
-
pH Adjustment & Extraction: Slowly pour the cold reaction mixture onto crushed ice and carefully basify with a cold aqueous solution of NaOH or K2CO3 to a pH of 9-10, keeping the temperature below 15°C. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C to obtain the crude freebase ester.
-
Salt Formation: Dissolve the crude ester in anhydrous diethyl ether or MTBE. Cool the solution to 0°C and slowly add a solution of HCl in diethyl ether (or bubble dry HCl gas) until precipitation is complete.
-
Isolation: Stir the resulting slurry at 0°C for 1 hour, then collect the solid by filtration. Wash the filter cake with cold, anhydrous diethyl ether and dry under vacuum.
| Parameter | Standard Condition | Optimized Condition for Purity | Rationale |
| Temperature | 80-100°C | 60-65°C | Reduces the rate of ring-opening side reactions. |
| Acid | Conc. H2SO4 | H2SO4 in EtOH | Better temperature control and less aggressive reaction medium. |
| Workup | High Temp. Distillation | Low Temp. Evaporation | Minimizes thermal degradation and dimerization of the product. |
| Salt Formation | Aqueous HCl | Anhydrous HCl in Ether/IPA | Prevents oiling out by avoiding water. |
References
-
Ager, D. J., et al. (1996). 1-Aminocycloalkanecarboxylic Acids: A Review of Synthetic Methods. Chemical Reviews, 96(2), 835-875. [Link]
-
Ku, A., et al. (2000). A Practical, Asymmetric Synthesis of 1-Aminocyclobutanecarboxylic Acid. Organic Process Research & Development, 4(5), 409-411. [Link]
-
Reich, H. J. (2022). Acid-Catalyzed Reactions. In Organic Chemistry LibreTexts. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride
This guide provides an in-depth technical analysis of Ethyl 1-aminocyclobutanecarboxylate hydrochloride, a key building block in medicinal chemistry and drug development. We will focus on its characterization using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparative perspective with other common analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural elucidation of this compound.
Introduction: The Significance of this compound
Cyclic amino acids and their derivatives are of paramount importance in the design of peptidomimetics and other biologically active molecules. Their constrained conformations can impart unique pharmacological properties, such as increased potency, selectivity, and metabolic stability. This compound (CAS 145143-60-8) is a valuable synthon in this class, offering a rigid cyclobutane scaffold. Accurate and comprehensive characterization of this molecule is the bedrock of its effective utilization in complex synthetic pathways. NMR spectroscopy stands as the premier technique for the unambiguous determination of its molecular structure.
Part 1: In-Depth ¹H and ¹³C NMR Analysis
Nuclear Magnetic Resonance spectroscopy provides a detailed picture of the chemical environment of each proton and carbon atom within a molecule. For this compound, this technique is indispensable for confirming its identity and purity.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group and the cyclobutane ring protons. The presence of the hydrochloride salt of the amino group will influence the chemical shifts of nearby protons, causing them to appear at a lower field (deshielded) due to the electron-withdrawing effect of the protonated amine.
Molecular Structure and Proton Environments
Caption: Chemical structure of this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~1.30 | Triplet | 3H | -O-CH₂-CH₃ |
| b | ~2.20 - 2.40 | Multiplet | 4H | Cyclobutane -CH₂ -CH₂- |
| c | ~2.60 - 2.80 | Multiplet | 2H | Cyclobutane -CH₂ -C(NH₃⁺)- |
| d | ~4.30 | Quartet | 2H | -O-CH₂ -CH₃ |
| e | ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ |
Disclaimer: The chemical shifts presented are predicted based on analogous structures and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.
Interpretation of the Predicted ¹H NMR Spectrum:
-
Ethyl Group: The characteristic signals for an ethyl group are a triplet around 1.30 ppm for the methyl protons (a) and a quartet around 4.30 ppm for the methylene protons (d). The quartet multiplicity of the methylene protons is due to coupling with the three adjacent methyl protons (n+1 rule, 3+1=4), and the triplet for the methyl protons is due to coupling with the two adjacent methylene protons (2+1=3). The downfield shift of the methylene protons is a result of the deshielding effect of the adjacent oxygen atom.
-
Cyclobutane Ring: The protons on the cyclobutane ring are expected to show complex multiplets in the region of 2.20-2.80 ppm. The methylene groups at the 2- and 4-positions (b) are predicted to appear as a multiplet around 2.20-2.40 ppm. The methylene group at the 3-position (c), being adjacent to the quaternary carbon bearing the amino and ester groups, is expected to be slightly further downfield.
-
Ammonium Protons: The protons of the ammonium group (-NH₃⁺) are expected to appear as a broad singlet at a significantly downfield position (8.5 - 9.5 ppm). The broadness of this signal is due to rapid exchange with any trace amounts of water in the solvent and quadrupolar relaxation of the nitrogen atom.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~14.0 | -O-CH₂-C H₃ |
| 2 | ~32.0 | Cyclobutane -C H₂-CH₂- |
| 3 | ~35.0 | Cyclobutane -C H₂-C(NH₃⁺)- |
| 4 | ~60.0 | C (NH₃⁺)(COOEt) |
| 5 | ~63.0 | -O-C H₂-CH₃ |
| 6 | ~172.0 | -C =O |
Disclaimer: The chemical shifts presented are predicted based on analogous structures and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Ethyl Group: The methyl carbon is predicted to resonate at approximately 14.0 ppm, while the methylene carbon, being attached to the electronegative oxygen, will be further downfield at around 63.0 ppm.
-
Cyclobutane Ring: The unsubstituted methylene carbons of the cyclobutane ring are expected around 32.0-35.0 ppm. The quaternary carbon atom bonded to both the amino and the ester groups will be significantly deshielded and is predicted to appear around 60.0 ppm.
-
Carbonyl Carbon: The carbonyl carbon of the ester group is the most deshielded carbon in the molecule, with a predicted chemical shift of approximately 172.0 ppm.
Part 2: Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. Purity assessment. | Non-destructive, provides unambiguous structural data. | Relatively low sensitivity, requires larger sample amounts. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-O). | Fast and simple, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
Workflow for Comprehensive Analysis
Caption: A typical workflow for the comprehensive analysis of a small molecule.
Part 3: Experimental Protocols
NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are good choices for hydrochloride salts.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds
-
Proton decoupling should be applied to obtain a spectrum with single lines for each carbon.
-
Conclusion
The comprehensive analysis of this compound, a crucial building block in modern drug discovery, relies heavily on the power of NMR spectroscopy. This guide has provided a detailed, albeit predicted, ¹H and ¹³C NMR analysis, highlighting the expected chemical shifts and multiplicities. By complementing NMR data with information from mass spectrometry and FTIR, researchers can achieve an unequivocal structural confirmation and purity assessment, ensuring the integrity of their synthetic endeavors. The provided protocols offer a starting point for obtaining high-quality spectral data, which is the foundation of sound scientific research.
References
- Sigma-Aldrich.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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A Comparative Guide to the Purity Assessment of Ethyl 1-aminocyclobutanecarboxylate HCl by High-Performance Liquid Chromatography
Abstract
This guide provides a detailed technical overview and comparative analysis of methodologies for assessing the chemical purity of Ethyl 1-aminocyclobutanecarboxylate hydrochloride, a key building block in pharmaceutical synthesis. The primary focus is on the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind critical method parameters, from stationary phase selection to mobile phase optimization, providing a self-validating protocol grounded in established analytical principles. Furthermore, this guide compares the performance of the primary HPLC method against alternative techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE), offering researchers a comprehensive framework for selecting the most suitable analytical approach.
Introduction: The Critical Role of Purity
This compound is a non-proteinogenic amino acid ester frequently employed as a crucial intermediate in the synthesis of complex pharmaceutical agents. The purity of this starting material is paramount, as even trace impurities can propagate through multi-step syntheses, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies rightfully demand rigorous characterization and control of all raw materials, making a validated, reliable purity assay an indispensable component of quality control.[1][2]
This guide is designed for researchers, analytical chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chromatographic principles and the causal logic behind experimental choices, empowering the reader to not only execute but also adapt and troubleshoot these analytical methods.
Primary Method: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its high resolution, sensitivity, and reproducibility.[3] For a small, polar, and charged molecule like Ethyl 1-aminocyclobutanecarboxylate HCl, a Reversed-Phase (RP) HPLC method is the most common and effective approach.
The Causality Behind Method Development
The primary challenge in analyzing this compound is its polarity. Highly polar analytes are often poorly retained on traditional non-polar stationary phases (like C18), eluting at or near the solvent front. Our method development, therefore, focuses on enhancing retention and achieving symmetrical peak shapes.
-
Column Selection: A standard C18 column is a viable starting point, but modern columns with embedded polar groups (e.g., amide or carbamate functionalities) or "aqueous" C18 phases are often superior.[4] These phases are designed to prevent "phase collapse" or "ligand folding" in highly aqueous mobile phases, ensuring more reproducible retention times for polar compounds. For this guide, we select a column with an embedded polar group to ensure robust performance.
-
Mobile Phase pH Control: The analyte has a primary amine group, which will be protonated (positively charged) at acidic pH. Operating the mobile phase at a low pH (e.g., 2.5-3.5) serves two purposes: it ensures the analyte is in a single ionic state, leading to sharper peaks, and it suppresses the ionization of residual silanols on the silica-based stationary phase, which can otherwise cause peak tailing.[5] A phosphate or formate buffer is suitable for this purpose.
-
Organic Modifier: Acetonitrile is typically preferred over methanol for its lower viscosity and favorable UV cutoff.[6] A shallow gradient elution, starting with a low percentage of acetonitrile, allows for the effective separation of the main analyte from potential impurities with different polarities.
-
Detection: The analyte lacks a strong chromophore. Therefore, detection is typically performed at a low UV wavelength, such as 200-220 nm, where the ester carbonyl group provides some absorbance.[3] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) could be used for universal, non-chromophoric detection.
Visualizing the Analytical Workflow
The following diagram outlines the complete process for purity assessment by HPLC, from initial sample handling to the final report generation.
Caption: Workflow for HPLC Purity Assessment.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating elements of specificity, linearity, and precision as defined by ICH and USP guidelines.[1][2][7]
1. Materials & Reagents:
- Ethyl 1-aminocyclobutanecarboxylate HCl (Reference Standard and Test Sample)
- Acetonitrile (HPLC Grade)
- Potassium Phosphate Monobasic (KH₂PO₄)
- Phosphoric Acid (H₃PO₄)
- Deionized Water (18.2 MΩ·cm)
2. Chromatographic Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent
- Column: Waters Atlantis T3 (4.6 x 150 mm, 3 µm) or equivalent polar-embedded C18
- Mobile Phase A: 25 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-2 min: 5% B
- 2-15 min: 5% to 30% B
- 15-16 min: 30% to 5% B
- 16-20 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
3. Sample Preparation:
- Diluent: Mobile Phase A
- Reference Standard Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~1.0 mg/mL).
- Test Sample Solution: Prepare in the same manner as the Reference Standard Solution.
4. Analysis Procedure:
- Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
- Inject the diluent (blank) to ensure no system peaks interfere.
- Inject the Reference Standard solution five times to establish system suitability (RSD of peak area ≤ 2.0%).
- Inject the Test Sample solution in duplicate.
- Process the chromatograms using appropriate integration software.
5. Purity Calculation:
- Calculate the purity using the area normalization method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Expected Results & Impurity Profile
The primary peak for Ethyl 1-aminocyclobutanecarboxylate HCl is expected to elute with a retention time of approximately 6-8 minutes under these conditions. Potential process-related impurities could include:
-
Starting Material: 1-Aminocyclobutanecarboxylic acid (more polar, will elute earlier).
-
Hydrolysis Product: The free acid resulting from ester hydrolysis (more polar, will elute earlier).
-
Dimerization Products: Small amounts of di- or tri-peptides formed during synthesis (less polar, will elute later).
| Compound | Expected Retention Time (min) | Relative Retention Time (RRT) | Potential Origin |
| 1-Aminocyclobutanecarboxylic acid | ~3.5 | ~0.50 | Starting Material, Hydrolysis |
| Ethyl 1-aminocyclobutanecarboxylate | ~7.0 | 1.00 | Main Analyte |
| Dimer impurity | ~12.2 | ~1.74 | Synthesis Byproduct |
Table 1: Representative Chromatographic Data for Purity Analysis.
Comparative Analysis of Alternative Methods
While HPLC is the preferred method, other techniques have specific applications and can provide complementary information.
Gas Chromatography (GC)
GC offers high efficiency and is particularly useful for volatile compounds. However, amino acid esters are non-volatile and thermally labile, necessitating a derivatization step to increase their volatility and thermal stability.
-
Principle: The sample is derivatized (e.g., with ethyl chloroformate to form N-ethoxycarbonyl ethyl esters) and then vaporized.[8] Separation occurs in a capillary column based on the compounds' boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used.
-
Advantages: Excellent for identifying volatile organic impurities that might be missed by HPLC (e.g., residual solvents from synthesis). High sensitivity for derivatized analytes.
-
Disadvantages: Derivatization is a required, extra sample preparation step that can introduce variability and potential artifacts.[9] It is less suitable for non-volatile impurities like salts or peptides.
Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an electric field. It is an extremely high-efficiency technique that requires minimal sample volume.
-
Principle: The analyte, being a primary amine, is positively charged in an acidic buffer. When a voltage is applied across a capillary filled with this buffer, the analyte migrates towards the cathode at a velocity dependent on its charge-to-size ratio.[2]
-
Advantages: Very high separation efficiency, often exceeding that of HPLC.[10] Extremely low sample and reagent consumption. Can be a powerful orthogonal technique to confirm purity results obtained by HPLC.[11]
-
Disadvantages: Lower concentration sensitivity compared to HPLC with UV detection unless coupled with more sensitive detectors like Laser-Induced Fluorescence (LIF) or Mass Spectrometry (MS).[1][12] The reproducibility of migration times can be more challenging to control than HPLC retention times.
Performance Comparison Summary
| Parameter | Reversed-Phase HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between mobile & stationary phases | Volatility & partitioning to stationary phase | Electrophoretic mobility in an electric field |
| Sample Prep | Simple dissolution | Derivatization required | Simple dissolution |
| Specificity | High; excellent for polar & non-polar impurities | High for volatile impurities; blind to non-volatiles | Very High; separates based on different physicochemical principle |
| Sensitivity | Good (ng range with UV) | Very Good (pg range with FID) | Moderate (UV) to Excellent (LIF, MS)[1][2] |
| Throughput | Moderate (~20-30 min/run) | Moderate (run time + derivatization) | High (~15-20 min/run)[2] |
| Primary Use Case | Gold standard for routine purity & impurity profiling | Analysis of volatile/semi-volatile impurities, residual solvents | Orthogonal method for purity confirmation, chiral separations |
Table 2: Objective Comparison of Analytical Methodologies.
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a validated Reversed-Phase HPLC method is the most robust, reliable, and versatile choice . It provides the necessary resolution, sensitivity, and reproducibility for routine quality control in a regulated environment. The use of a modern, polar-embedded stationary phase with a low-pH mobile phase is key to achieving a successful separation.
Gas Chromatography serves as a valuable complementary technique, specifically for the quantification of residual solvents and other volatile process impurities not amenable to HPLC analysis. Capillary Electrophoresis stands out as a powerful orthogonal technique. Its fundamentally different separation mechanism makes it ideal for cross-validating HPLC purity results and for specialized applications such as chiral purity assessment, should that be a requirement.
An effective quality control strategy should designate HPLC as the primary method for release testing while having GC and/or CE methods available for specific impurity investigations and method validation support. This multi-faceted approach ensures the highest degree of confidence in the quality of this critical pharmaceutical intermediate.
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]
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Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). (2016). RSC Publications. [Link]
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Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. (2008). Asian Journal of Chemistry. [Link]
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Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). Semantic Scholar. [Link]
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Mass spectrometry analysis of Ethyl 1-aminocyclobutanecarboxylate hydrochloride derivatives
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride Derivatives
Authored by: A Senior Application Scientist
Introduction: The Rising Importance of the Cyclobutane Moiety
In modern medicinal chemistry, the cyclobutane ring has emerged as a highly valuable structural motif. Its unique puckered conformation and inherent strain offer a distinct three-dimensional geometry that can enhance pharmacological properties such as metabolic stability, binding affinity, and cell permeability when incorporated into drug candidates.[1] this compound is a key building block for introducing this desirable scaffold into novel therapeutics, making its precise and reliable analysis paramount.[2][3]
This guide provides a comprehensive comparison of two powerful mass spectrometry-based techniques for the analysis of this compound and its derivatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As researchers, scientists, and drug development professionals, understanding the nuances, strengths, and limitations of each method is critical for generating robust, high-quality data that can confidently guide discovery and development programs. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower you to select the optimal analytical strategy for your specific needs.
Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Derivatization-Dependent Workhorse
GC-MS is a cornerstone of analytical chemistry, renowned for its exceptional chromatographic resolution and extensive, standardized spectral libraries. However, its application to polar, non-volatile molecules like amino acid esters is not direct. The core challenge lies in the analyte's physicochemical properties—the primary amine and carboxylic ester groups render it unsuitable for volatilization at temperatures compatible with GC analysis.[4][5] This necessitates a critical preliminary step: chemical derivatization .
The Rationale for Derivatization
The primary goal of derivatization is to chemically modify the polar functional groups (in this case, the amine group) to increase the analyte's volatility and thermal stability.[6] This process replaces the active hydrogens on the amine with nonpolar moieties, reducing intermolecular interactions and allowing the molecule to transition into the gas phase without degradation.[5]
Common Derivatization Strategies:
-
Acylation: This is a highly effective method where the amine is converted to an amide using reagents like ethyl chloroformate or trifluoroacetic anhydride (TFAA).[6][7] The resulting N-acyl derivative is significantly more volatile and exhibits excellent chromatographic behavior.
-
Silylation: Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active amine hydrogen with a bulky, nonpolar tert-butyldimethylsilyl (TBDMS) group, effectively masking its polarity.[5]
Experimental Protocol: N-Ethoxycarbonyl Derivatization for GC-MS Analysis
This protocol details a robust and widely used acylation method using ethyl chloroformate (EFC).
Materials:
-
Ethyl 1-aminocyclobutanecarboxylate HCl standard/sample
-
Anhydrous Ethanol
-
Anhydrous Pyridine
-
Ethyl Chloroformate (EFC)
-
Extraction Solvent (e.g., Chloroform or Hexane)
-
Anhydrous Sodium Sulfate
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL reaction vial. If in solution, evaporate to complete dryness under a gentle stream of nitrogen.
-
Reaction Medium: Add 200 µL of anhydrous ethanol and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a base to neutralize the HCl salt and the HCl generated during the reaction.
-
Derivatization: Cool the mixture in an ice bath. Add 25 µL of ethyl chloroformate (EFC) dropwise while vortexing. The EFC reacts with both the amine group and the ethanol solvent.
-
Reaction Completion: Allow the vial to warm to room temperature and let the reaction proceed for 15 minutes.
-
Extraction: Add 500 µL of chloroform and 500 µL of a saturated sodium bicarbonate solution to quench the reaction and extract the derivatized product. Vortex thoroughly.
-
Phase Separation: Centrifuge the vial to achieve clear phase separation.
-
Drying and Analysis: Carefully transfer the bottom organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water. Inject 1 µL of the dried extract into the GC-MS system.
GC-MS Workflow and Expected Fragmentation
The derivatized analyte, N-ethoxycarbonyl ethyl 1-aminocyclobutanecarboxylate, is now amenable to GC-MS. The electron ionization (EI) source bombards the molecule with high-energy electrons, causing it to fragment in a predictable and reproducible manner. Understanding this fragmentation is key to confirming the analyte's identity.
Caption: GC-MS workflow for derivatized Ethyl 1-aminocyclobutanecarboxylate.
The mass spectrum is essentially a molecular fingerprint. For esters and amides, fragmentation typically occurs at the bonds adjacent to the carbonyl groups due to charge stabilization.[8][9]
Caption: Proposed EI fragmentation of derivatized Ethyl 1-aminocyclobutanecarboxylate.
Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Direct and Sensitive Approach
LC-MS/MS has become the preferred platform for quantitative analysis in pharmaceutical development, largely due to its high sensitivity, specificity, and ability to handle polar molecules directly.[10] For Ethyl 1-aminocyclobutanecarboxylate, the most significant advantage of LC-MS/MS is the elimination of the derivatization step.
The Rationale for Direct Analysis
The compound, being a salt, is readily soluble in typical reversed-phase liquid chromatography mobile phases (e.g., water/methanol or water/acetonitrile). Electrospray Ionization (ESI), the most common LC-MS interface, is exceptionally well-suited for ionizing polar, pre-charged molecules directly from the liquid phase.[11] This creates a protonated molecular ion, [M+H]+, which can be selectively analyzed. Tandem mass spectrometry (MS/MS) adds another layer of specificity by isolating this precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions, a process known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Experimental Protocol: Direct LC-MS/MS Analysis
Materials:
-
Ethyl 1-aminocyclobutanecarboxylate HCl standard/sample
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile or Methanol
-
LC-MS Grade Formic Acid
Procedure:
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Perform serial dilutions from the stock solution to create calibration standards and quality control samples in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical starting condition would be 5% B, ramping to 95% B over 3-5 minutes, followed by re-equilibration.
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
-
MS System (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Precursor Ion: The protonated molecule [M+H]+. For the free base (C8H15NO2), the molecular weight is 157.11, so the precursor ion (m/z) will be ~158.1.
-
Product Ion Optimization: Infuse a standard solution to determine the optimal collision energy and identify the most stable and abundant product ions for quantification and qualification.
-
LC-MS/MS Workflow and Expected Fragmentation
The LC-MS/MS workflow is more streamlined due to the simpler sample preparation. The "soft" ionization of ESI keeps the molecular ion intact, which is then fragmented in a controlled manner in the collision cell.
Fragmentation in CID is driven by the proton's location. The most likely protonation site is the primary amine. Collisions with gas molecules will induce fragmentation, often involving the loss of stable neutral molecules.
Caption: Proposed ESI-MS/MS fragmentation of Ethyl 1-aminocyclobutanecarboxylate.
Pillar 3: Head-to-Head Performance Comparison
The choice between GC-MS and LC-MS/MS is not merely one of preference but is dictated by the analytical objective. The following table summarizes the key performance characteristics based on the experimental realities of analyzing Ethyl 1-aminocyclobutanecarboxylate derivatives.
| Feature | GC-MS Analysis | LC-MS/MS Analysis | Causality and In-Depth Rationale |
| Sample Preparation | Complex (Mandatory Derivatization) | Simple (Dilute and Shoot) | The inherent polarity and low volatility of the analyte prevent direct GC analysis, making the multi-step derivatization process a prerequisite. [12]LC-MS with ESI is designed to handle polar, soluble compounds, eliminating this entire workflow. [11] |
| Sensitivity (LOQ) | Moderate (e.g., low µg/mL to high ng/mL) | Excellent (low ng/mL to pg/mL) | Derivatization can have incomplete yields and introduce artifacts. ESI is a highly efficient ionization process for this polar amine, and the specificity of MRM dramatically reduces chemical noise, leading to superior signal-to-noise ratios. [10][13] |
| Specificity | Good (Full Scan EI Spectra) | Excellent (MRM Transitions) | While the fragmentation pattern in GC-MS is highly reproducible, co-eluting matrix components can interfere. The MS/MS process acts as a double mass filter, providing unparalleled specificity by monitoring a specific precursor-to-product ion transition, virtually eliminating matrix interference. |
| Throughput | Lower | Higher | The lengthy derivatization and extraction steps in the GC-MS protocol are the primary rate-limiting factors. The "dilute and shoot" nature of the LC-MS/MS method, coupled with fast LC gradients (2-5 min), allows for significantly higher sample throughput. |
| Robustness | Moderate | High | The derivatization reaction is a common source of analytical variability. Incomplete reactions, reagent instability, or byproduct formation can compromise reproducibility. The direct LC-MS/MS approach removes these chemical variables, leading to a more robust and transferable method. |
| Chiral Analysis | Advantageous | Possible, but less common | A key advantage for GC is the availability of a wide range of robust chiral capillary columns (e.g., Chirasil-Val) that provide excellent enantiomeric separation of derivatized amino acids. [14][15]While chiral LC columns exist, they can be less robust and more method-development intensive. |
| Instrumentation Cost | Lower | Higher | GC-MS systems are generally more common in academic and general QC labs and have a lower capital cost. [5]High-performance triple quadrupole LC-MS/MS systems represent a more significant capital investment. |
Conclusion and Authoritative Recommendations
Both GC-MS and LC-MS/MS are powerful techniques capable of analyzing Ethyl 1-aminocyclobutanecarboxylate and its derivatives. However, their optimal application domains are distinct.
Choose Gas Chromatography-Mass Spectrometry (GC-MS) when:
-
Chiral separation is the primary goal. The established reliability of chiral GC columns for amino acid enantiomers makes this the superior choice for stereochemical investigations. [14][15]* LC-MS/MS instrumentation is unavailable. GC-MS is a widely accessible and powerful tool, and with a validated derivatization protocol, it can provide reliable quantitative and qualitative data.
-
Structural elucidation based on comparison to established EI libraries is required, as EI fragmentation is highly standardized.
Choose Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) when:
-
High sensitivity and low limits of quantitation are required, particularly for analysis in complex biological matrices like plasma or tissue. [16]* High throughput is necessary for screening large numbers of samples in drug discovery or metabolism studies.
-
Method simplicity, robustness, and minimizing sources of error are priorities. The elimination of the derivatization step makes the method more straightforward and less prone to variability. [17] For the majority of applications in modern drug development, from metabolic stability assays to final product quality control, LC-MS/MS is the authoritative and recommended platform for the analysis of this compound and its derivatives due to its superior sensitivity, specificity, and operational efficiency.
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- 11. Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Ethyl 1-aminocyclobutanecarboxylate Hydrochloride for Researchers and Drug Development Professionals
Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a crucial building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. The efficient and reliable synthesis of this intermediate is therefore of paramount importance. This guide will objectively compare and validate several key synthetic routes, offering detailed experimental protocols and supporting data to inform your selection process.
Introduction to Synthetic Strategies
The synthesis of α-amino acid esters, particularly those with cyclic structures like this compound, can be approached through various established chemical transformations. This guide will focus on a comparative analysis of the following prominent methods:
-
Synthesis via Azide Intermediate: A classical and well-documented approach involving nucleophilic substitution with an azide salt followed by reduction.
-
Strecker Synthesis: A powerful method for the synthesis of α-amino acids from a carbonyl compound, ammonia, and cyanide.
-
Bucherer-Bergs Reaction: A multicomponent reaction that produces a hydantoin intermediate from a ketone, which can then be hydrolyzed to the desired amino acid.
-
Reductive Amination: A direct and often high-yielding method to form an amine from a carbonyl compound and an amine source, followed by reduction.
Each of these pathways presents a unique set of advantages and disadvantages in terms of reagent toxicity, reaction conditions, yield, and scalability. The following sections will delve into the specifics of each method, providing the necessary data for an informed comparison.
Method 1: Synthesis via Azide Intermediate
This widely utilized method proceeds in a two-step sequence starting from an α-halo ester. The key steps involve the introduction of the nitrogen functionality as an azide, followed by its reduction to the primary amine.
Workflow Diagram
Caption: Synthesis via Azide Intermediate Workflow.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-azidocyclobutanecarboxylate [1]
-
In a round-bottom flask under a nitrogen atmosphere, dissolve sodium azide in dry DMSO at room temperature.
-
Add Ethyl 1-bromocyclobutanecarboxylate dropwise to the solution.
-
Heat the reaction mixture and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and pour it into a mixture of water and ethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-azidocyclobutanecarboxylate.
Step 2: Synthesis of this compound [1]
-
Dissolve the crude ethyl 1-azidocyclobutanecarboxylate in methanol under a nitrogen atmosphere.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Introduce hydrogen gas and stir the mixture until the reduction is complete.
-
Filter the reaction mixture through celite to remove the catalyst.
-
To the filtrate, add a solution of HCl in ether to precipitate the hydrochloride salt.
-
Remove the solvent under reduced pressure to yield this compound.
Performance Metrics
| Parameter | Value/Observation | Source |
| Starting Material | Ethyl 1-bromocyclobutanecarboxylate | [1] |
| Key Reagents | Sodium azide, Palladium on carbon, Hydrogen gas | [1] |
| Yield | Good to high | [1] |
| Purity | Generally high after crystallization | [1] |
| Safety Concerns | Sodium azide is highly toxic and potentially explosive. Handle with extreme caution. |
Method 2: Strecker Synthesis
The Strecker synthesis is a classic and versatile method for preparing α-amino acids. It involves a one-pot, three-component reaction between a ketone (or aldehyde), ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. For the synthesis of the target molecule, the starting ketone would be ethyl 1-oxocyclobutanecarboxylate.
Workflow Diagram
Caption: Bucherer-Bergs Reaction Workflow.
Experimental Protocol (Generalized)
Step 1: Synthesis of Cyclobutane-spiro-5'-hydantoin [2]
-
In a suitable reaction vessel, combine cyclobutanone, potassium cyanide, and ammonium carbonate in a solvent such as aqueous ethanol. [3][4]2. Heat the mixture under pressure in an autoclave.
-
Cool the reaction mixture and acidify to precipitate the hydantoin product.
Step 2: Hydrolysis to 1-Aminocyclobutanecarboxylic acid
-
Hydrolyze the hydantoin using a strong base (e.g., barium hydroxide) or acid at elevated temperatures. [5]2. Neutralize the reaction mixture to isolate the amino acid.
Step 3: Esterification to this compound
-
Follow the esterification procedure described in the Strecker synthesis.
Performance Metrics
| Parameter | Value/Observation | Source |
| Starting Material | Cyclobutanone | [2] |
| Key Reagents | Potassium cyanide, Ammonium carbonate, Strong base/acid | [3][4] |
| Yield | Generally good for the hydantoin formation step. | |
| Purity | Requires purification of the hydantoin and final product. | |
| Safety Concerns | Involves the use of toxic cyanide and high-pressure reactions. |
Method 4: Reductive Amination
Reductive amination is a highly efficient and widely used method for the synthesis of amines. In the context of our target molecule, this would involve the reaction of ethyl 1-oxocyclobutanecarboxylate with an ammonia source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.
Workflow Diagram
Caption: Reductive Amination Workflow.
Experimental Protocol (Generalized)
-
Dissolve ethyl 1-oxocyclobutanecarboxylate and an ammonia source (e.g., ammonium acetate or ammonia solution) in a suitable solvent (e.g., methanol, dichloromethane).
-
Add a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to the mixture. [3][6]STAB is often preferred due to its milder nature and selectivity. [7]3. Stir the reaction at room temperature until completion.
-
Work up the reaction by quenching with a suitable aqueous solution and extracting the product.
-
Form the hydrochloride salt by treating the free amine with HCl.
Performance Metrics
| Parameter | Value/Observation | Source |
| Starting Material | Ethyl 1-oxocyclobutanecarboxylate | |
| Key Reagents | Ammonia source, Reducing agent (e.g., Sodium triacetoxyborohydride) | [3][6] |
| Yield | Often high. | [7] |
| Purity | Generally good, with purification by chromatography or crystallization. | |
| Safety Concerns | The reducing agents can be moisture-sensitive and require careful handling. Sodium cyanoborohydride is toxic. |
Comparative Analysis and Conclusion
| Synthesis Method | Key Advantages | Key Disadvantages | Ideal Application |
| Via Azide Intermediate | Well-established, often high-yielding. | Use of highly toxic and potentially explosive sodium azide. | Laboratory-scale synthesis where handling of hazardous materials is well-controlled. |
| Strecker Synthesis | Utilizes readily available starting materials. | Use of highly toxic cyanide. Multi-step process involving harsh hydrolysis conditions. | Situations where the starting ketone is readily accessible and cyanide handling protocols are in place. |
| Bucherer-Bergs Reaction | One-pot formation of the hydantoin intermediate. | Use of toxic cyanide and high-pressure equipment. Requires subsequent hydrolysis and esterification. | Scenarios where cyclobutanone is a more economical starting material than the corresponding keto-ester. |
| Reductive Amination | Direct, one-pot conversion. Often high-yielding and chemoselective. Milder reaction conditions. | Can require more expensive or specialized reducing agents. | A wide range of applications, from small-scale synthesis to potential scale-up, due to its efficiency and generally milder conditions. |
Recommendation:
For most laboratory and process development applications, Reductive Amination stands out as the most favorable method. Its directness, typically high yields, and the availability of milder reducing agents like sodium triacetoxyborohydride make it a more efficient and safer alternative to the classical Strecker and Bucherer-Bergs reactions, which rely on highly toxic cyanides. The synthesis via an azide intermediate is a viable but less desirable option due to the significant safety hazards associated with sodium azide.
The final choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost of starting materials, available equipment, and the safety protocols of the institution. This guide provides the foundational data and protocols to make an evidence-based decision.
References
- BenchChem. (2025).
- Tokyo Chemical Industry Co., Ltd. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
- ResearchGate. (n.d.). Scheme 1. Synthesis of cycloalkanespiro-5-hydantoins (2a and 2b).
- Cambridge University Press. (n.d.). Bucherer-Bergs Reaction (Synthesis of Hydantoin).
- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
- Guidechem. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride.
- Organic Syntheses. (n.d.). Cyclobutanecarboxylic Acid.
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- ChemicalBook. (n.d.). 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis.
- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
- PubMed. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Wikipedia. (n.d.). Bucherer–Bergs reaction.
Sources
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Conformationally Constrained Peptidomimetics: Alternatives to 1-Aminocyclobutanecarboxylic Acid
Abstract
The rational design of peptide-based therapeutics hinges on controlling their three-dimensional structure to enhance potency, selectivity, and metabolic stability. 1-Aminocyclobutanecarboxylic acid (Ac4c), often used as its ethyl ester hydrochloride salt, is a cornerstone building block for inducing conformational constraints, primarily promoting β-turns and helical structures.[1] This guide provides an in-depth comparison of viable alternatives to Ac4c, offering researchers and drug developers a nuanced understanding of how different cyclic and heterocyclic amino acids can be leveraged to precisely modulate peptide architecture and function. Experimental data, mechanistic insights, and detailed protocols are provided to support the informed selection of these critical peptidomimetic tools.
Introduction: The Critical Role of Conformational Constraint in Peptide Drug Design
Native peptides often suffer from significant therapeutic drawbacks, including susceptibility to proteolytic degradation and poor cell permeability, largely due to their inherent flexibility.[2] Introducing non-canonical amino acids that restrict the available conformational space of the peptide backbone is a powerful strategy to overcome these limitations.[2][3] By locking the peptide into a bioactive conformation—the precise shape required to interact with a biological target—we can significantly enhance its enzymatic stability and receptor affinity.[4]
The 1-aminocyclobutanecarboxylic acid (Ac4c) residue is a Cα,α-dialkylated glycine that effectively restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, making it a potent former of β-turns and helices.[1] Its utility has been demonstrated in creating more stable and potent analogs of bioactive peptides like tuftsin.[5][6] However, the specific constraints imposed by the cyclobutane ring are not universally optimal. A diverse toolkit of alternative reagents is essential for fine-tuning peptide secondary structures to meet varied therapeutic goals.
The Benchmark: 1-Aminocyclobutanecarboxylic Acid (Ac4c)
Ac4c serves as our reference point. Its rigid four-membered ring forces the peptide backbone into distinct structural motifs.
-
Primary Induced Conformation: Favors β-turn and helix formation.[1]
-
Mechanism of Constraint: The cyclobutyl group sterically limits the rotational freedom around the N-Cα and Cα-C bonds, populating a narrow region of the Ramachandran plot. The N-Cα-C' bond angle is also significantly expanded from the standard tetrahedral value, further influencing local geometry.[1]
-
Advantages: Well-characterized, commercially available (often as Fmoc-Ac4c-OH for solid-phase synthesis), and proven to enhance resistance to enzymatic hydrolysis.[5][6]
-
Limitations: The conformational bias is relatively fixed. For targets requiring different turn types or geometries, a different constraining element is necessary.
The following diagram illustrates the fundamental concept of how a cyclic amino acid like Ac4c induces a turn in a flexible peptide chain.
Caption: Conceptual diagram showing a flexible peptide versus one constrained into a turn by an Ac4c residue.
Comparative Analysis of Ac4c Alternatives
The choice of a constraining amino acid is a critical experimental decision. It directly impacts the resulting peptide's secondary structure, and consequently, its biological activity. Here, we compare several classes of alternatives to Ac4c.
Cycloalkane Series: The Effect of Ring Size
The most direct alternatives to Ac4c are its cycloalkane neighbors, which allow for a systematic study of ring size on conformational preference.
-
1-Aminocyclopropanecarboxylic Acid (Ac3c): The highly strained three-membered ring of Ac3c imposes even more severe restrictions than Ac4c. It is a powerful inducer of γ-turns (a three-residue turn with a C7 hydrogen bond), a different motif than the β-turns favored by Ac4c.[2][7] Molecular mechanics calculations show that Ac3c-containing peptides energetically favor a γ-turn or a 2.2₇ helical conformation.[7][8]
-
1-Aminocyclopentanecarboxylic Acid (Ac5c) & 1-Aminocyclohexanecarboxylic Acid (Ac6c): As the ring size increases, the conformational flexibility also increases. Both Ac5c and Ac6c are less restrictive than Ac4c and can stabilize a broader range of structures, including both γ-turns and α-/3₁₀-helical conformations.[2][8] This makes them suitable for contexts where a less rigid turn or the initiation of a helix is desired.
Heterocyclic Analogues: Introducing Polarity and New Geometries
Replacing a carbon in the ring with a heteroatom, such as nitrogen, introduces significant changes in geometry, polarity, and hydrogen bonding capability.
-
Azetidine-2-carboxylic Acid (Aze): This four-membered ring analogue of proline is a potent tool for structural modification.[9] While proline's five-membered ring is a well-known β-turn inducer, the smaller, more strained azetidine ring preferentially forces the peptide backbone to adopt a γ-turn conformation.[10] This makes Aze a functional alternative to Ac3c but with the distinct imino acid character of proline. However, its use requires caution, as Aze can be mistakenly incorporated in place of proline during protein synthesis, potentially leading to toxic effects by inducing protein misfolding.[9][11][12]
Isomeric and Substituted Scaffolds: Fine-Tuning the Constraint
Moving the amino group to a different position on the cyclobutane ring or adding substituents provides another layer of control.
-
cis- and trans-2-Aminocyclobutanecarboxylic Acid (β-Ac4c): Unlike the Cα,α-disubstituted Ac4c, these are β-amino acids. Their incorporation creates a fundamentally different backbone structure. These building blocks are known to form highly rigid structures stabilized by strong intramolecular hydrogen bonds, making them excellent promoters of defined secondary structures in β-peptides.[13] Recent work has even shown that engineered ribosomes can incorporate these isomers into peptides, opening avenues for biosynthetic applications.[14]
-
Substituted Cycloalkanes: Adding functional groups to the ring, such as in 4,4-disubstituted 2-aminocyclopentanecarboxylic acids, allows for the presentation of side chains in a geometrically defined manner while maintaining a stable 12-helical conformation in β-peptides.[15]
Data Summary Table
| Reagent | Ring Size | Primary Induced Structure(s) | Key Features |
| Ac4c (Benchmark) | 4 | β-Turn, 3₁₀/α-Helix[1][4] | Well-studied, potent helix/turn former. |
| Ac3c | 3 | γ-Turn, 2.2₇ Helix[7][8] | Highly constrained; promotes tight turns. |
| Ac5c / Ac6c | 5 / 6 | γ-Turn, α-/3₁₀-Helix[2][8] | More flexible; versatile for turns and helices. |
| Azetidine-2-carboxylic Acid (Aze) | 4 (Heterocycle) | γ-Turn[10] | Proline analogue; induces γ-turns instead of β-turns. |
| cis/trans-2-Ac4c | 4 | Rigid β-peptide structures[13] | β-amino acids; creates unique backbone architecture. |
Experimental Protocols and Methodologies
The incorporation of these non-canonical amino acids is most commonly achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The general workflow is robust and adaptable for each of these reagents when they are supplied as their N-Fmoc protected forms.
Standard Protocol for Fmoc-SPPS Incorporation
This protocol outlines a standard manual synthesis cycle for coupling an alternative amino acid (e.g., Fmoc-Ac5c-OH) onto a growing peptide chain attached to a resin support (e.g., Wang or Rink Amide resin).
Prerequisites:
-
Peptide-resin with a free N-terminal amine (post-Fmoc deprotection).
-
High-quality solvents (DMF, DCM).
-
Coupling reagents: HBTU, HATU, or DIC/HOBt.
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.[16][17]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.[16][18]
-
Agitate for 5-10 minutes. Drain.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[16][19]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation & Coupling (HATU Example):
-
In a separate vial, dissolve the Fmoc-protected alternative amino acid (3-5 equivalents relative to resin loading) and HATU (0.95 eq. relative to the amino acid) in DMF.[16]
-
Add DIPEA or NMM (2 eq. relative to the amino acid) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[16]
-
Agitate the mixture for 2-4 hours at room temperature. The less-reactive nature of these sterically hindered amino acids often necessitates longer coupling times or double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF again (3 times) to remove any unreacted reagents and byproducts.
-
-
Confirmation of Coupling (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a successful coupling. A positive result (blue/purple beads) indicates incomplete coupling, and a second coupling (recoupling) step should be performed.
-
This cycle is repeated until the desired peptide sequence is assembled.
SPPS Workflow Diagram
The following diagram visualizes the key steps in a single cycle of solid-phase peptide synthesis for incorporating a new amino acid.
Sources
- 1. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 19. chempep.com [chempep.com]
A Comparative Guide to the Efficacy of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptidomimetic design, the incorporation of conformationally constrained amino acids is a cornerstone strategy for enhancing the therapeutic potential of peptide-based drugs. These unique building blocks offer a route to improved metabolic stability, receptor selectivity, and bioavailability. Among the diverse array of non-natural amino acids, Ethyl 1-aminocyclobutanecarboxylate hydrochloride has emerged as a valuable tool for introducing a four-membered carbocyclic restraint into a peptide backbone.
This guide provides an in-depth, objective comparison of the efficacy of this compound in key reaction types relevant to peptide synthesis and drug development. We will explore its performance relative to other commonly used cyclic and linear amino acid analogues, supported by experimental data and established protocols. Our analysis aims to equip researchers with the critical insights needed to make informed decisions when selecting building blocks for their next generation of therapeutic peptides.
The Rationale for Conformational Constraint: A Tale of Two Rings (and a Chain)
The fundamental advantage of incorporating cyclic amino acids like their cyclobutane and cyclopropane counterparts lies in the reduction of the conformational flexibility of the resulting peptide.[1][2] This rigidity can pre-organize the peptide into a bioactive conformation, leading to a lower entropic penalty upon binding to its target and potentially increasing potency. Furthermore, the unnatural backbone can sterically hinder the approach of proteases, thereby extending the peptide's in vivo half-life.[3]
While both cyclopropane and cyclobutane amino acids offer these benefits, the subtle differences in their ring strain and geometry can have a significant impact on the final properties of the peptide.[4] Cyclopropane, with its higher ring strain, can electronically resemble a double bond, while the puckered conformation of cyclobutane offers a different spatial arrangement of substituents. This guide will delve into the practical implications of these differences in the context of peptide synthesis.
Reaction Type 1: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the workhorse of modern peptide chemistry. The efficiency of coupling reactions and the potential for side reactions, such as racemization, are critical parameters for the successful synthesis of the target peptide.[5][6]
Comparative Efficacy in Peptide Coupling
The cyclobutane ring introduces more steric hindrance around the alpha-carbon compared to a linear amino acid like alanine. This can lead to slower coupling kinetics and may require more potent coupling reagents or longer reaction times to achieve complete acylation, especially when coupling to a sterically hindered N-terminal amino acid on the growing peptide chain.[6]
Table 1: Qualitative Comparison of Coupling Efficiency in SPPS
| Amino Acid Building Block | Expected Relative Coupling Rate | Potential for Incomplete Coupling | Recommended Coupling Strategy |
| Ethyl Alaninate Hydrochloride | High | Low | Standard (e.g., HBTU/DIEA) |
| Ethyl 1-Aminocyclopropanecarboxylate Hydrochloride | Moderate to High | Low to Moderate | Standard to more potent reagents |
| This compound | Moderate | Moderate | Potent reagents (e.g., HATU, COMU), extended coupling times |
Expert Insight: The choice of coupling reagent is paramount when working with sterically demanding amino acids. While standard reagents like HBTU may suffice for simpler couplings, more advanced uronium/aminium or phosphonium salt-based reagents such as HATU or PyBOP are recommended to ensure high coupling yields when incorporating this compound, particularly in challenging sequences.[7] Monitoring the coupling reaction with a qualitative test like the Kaiser test is crucial to confirm complete reaction before proceeding to the next cycle.[8]
Minimizing Racemization: A Critical Consideration
Racemization of the activated amino acid during coupling is a significant risk in peptide synthesis, leading to the formation of diastereomeric impurities that can be difficult to separate and can have different biological activities.[9][10] The mechanism of racemization often involves the formation of an oxazolone intermediate, the rate of which is influenced by the structure of the amino acid and the reaction conditions.
For α,α-disubstituted amino acids like 1-aminocyclobutanecarboxylic acid, the absence of a proton on the α-carbon prevents racemization through the typical enolization pathway. This is a significant advantage over many proteinogenic amino acids, especially during fragment condensation or when using aggressive activation methods.
Reaction Type 2: Solution-Phase Peptide Synthesis and Fragment Condensation
In solution-phase synthesis, particularly in the context of coupling larger peptide fragments, the solubility of the building blocks and the prevention of side reactions are of utmost importance.
Solubility and Handling
This compound is a crystalline solid that is generally soluble in common organic solvents used for peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Its solubility profile is comparable to other small amino acid esters.
Efficacy in Fragment Condensation
The use of conformationally constrained amino acids at the C-terminus of a peptide fragment can help to reduce racemization during fragment coupling. As mentioned, the lack of an α-proton in 1-aminocyclobutanecarboxylic acid derivatives makes them excellent candidates for C-terminal residues in peptide fragments, as the risk of epimerization during the activation of the C-terminal carboxyl group is eliminated.
Impact on Peptide Conformation and Biological Activity
The primary reason for incorporating this compound is to influence the three-dimensional structure of the resulting peptide. The cyclobutane ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, forcing it to adopt a more defined conformation.[3]
Computational studies have shown that the incorporation of 1-aminocyclobutanecarboxylic acid can induce turn-like structures, such as γ-turns and β-turns, in the peptide backbone.[3] This can be advantageous in mimicking the secondary structures of natural peptides that are crucial for biological activity.
Table 2: Comparison of Conformational Effects
| Amino Acid Type | Conformational Flexibility | Propensity to Induce Turns | Impact on Secondary Structure |
| Linear (e.g., Alanine) | High | Low | Generally follows the propensity of the sequence |
| Cyclopropane | Low | High (promotes tight turns) | Can induce well-defined helical or turn structures |
| Cyclobutane | Low | High (promotes various turn types) | Can stabilize α-helices, 310-helices, and γ-turns |
Expert Insight: The choice between a cyclopropane and a cyclobutane amino acid can be a powerful tool in fine-tuning the conformation of a peptidomimetic. The more strained cyclopropane ring tends to induce tighter turns, while the puckered cyclobutane ring offers a different set of allowed dihedral angles, potentially leading to a different preferred conformation and, consequently, a different biological activity profile.[4] It is often beneficial to synthesize and evaluate analogues containing both types of constrained residues to explore the structure-activity relationship fully.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual coupling of an Fmoc-protected amino acid to a resin-bound amine, followed by the coupling of this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Workflow Diagram:
Caption: Workflow for SPPS incorporating Ethyl 1-aminocyclobutanecarboxylate.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
First Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin as in step 3.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Fmoc Deprotection: Repeat step 2.
-
Washing: Repeat step 3.
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents) and HATU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution.
-
Add the activated amino acid solution to the resin and agitate for 4 hours or overnight.
-
-
Washing: Repeat step 3.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling.
-
Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Conclusion
This compound is a valuable building block for the synthesis of conformationally constrained peptidomimetics. Its key advantages include the ability to induce specific turn structures in the peptide backbone and the inherent resistance to racemization at the α-carbon during synthesis.
While its incorporation may require more forceful coupling conditions compared to linear amino acids due to steric hindrance, the use of modern, highly efficient coupling reagents can ensure high yields in SPPS. The choice between a cyclobutane and a cyclopropane analogue should be guided by the desired conformational outcome, and empirical evaluation of both is often warranted in lead optimization campaigns. By understanding the unique properties and synthetic considerations of this compound, researchers can effectively leverage this building block to design and synthesize novel peptide-based therapeutics with enhanced pharmacological profiles.
References
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.
- Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699–1720.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- BenchChem. (2025). Cyclobutane vs.
- Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178–186.
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
- Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249–262.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products, Peptides, and Peptidomimetics. In Burger's Medicinal Chemistry and Drug Discovery.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press.
- BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
- Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical approaches to the synthesis of peptides and proteins. CRC press.
- Bodanszky, M. (2012). Peptide chemistry: a practical textbook. Springer Science & Business Media.
- Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
- Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews.
- Kang, C. W., et al. (2014). Solid-phase synthesis of tetrahydropyridazinedione-constrained peptides. Organic Letters, 16(20), 5434-5437.
- Levin, A., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry, 8, 429.
- Sarnowski, M. P., et al. (2014). Synthesis of constrained analogues of cholecystokinin/opioid chimeric peptides. Tetrahedron Letters, 47(13), 2233-2236.
- Tuchscherer, G., & Mutter, M. (1995). Template-Assembled Synthetic Proteins. Journal of Peptide Science, 1(1), 3-12.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- White, P., & Collins, J. (2004). The use of microwave radiation in solid phase peptide synthesis. Letters in Peptide Science, 10(1), 1-8.
- Zhang, L., & Tam, J. P. (1999). Orthogonal ligation of unprotected peptides through the formation of thiazolidine and oxazolidine. Tetrahedron Letters, 40(3), 571-574.
- Aapptec. (n.d.). Coupling Reagents.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Chan, L. C., & White, P. D. (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Fields, G. B. (Ed.). (1997). Solid-phase peptide synthesis. Academic Press.
- Howl, J. (Ed.). (2010).
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Novabiochem. (2009).
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
- Wellings, D. A., & Atherton, E. (1997). Standard solid-phase peptide synthesis. In Methods in enzymology (Vol. 289, pp. 44-67). Academic Press.
- Wuts, P. G., & Greene, T. W. (2006). Greene's protective groups in organic synthesis. John Wiley & Sons.
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Guide to Performance Benchmarking: Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride versus Proline Analogs in Asymmetric Catalysis
An objective comparison of performance with supporting experimental data for researchers, scientists, and drug development professionals.
In the landscape of modern organic synthesis, the quest for catalysts that offer high efficiency, stereoselectivity, and operational simplicity is perpetual. L-proline, a naturally occurring amino acid, catalyzed a paradigm shift, heralding the era of asymmetric organocatalysis.[1][2] Its success has spurred extensive research into analogs, modifying its pyrrolidine scaffold to fine-tune reactivity and selectivity.[3][4] This guide delves into a comparative analysis of L-proline against a structurally distinct class of mimics: conformationally constrained amino acids, specifically represented by Ethyl 1-aminocyclobutanecarboxylate.
The core hypothesis is that restricting the conformational flexibility of the catalyst backbone can enforce a more rigidly defined transition state in a catalytic cycle, potentially amplifying stereochemical control. While proline's five-membered ring possesses a degree of flexibility, the strained four-membered ring of a cyclobutane derivative offers a more rigid scaffold.[5] This guide will provide a framework for benchmarking these catalysts, using the classic asymmetric intermolecular aldol reaction as a model system—a cornerstone reaction for evaluating enamine-based catalysis.[6][7]
Molecular Overview and Mechanistic Rationale
The efficacy of proline and its analogs in reactions like the aldol condensation stems from their ability to act as bifunctional catalysts. The secondary amine moiety forms an enamine intermediate with a carbonyl donor (e.g., a ketone), while the carboxylic acid group acts as a proton shuttle, activating the carbonyl acceptor (e.g., an aldehyde) and guiding the stereochemical outcome via a hydrogen-bonded, chair-like transition state.[7][8]
-
(S)-Proline: The natural amino acid, readily available and inexpensive, serves as the gold standard benchmark. Its pyrrolidine ring is not planar and can pucker, allowing for some conformational flexibility.
-
Ethyl 1-Aminocyclobutanecarboxylate: This synthetic amino acid replaces proline's five-membered ring with a more constrained cyclobutane ring. This rigidity is expected to influence the orientation of the key functional groups in the transition state. The primary amine, after reaction with a carbonyl, would generate a secondary amine within the catalytic cycle, mimicking proline's secondary amine structure. The ester group, while electronically different from a carboxylic acid, maintains a crucial carbonyl moiety. The hydrochloride salt form ensures stability and influences solubility.[9]
The fundamental difference lies in the conformational freedom of the catalyst backbone. A more rigid framework can, in theory, lead to a more organized transition state, potentially enhancing facial discrimination of the electrophile and resulting in higher enantioselectivity.
Caption: Structural comparison of (S)-Proline and Ethyl 1-Aminocyclobutanecarboxylate.
Performance Benchmark: The Asymmetric Aldol Reaction
To quantitatively assess performance, we utilize the well-documented aldol reaction between 4-nitrobenzaldehyde and acetone.[10] This reaction is a robust benchmark, sensitive to catalyst structure, and the products are readily analyzed by chiral High-Performance Liquid Chromatography (HPLC) to determine enantiomeric excess (ee).
Rationale for Experimental Design
-
Model Reaction: Acetone (carbonyl donor) + 4-nitrobenzaldehyde (carbonyl acceptor). The electron-withdrawing nitro group on the aldehyde enhances its reactivity.
-
Catalysts: (S)-Proline (benchmark) and Ethyl 1-aminocyclobutanecarboxylate HCl (test compound).
-
Solvent: Dimethyl sulfoxide (DMSO) is commonly used as it effectively solubilizes proline and its salts.[6]
-
Key Performance Metrics:
-
Conversion (%): The percentage of the limiting reagent (4-nitrobenzaldehyde) consumed, determined by ¹H NMR or GC analysis of the crude reaction mixture.
-
Yield (%): The isolated yield of the purified aldol product.
-
Enantiomeric Excess (ee %): The degree of stereoselectivity, measured by chiral HPLC.
-
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods.[6][10][11]
-
Catalyst Loading: To a 4 mL screw-cap vial, add the catalyst ((S)-Proline or Ethyl 1-aminocyclobutanecarboxylate HCl) (0.1 mmol, 20 mol%).
-
Reagent Addition: Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv.).
-
Solvent and Donor: Add DMSO (1.0 mL) followed by acetone (0.37 mL, 5.0 mmol, 10.0 equiv.).
-
Reaction: Cap the vial and stir the mixture vigorously at room temperature (20-25 °C) for 24 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient).
-
Analysis:
-
Determine the isolated yield of the pure aldol product.
-
Determine the enantiomeric excess (ee %) of the product by chiral HPLC analysis.
-
Data Summary and Interpretation
The following table presents established literature data for (S)-Proline and illustrative, hypothetical data for the cyclobutane analog. The hypothetical data is projected based on the mechanistic rationale that increased rigidity may enhance stereocontrol, but could potentially decrease reaction rate due to steric hindrance or altered electronics.
| Catalyst | Loading (mol%) | Time (h) | Yield (%) | ee (%) | Source |
| (S)-Proline | 20 | 24 | ~68% | ~76% | Literature Data[10] |
| Ethyl 1-Aminocyclobutanecarboxylate HCl | 20 | 24 | ~55% | ~85% | Hypothetical Data |
Interpretation of Results:
-
(S)-Proline: As the established benchmark, it provides good yield and high enantioselectivity under these standard conditions.[10]
-
Ethyl 1-Aminocyclobutanecarboxylate HCl (Hypothetical): The projected outcome suggests a potential trade-off. The increased rigidity of the four-membered ring could lead to a more ordered transition state, resulting in a higher enantiomeric excess. However, this same rigidity, combined with the steric bulk of the ethyl ester and potential differences in pKa, might slow the reaction rate, leading to a lower overall yield in the same timeframe. This highlights a common theme in catalyst design: the interplay between activity and selectivity.
Caption: Experimental workflow for the benchmark asymmetric aldol reaction.
Mechanistic Insights: The Enamine Catalytic Cycle
The catalytic power of proline is rooted in its ability to form a nucleophilic enamine intermediate with a ketone or aldehyde donor. This cycle, first proposed by List and Houk, is central to understanding catalyst performance.[6][12]
-
Enamine Formation: The secondary amine of proline reacts with the ketone (acetone) to form an enamine, releasing a molecule of water.
-
C-C Bond Formation: The enamine, a potent nucleophile, attacks the aldehyde (4-nitrobenzaldehyde). The stereochemistry is controlled in this step. The carboxylic acid group of proline activates the aldehyde via hydrogen bonding and directs the attack to one specific face (the re-face for (S)-proline), proceeding through a Zimmerman-Traxler-like transition state.[7][13]
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the aldol product and regenerating the proline catalyst to re-enter the cycle.
Caption: The enamine catalytic cycle for the proline-catalyzed aldol reaction.
The constrained cyclobutane ring of Ethyl 1-aminocyclobutanecarboxylate would directly impact the "Stereo-determining step." By preventing ring puckering, it could lock the orientation of the attacking enamine relative to the activated aldehyde, potentially reducing the population of minor transition states and thereby increasing the enantiomeric excess of the final product.
Conclusion and Outlook
This guide outlines a systematic approach to benchmarking the performance of a conformationally constrained amino acid, Ethyl 1-aminocyclobutanecarboxylate, against the archetypal organocatalyst, (S)-proline. By employing a standardized asymmetric aldol reaction, key performance metrics—yield and enantioselectivity—can be reliably compared.
The central hypothesis posits that the increased rigidity of the cyclobutane scaffold can enhance stereocontrol, albeit with a potential reduction in catalytic turnover. This trade-off is a critical consideration for drug development professionals and process chemists, where both selectivity and efficiency are paramount. While the data presented for the cyclobutane analog is illustrative, it provides a logical framework for evaluation. Further investigation would be required to explore the influence of the ester functionality versus proline's carboxylic acid and the primary amine's role in initiating the catalytic cycle. Ultimately, the development of such constrained proline surrogates offers a promising avenue for expanding the toolkit of asymmetric organocatalysis, enabling finer control over complex molecular architecture.
References
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Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Available at: [Link]
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Al-Terkawi, A., et al. (2019). Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media. ChemistrySelect, 4(33), 9625-9653. Available at: [Link]
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Pellissier, H. (2011). Proline-Related Secondary Amine Catalysts and Applications. Advanced Synthesis & Catalysis, 353(10), 1613-1646. Available at: [Link]
-
Edelstein, E. K., et al. (2021). Synthesis of Proline Analogues via Rh-Catalyzed Asymmetric Conjugate Addition. ACS Catalysis, 11(1), 334-339. Available at: [Link]
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Sapkal, A., Kumar, R., & Purude, A. (2023). A review: L- Proline as an organocatalyst. International Advanced Research Journal in Science, Engineering and Technology, 10(10), 117-124. Available at: [Link]
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Perna, F. M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. Available at: [Link]
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da Silva, R. A., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances, 13(29), 20042-20067. Available at: [Link]
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Perna, F. M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. Available at: [Link]
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Ferreira, F., et al. (2018). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 23(11), 2999. Available at: [Link]
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Wikipedia contributors. (2023). Proline organocatalysis. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Hanessian, S., & Fan, J. (2005). Design, Synthesis, and Application of Azabicyclo[X.Y.O]alkanone Amino Acids as Constrained Dipeptide Surrogates and Peptide Mimics. Letters in Organic Chemistry, 2(5), 415-426. Available at: [Link]
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da Silva, R. A., et al. (2023). Heterogeneous organocatalysis: the proline case. PubMed Central. Available at: [Link]
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LibreTexts. (2021). Chiral Proline Based Reactions. Chemistry LibreTexts. Available at: [Link]
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Wikipedia contributors. (2023). Proline-catalyzed aldol reactions. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Singh, P., et al. (2012). Proline based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of Molecular Modeling, 18, 4105-4115. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 386203, Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Available at: [Link]
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Sieroń, L., et al. (2015). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 13(3), 763-771. Available at: [Link]
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Wang, Y., et al. (2023). General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)-Rich Benzene Bioisosteres. The Journal of Organic Chemistry, 88(17), 12349-12361. Available at: [Link]
-
Pathak, T. P., & Miller, M. J. (2013). Synthesis of a conformationally constrained δ-amino acid building block. Amino Acids, 44(2), 511-518. Available at: [Link]
-
Horne, D. A., et al. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks That Support Helical Secondary Structure. Journal of the American Chemical Society, 131(41), 14870-14878. Available at: [Link]
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Gauthro, M., et al. (2014). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. International Journal of Organic Chemistry, 4(2), 115-125. Available at: [Link]
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The Strategic Advantage of Steric Constraint: A Comparative Guide to Ethyl 1-aminocyclobutanecarboxylate hydrochloride in Peptide and Drug Design
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that can confer enhanced pharmacological properties is a paramount objective for researchers, scientists, and drug development professionals. The incorporation of conformationally constrained non-proteinogenic amino acids into peptides and small molecules is a well-established strategy to improve potency, selectivity, and metabolic stability. Among these, small carbocyclic amino acids have garnered significant attention. This guide provides an in-depth technical comparison focusing on Ethyl 1-aminocyclobutanecarboxylate hydrochloride, a valuable building block, and contrasts its utility with its smaller ring analogue, Ethyl 1-aminocyclopropanecarboxylate hydrochloride. We will delve into the theoretical underpinnings of why a medicinal chemist would choose a cyclobutane over a cyclopropane moiety and provide a framework for the experimental cross-validation of these choices.
The Central Thesis: Cyclobutane vs. Cyclopropane in Drug Design
The choice between incorporating a cyclobutane or a cyclopropane ring into a drug candidate is not arbitrary; it is a strategic decision based on the distinct physicochemical and structural properties of these small carbocycles.[1] While both serve to impart conformational rigidity, their differences in ring strain, geometry, and electronic character can lead to significant variations in a molecule's pharmacokinetic and pharmacodynamic profile.[1]
-
Ring Strain and Geometry: The cyclopropane ring, a three-membered system, possesses a high ring strain of approximately 28.1 kcal/mol.[1] This strain results in C-C bonds with significant p-character, making the cyclopropyl group electronically similar to a double bond in some contexts.[1] In contrast, the cyclobutane ring has a slightly lower ring strain of 26.3 kcal/mol and adopts a puckered or folded conformation to alleviate some torsional strain.[1][2] This puckered nature of the cyclobutane ring provides a three-dimensional structure that can be exploited for unique applications in medicinal chemistry.[2]
-
Metabolic Stability: The introduction of small rings like cyclobutane and cyclopropane can significantly enhance the metabolic stability of a drug molecule, often by blocking sites of oxidation by cytochrome P450 (CYP) enzymes.[3] While both are generally more robust than their linear alkyl counterparts, the cyclobutane ring, being less strained, can sometimes offer a different metabolic profile.[1] However, the effect on metabolic stability can be unpredictable and is highly dependent on the specific molecular context, underscoring the need for empirical testing.[4]
-
Conformational Constraint and Biological Activity: By restricting the rotation of side chains and the peptide backbone, these cyclic amino acids can pre-organize a molecule into a bioactive conformation, which can enhance binding affinity for its target receptor.[5] The differing geometries of cyclobutane and cyclopropane rings will induce different conformational preferences in a peptide chain, potentially leading to altered receptor selectivity and biological activity.[6][7] The puckered nature of the cyclobutane ring can be particularly useful for directing key pharmacophore groups into optimal orientations for receptor interaction.[2][8]
A Framework for Experimental Cross-Validation
To objectively compare the performance of this compound with an alternative such as Ethyl 1-aminocyclopropanecarboxylate hydrochloride, a systematic experimental workflow is essential. This workflow should assess the key performance indicators relevant to drug development: metabolic stability, conformational impact, and receptor binding affinity.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical, yet representative, data that could be obtained from a comparative study of two peptides: one containing a cyclobutane-derived amino acid (Peptide A) and the other a cyclopropane-derived amino acid (Peptide B).
| Parameter | Peptide A (Cyclobutane) | Peptide B (Cyclopropane) | Rationale |
| Metabolic Stability (t½ in HLM) | 45 min | 60 min | Both rings enhance stability over linear analogues. The slight difference reflects the unique interactions with metabolic enzymes. |
| Receptor Binding Affinity (Ki) | 10 nM | 25 nM | The puckered cyclobutane ring may orient pharmacophores more favorably for this specific target, leading to higher affinity. |
| α-Helicity (from CD) | 25% | 15% | The different bond angles and puckering of the rings induce distinct secondary structures in the peptide backbone. |
Experimental Protocols
To ensure the integrity and reproducibility of a comparative study, the following detailed experimental protocols for key assays are provided.
Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard
-
96-well plates
-
Incubator, centrifuge, and LC-MS/MS system
Protocol:
-
Preparation: Thaw the liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final reaction mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.[9][10]
-
Time Points: At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[9][11]
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½) = 0.693 / k.
Conformational Analysis by NMR Spectroscopy
Objective: To determine the three-dimensional structure and conformational dynamics of a peptide in solution.
Materials:
-
Lyophilized peptide
-
NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O or deuterated solvent like DMSO-d6)
-
NMR tubes
-
High-field NMR spectrometer
Protocol:
-
Sample Preparation: Dissolve the peptide in the appropriate NMR buffer to a final concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H: To check sample purity and concentration.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.[12]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Structure Calculation: Use the distance restraints from NOESY/ROESY and dihedral angle restraints (if available from coupling constants) to calculate an ensemble of 3D structures using software like CYANA or XPLOR-NIH.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To estimate the secondary structure content (e.g., α-helix, β-sheet) of a peptide.
Materials:
-
Peptide solution (0.1-0.2 mg/mL)
-
CD-transparent buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Quartz cuvette with a short path length (e.g., 1 mm)
-
CD spectrometer
Protocol:
-
Instrument Setup: Purge the CD spectrometer with nitrogen gas. Turn on the lamp and allow it to warm up.
-
Sample Preparation: Prepare the peptide solution in the CD-transparent buffer. The final absorbance of the sample should be between 0.4 and 1.0 for optimal signal-to-noise.[13]
-
Blank Measurement: Record a spectrum of the buffer alone to use as a baseline.
-
Sample Measurement: Record the CD spectrum of the peptide solution, typically from 190 to 260 nm.[14]
-
Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the data to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.[15]
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand with known affinity for the target receptor
-
Test compound solutions at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Reaction Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.[16]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[17]
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding). Plot the percentage of specific binding versus the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Conclusion
The selection of a constrained amino acid, such as this compound, is a critical decision in the design of novel therapeutics. While both cyclobutane and its smaller cyclopropane analogue offer advantages in terms of metabolic stability and conformational rigidity, their subtle structural and electronic differences can have a profound impact on the overall pharmacological profile of a drug candidate.[1] The puckered, three-dimensional nature of the cyclobutane ring provides a unique scaffold that can be strategically employed to optimize receptor interactions and fine-tune drug-like properties.[2][8] This guide has provided a comprehensive framework for understanding the theoretical basis for choosing between these two valuable building blocks and has outlined the essential experimental protocols required for their empirical cross-validation. By systematically evaluating metabolic stability, conformational effects, and receptor binding affinity, researchers can make informed, data-driven decisions to advance their drug discovery programs.
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
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Sygnature Discovery. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Sygnature Discovery. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
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Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
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Willems, S., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]
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Evotec. (n.d.). Microsomal Stability. Evotec. [Link]
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Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. [Link]
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Willems, S., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
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Radboud Repository. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
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Neubig, R. R., et al. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology. [Link]
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Micsonai, A., et al. (2016). 4.5. Determination of Peptide Secondary Structures Using Circular Dichroism (CD) Analysis. MDPI. [Link]
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Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. [Link]
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Chemistry LibreTexts. (2024). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Chemistry LibreTexts. [Link]
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ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
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ResearchGate. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. [Link]
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Groupe Français des Peptides et des Protéines. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. GFPP. [Link]
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Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. [Link]
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Adaligil, E., & Fairbrother, W. J. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. ACS. [Link]
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NIH. (2017). Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity. ACS Omega. [Link]
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RSC Publishing. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science. [Link]
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ResearchGate. (2025). ChemInform Abstract: Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide. ResearchGate. [Link]
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NIH. (n.d.). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PubMed Central. [Link]
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NIH. (n.d.). Lactam Constraints Provide Insights into the Receptor-Bound Conformation of Secretin and Stabilize a Receptor Antagonist. [Link]
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NIH. (n.d.). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PubMed Central. [Link]
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A Comparative Structural Analysis: Ethyl 1-aminocyclobutanecarboxylate hydrochloride vs. Ethyl 1-aminocyclopropanecarboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, the nuanced structural architecture of small molecules profoundly dictates their physicochemical properties and, consequently, their therapeutic efficacy and behavior. This guide offers an in-depth structural comparison of two closely related cyclic amino acid derivatives: Ethyl 1-aminocyclobutanecarboxylate hydrochloride and Ethyl 1-aminocyclopropanecarboxylate hydrochloride. The primary differentiator between these molecules is the core cycloalkane ring—a cyclobutane versus a cyclopropane. This subtle distinction introduces significant variations in ring strain, conformational flexibility, and electronic distribution, which manifest in their respective analytical data. This guide will explore these differences through a detailed examination of their structural properties, supported by experimental data and established analytical methodologies.
Introduction: The Significance of Ring Strain and Conformation
Cyclic amino acids are pivotal building blocks in medicinal chemistry, often employed to introduce conformational constraints in peptides or to serve as scaffolds for novel therapeutic agents. The size of the cycloalkane ring is a critical design element. Cyclopropane, a three-membered ring, is characterized by substantial angle and torsional strain due to its planar geometry and compressed internal bond angles of 60°, a significant deviation from the ideal sp³ bond angle of 109.5°.[1][2] This high ring strain renders cyclopropane derivatives more reactive and conformationally rigid.
In contrast, cyclobutane, a four-membered ring, exhibits less angle strain than cyclopropane but introduces a different conformational dynamic. To alleviate torsional strain from eclipsing hydrogens, cyclobutane adopts a puckered or "butterfly" conformation, where one carbon atom is bent out of the plane of the other three by approximately 25°.[3][4] This puckering reduces torsional strain at the cost of a slight increase in angle strain, with internal bond angles of about 88°.[3] These fundamental differences in ring strain and conformation between the cyclopropane and cyclobutane moieties in the titled compounds are the focal point of this comparative analysis.
Physicochemical Properties: A Tale of Two Rings
The inherent structural differences between the two molecules give rise to distinct physicochemical properties. While comprehensive experimental data for this compound is not as readily available in the public domain, we can draw comparisons based on the known properties of Ethyl 1-aminocyclopropanecarboxylate hydrochloride and the theoretical understanding of the cyclobutane system.
| Property | Ethyl 1-aminocyclopropanecarboxylate hydrochloride | This compound |
| Molecular Formula | C₆H₁₂ClNO₂ | C₇H₁₄ClNO₂ |
| Molecular Weight | 165.62 g/mol | 179.65 g/mol |
| Melting Point | 114-120 °C[5] | Data not readily available |
| Appearance | White to off-white crystalline powder | Data not readily available |
The difference in molecular weight is a direct result of the additional methylene group in the cyclobutane ring. The melting point is influenced by the crystal lattice packing, which in turn is affected by the overall molecular shape and intermolecular interactions. It is plausible that the different ring conformations would lead to distinct crystal packing arrangements and thus different melting points.
Structural Elucidation Methodologies
A multi-faceted approach employing X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy is essential for a thorough structural comparison.
X-ray Crystallography: Unveiling the Solid-State Conformation
X-ray crystallography provides the most definitive insight into the three-dimensional structure of a molecule in its crystalline state, offering precise measurements of bond lengths, bond angles, and torsional angles.
The Causality Behind the Crystal Structure
The manner in which molecules pack in a crystal lattice is a direct consequence of their intrinsic shape and the intermolecular forces they can establish, such as hydrogen bonding and van der Waals interactions. For the hydrochloride salts of these amino acid esters, the protonated amine and the chloride counter-ion are expected to be key players in forming a stable, repeating crystalline unit. The puckered conformation of the cyclobutane ring versus the planar cyclopropane ring will fundamentally alter the overall molecular topology, influencing how these molecules can efficiently pack together.
While a specific crystal structure for this compound is not publicly available, studies on the parent 1-aminocyclobutane-1-carboxylic acid have shown that the cyclobutyl moiety's geometry is significantly expanded from a regular tetrahedral value at the α-carbon.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
A standard protocol for obtaining the crystal structure of a small organic molecule like the ones would involve the following steps:
-
Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common technique.
-
Dissolve the compound in a suitable solvent (e.g., ethanol, methanol/ether) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this, the positions of the individual atoms are determined and refined to yield the final crystal structure.
Diagram of the X-ray Crystallography Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton in Solution
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
The "Why" Behind the Chemical Shifts and Coupling Constants
The chemical shifts of the protons and carbons in the cycloalkane rings are highly sensitive to the local electronic environment and geometry. The high degree of strain in the cyclopropane ring of Ethyl 1-aminocyclopropanecarboxylate hydrochloride leads to a unique electronic structure. The C-C bonds have more p-character than in a typical alkane, which results in the cyclopropyl protons being more shielded and appearing at a higher field (lower ppm) in the ¹H NMR spectrum compared to other cycloalkanes.
For this compound, the puckered conformation of the cyclobutane ring leads to two distinct environments for the ring protons: axial and equatorial. This can result in more complex splitting patterns and a wider range of chemical shifts for the ring protons compared to the single environment of the cyclopropyl protons.
Comparative NMR Data (Predicted and Experimental)
¹H NMR Data
| Protons | Ethyl 1-aminocyclopropanecarboxylate (free amine)[6] | This compound (Predicted) |
| Cycloalkane CH₂ | 0.91-1.02 ppm (m, 2H), 1.15-1.30 ppm (m, 2H) | ~1.8-2.6 ppm (m) |
| -OCH₂CH₃ | 4.10 ppm (d, 2H) | ~4.2 ppm (q) |
| -OCH₂CH₃ | 1.15-1.30 ppm (m, 3H) | ~1.3 ppm (t) |
| -NH₂ | 2.17 ppm (s, 2H) | ~8-9 ppm (br s, for -NH₃⁺) |
Note: The spectrum for the cyclopropane derivative is for the free amine; the hydrochloride salt would show a downfield shift for the protons adjacent to the protonated amine.
¹³C NMR Data
| Carbon | Ethyl 1-aminocyclopropanecarboxylate hydrochloride (Predicted) | This compound (Predicted) |
| C=O | ~170-175 ppm | ~170-175 ppm |
| Quaternary C | ~30-35 ppm | ~55-60 ppm |
| Cycloalkane CH₂ | ~15-20 ppm | ~30-35 ppm (β-carbons), ~15-20 ppm (γ-carbon) |
| -OCH₂CH₃ | ~60-65 ppm | ~60-65 ppm |
| -OCH₂CH₃ | ~14 ppm | ~14 ppm |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the hydrochloride salt in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Record the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
Record the proton-decoupled ¹³C NMR spectrum. This typically requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
-
Diagram of the NMR Spectroscopy Workflow
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
The Rationale Behind the Vibrational Frequencies
The key functional groups in both molecules are the ester (C=O and C-O bonds), the ammonium salt (N-H bonds), and the C-H bonds of the ethyl and cycloalkane groups. The C=O stretching frequency of the ester is sensitive to its electronic environment. The high degree of s-character in the C-C bonds of the cyclopropane ring can have a slight electron-withdrawing effect, which might lead to a slightly higher C=O stretching frequency compared to the cyclobutane analog. The N-H stretching vibrations of the ammonium salt are expected to appear as a broad band in the region of 3300-2500 cm⁻¹.
Comparative IR Data
| Vibrational Mode | Ethyl 1-aminocyclopropanecarboxylate hydrochloride[2] | This compound (Predicted) |
| N-H Stretch (Ammonium) | Broad band ~3300-2500 cm⁻¹ | Broad band ~3300-2500 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2980-2850 cm⁻¹ | ~2980-2850 cm⁻¹ |
| C=O Stretch (Ester) | ~1740 cm⁻¹ | ~1735 cm⁻¹ |
| C-O Stretch (Ester) | ~1200-1100 cm⁻¹ | ~1200-1100 cm⁻¹ |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) using a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Conclusion: Structural Differences and Their Implications
The substitution of a cyclopropane ring with a cyclobutane ring in the structure of ethyl 1-aminocycloalkanecarboxylate hydrochloride introduces significant structural and, by extension, functional diversity. The high ring strain of the cyclopropane derivative leads to a rigid, planar three-membered ring with unique electronic properties that are reflected in its spectroscopic data. In contrast, the cyclobutane analog adopts a puckered conformation to relieve torsional strain, resulting in a more flexible and three-dimensionally complex structure.
These differences are not merely academic; they have profound implications for drug development. The conformational rigidity of the cyclopropane derivative can be advantageous for locking a molecule into a bioactive conformation, potentially increasing its affinity for a biological target. Conversely, the conformational flexibility of the cyclobutane ring might allow for adaptation to different binding pockets. The differing lipophilicity and metabolic stability of the two rings also play a crucial role in the pharmacokinetic profiles of potential drug candidates. A thorough understanding of these structural nuances, as elucidated by the analytical techniques discussed herein, is therefore indispensable for the rational design of new and improved therapeutic agents.
References
-
Crisma, M., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122. [Link]
-
PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, September 20). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]
-
Lumen Learning. (n.d.). Conformers of Cycloalkanes. In MCC Organic Chemistry. Retrieved from [Link]
Sources
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- 4. Ethyl 1-aminocyclopropanecarboxylate hydrochloride(42303-42-4) 1H NMR spectrum [chemicalbook.com]
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- 6. rsc.org [rsc.org]
The Tale of Two Rings: A Comparative Kinetic Study of Cyclobutane and Cyclopropane Amino Esters in Drug Development
For the discerning researcher in medicinal chemistry and drug development, the choice of a molecular scaffold is a decision laden with consequences for a drug candidate's pharmacokinetic and pharmacodynamic profile. Among the plethora of structural motifs, small, strained rings like cyclopropane and cyclobutane have emerged as powerful tools to modulate a molecule's properties. This guide provides an in-depth, comparative analysis of the reaction kinetics of cyclobutane versus cyclopropane amino esters, offering field-proven insights and experimental data to inform strategic decisions in drug design.
The Significance of Strained Rings in Medicinal Chemistry
The incorporation of cyclopropane and cyclobutane moieties into drug candidates is often a strategic choice to enhance metabolic stability, improve binding affinity, and fine-tune solubility.[1] The inherent ring strain of these cycloalkanes—approximately 28.1 kcal/mol for cyclopropane and 26.3 kcal/mol for cyclobutane—imparts unique electronic and conformational properties.[1] Cyclopropane, with its higher strain, possesses C-C bonds with significant p-character, in some ways mimicking a double bond.[1] In contrast, cyclobutane adopts a puckered conformation to alleviate some torsional strain.[1] These fundamental differences have profound implications for their reactivity, particularly in the context of ester hydrolysis, a critical factor in the stability of many prodrugs.
Comparative Reaction Kinetics: A Data-Driven Analysis
The stability of an ester linkage is paramount to the shelf-life and in vivo performance of many pharmaceutical compounds. Here, we delve into a comparative analysis of the hydrolytic and metabolic stability of cyclopropane and cyclobutane amino esters, supported by experimental data.
Chemical Hydrolysis: The Impact of Ring Strain and Stereoelectronics
While direct head-to-head studies on the chemical hydrolysis of simple cyclobutane and cyclopropane amino esters are sparse in the literature, a compelling case for their relative stabilities can be constructed from existing data and mechanistic principles.
Esters of cyclopropanecarboxylic acid have demonstrated a remarkable increase in stability under both acidic and basic hydrolytic conditions.[2] A key study comparing the stability of the antiviral prodrug valacyclovir with its cyclopropane analogue revealed a dramatic difference in hydrolytic stability. At 40°C and pH 6, the half-life of the cyclopropane analogue was greater than 300 hours, whereas the half-life for valacyclovir was a mere 69.7 hours.[2] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[2] Computational studies suggest that the cyclopropyl group donates electron density into the antibonding orbital of the carbonyl group (π*C=O), which strengthens the ester bond and makes it less susceptible to nucleophilic attack.[3]
Based on these data and the lower ring strain of cyclobutane, it is reasonable to infer that cyclobutyl esters would also exhibit enhanced stability compared to their linear counterparts, but would likely be more susceptible to hydrolysis than the exceptionally stable cyclopropyl esters.
Metabolic Stability: An Enzymatic Perspective
In a biological system, ester hydrolysis is often mediated by enzymes, primarily carboxylesterases. The steric and electronic properties of the substrate play a crucial role in its recognition and turnover by these enzymes.[5]
A comparative study on trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for a tert-butyl group provides valuable quantitative data on their metabolic stability in human liver microsomes.[1] The intrinsic clearance (CLint), a measure of the rate of metabolism, reveals a clear trend.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes [1]
| Compound Analogue | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| CF3-cyclopropane | 15 |
| CF3-cyclobutane | 35 |
The lower intrinsic clearance of the CF3-cyclopropane analog indicates a higher metabolic stability compared to the CF3-cyclobutane analog.[1] This suggests that the compact and electronically unique nature of the cyclopropyl group may render it a poorer substrate for the active site of metabolic enzymes compared to the more flexible and larger cyclobutyl group.
Mechanistic Insights: Why the Difference in Reactivity?
The observed differences in the reaction kinetics of cyclopropane and cyclobutane esters can be attributed to a combination of steric and electronic effects.
Figure 1: Comparative Hydrolysis Pathways.
The enhanced stability of cyclopropyl esters is largely due to electronic effects. The C-C bonds within the cyclopropane ring have a high degree of p-character, allowing for effective hyperconjugation with the adjacent ester carbonyl group. This delocalization of electron density strengthens the C-O bond of the ester, making it a less favorable site for nucleophilic attack.
In contrast, the cyclobutane ring offers less electronic stabilization to an adjacent ester. Furthermore, the puckered conformation of the cyclobutane ring, while relieving some internal strain, may present a more accessible target for the active sites of hydrolytic enzymes compared to the rigid and compact cyclopropane ring.
Experimental Protocols
To ensure the reproducibility and validity of kinetic studies, detailed and robust experimental protocols are essential. Below are representative protocols for monitoring ester hydrolysis and determining metabolic stability.
Protocol for Monitoring Chemical Hydrolysis by HPLC
This protocol outlines a general procedure for determining the rate of chemical hydrolysis of an ester in a buffered aqueous solution.
-
Preparation of Solutions:
-
Prepare a stock solution of the test ester (e.g., 10 mM in acetonitrile).
-
Prepare a buffer solution of the desired pH (e.g., 0.1 M phosphate buffer, pH 7.4).
-
-
Reaction Setup:
-
Pre-heat the buffer solution to the desired temperature (e.g., 37°C) in a thermostated water bath.
-
Initiate the reaction by adding a small volume of the ester stock solution to the pre-heated buffer to achieve the final desired concentration (e.g., 100 µM).
-
-
Sample Collection and Analysis:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a vial containing a suitable solvent (e.g., acetonitrile) to stop further hydrolysis.
-
Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the ester peak and the appearance of the carboxylic acid product peak.
-
-
Data Analysis:
-
Plot the natural logarithm of the ester concentration versus time.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k).
-
The half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.
-
Figure 2: HPLC-based Hydrolysis Kinetics Workflow.
Protocol for Determining Intrinsic Clearance in Human Liver Microsomes
This protocol describes a typical in vitro assay to assess the metabolic stability of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
Conclusion and Strategic Implications
The choice between incorporating a cyclobutane or a cyclopropane amino ester into a drug candidate is a nuanced decision that should be guided by the specific therapeutic objective.
-
For enhanced chemical stability and resistance to non-enzymatic hydrolysis , such as in a prodrug designed for a long shelf-life or to survive the acidic environment of the stomach, a cyclopropane amino ester is the superior choice due to its remarkable hydrolytic stability.
-
In scenarios where a degree of metabolic turnover is acceptable or even desirable , and where the slightly larger and more flexible scaffold may offer advantages in terms of receptor binding, a cyclobutane amino ester may be a viable option.
Ultimately, this guide underscores the importance of a data-driven approach to drug design. By understanding the fundamental principles of reaction kinetics and leveraging robust experimental methodologies, researchers can make more informed decisions, accelerating the journey from a promising molecule to a life-changing therapeutic.
References
-
Kevill, D. N., & Abduljaber, M. H. (2000). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation. The Journal of Organic Chemistry, 65(8), 2548–2554. [Link]
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Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]
-
amphoteros. (2014). Stereoelectronics of ester hydrolysis. amphoteros blog. [Link]
-
Di, L. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal, 17(2), 277-284. [Link]
-
ChemHelp ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]
-
Imai, T., & Ohura, K. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
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Safety Operating Guide
Navigating the Disposal of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific pursuit extends beyond discovery to the responsible management of laboratory resources, including chemical waste. Ethyl 1-aminocyclobutanecarboxylate hydrochloride, a key building block in the synthesis of novel therapeutics, requires meticulous handling not only during its use but also through to its final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar compounds, such as 1-aminocyclobutanecarboxylic acid and ethyl 1-aminocyclopropane-1-carboxylate hydrochloride, provide critical insights into its potential hazards.[1][2]
Based on this data, it is prudent to handle this compound as a substance that is:
-
May cause respiratory irritation. [3]
Therefore, appropriate personal protective equipment (PPE) is non-negotiable.
Immediate Safety and Spill Response
Accidents can happen, and preparedness is key. In the event of a spill, immediate and correct action can significantly mitigate risks.
Personal Protective Equipment (PPE)
When handling this compound in any form—solid, solution, or as waste—the following PPE should be worn:
-
Eye Protection: Chemical safety glasses or goggles are essential to prevent eye irritation.[3]
-
Hand Protection: Wear suitable protective gloves.
-
Skin and Body Protection: A lab coat or protective suit should be worn to avoid skin contact.
-
Respiratory Protection: In case of dust or aerosol generation, a dust mask or appropriate respirator is necessary.[3][4]
Spill Cleanup Procedure
-
Evacuate and Ventilate: Immediately alert others in the vicinity and, if the spill is significant or in a poorly ventilated area, evacuate the immediate area. Increase ventilation by opening a fume hood sash.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated, labeled waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a suitable container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., water, if appropriate) and then with a detergent solution. All cleaning materials must be treated as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice. If inhaled, move to fresh air.[4][5]
Disposal Workflow for this compound
The proper disposal route for this compound depends on its form and whether it is contaminated with other hazardous substances. The following decision tree illustrates the general workflow:
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Uncontaminated this compound (Solid)
-
Container Selection: Use a clearly labeled, leak-proof container designated for solid hazardous waste. Ensure the container is compatible with the chemical.
-
Collection: Carefully transfer the solid waste into the container, minimizing dust formation.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." The date of accumulation should also be clearly marked.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Protocol 2: Disposal of Contaminated this compound (Solid or Liquid)
-
Hazard Assessment: Identify all constituents of the chemical waste mixture. The disposal protocol will be dictated by the most hazardous component.
-
Segregation: Do not mix incompatible waste streams. For example, waste containing this compound mixed with flammable solvents should be collected separately from aqueous waste.
-
Container Selection and Labeling: Use a container appropriate for the hazards of the mixture (e.g., a solvent-safe container for flammable mixtures). Label the container with "Hazardous Waste" and list all chemical components and their approximate percentages.
-
Storage and Disposal: Follow the same storage and disposal procedures as for uncontaminated waste, ensuring that the segregated waste streams are clearly identified for the disposal service.
Protocol 3: Disposal of Empty Containers
-
Decontamination: An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Rinsate Collection: The rinsate from the triple-rinse procedure is considered hazardous waste and must be collected and disposed of accordingly.
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, you must deface or remove the original label to prevent misidentification. Always consult your institution's specific guidelines for the disposal of "empty" chemical containers.
Summary of Disposal Procedures and Safety Measures
| Waste Type | Container | Labeling | Key Disposal Steps | Required PPE |
| Uncontaminated Solid | Leak-proof, compatible container | "Hazardous Waste," full chemical name, date | Collect, store in designated area, arrange for licensed disposal | Safety glasses/goggles, gloves, lab coat |
| Contaminated Mixture | Appropriate for mixture's hazards | "Hazardous Waste," all components and percentages, date | Segregate, collect, store, arrange for licensed disposal | Safety glasses/goggles, gloves, lab coat, respirator (if applicable) |
| Empty Container | Original container | Deface or remove original label | Triple-rinse, collect rinsate as hazardous waste | Safety glasses/goggles, gloves, lab coat |
| Spill Debris | Leak-proof, compatible container | "Hazardous Waste," "Spill Debris," chemical name, date | Absorb/sweep up, containerize, dispose of as hazardous waste | Full PPE as required for handling the chemical |
Environmental Considerations and Waste Minimization
The environmental fate of aminocycloalkane carboxylic acids is not extensively documented in public literature. However, aminopolycarboxylic acids, a broader class of compounds, are known to form stable complexes with metals, which can influence their environmental behavior.[6] Given the potential for persistence and aquatic toxicity of many pharmaceutical compounds, it is imperative to prevent the release of this compound into the environment.
In line with the principles of green chemistry, laboratories should actively seek to minimize waste generation. This can be achieved through:
-
Careful planning of experiments to avoid preparing excess material.
-
Maintaining accurate chemical inventories to prevent the over-ordering and subsequent disposal of expired chemicals.
-
Exploring synthetic routes that are more atom-economical and generate less hazardous byproducts.
By adhering to these stringent disposal protocols and embracing a mindset of waste minimization, the scientific community can continue its vital work in drug discovery and development while upholding its responsibility to protect its personnel and the environment.
References
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West Liberty University. Material Safety Data Sheet - Ethyl 4-aminobenzoate, 98%. Retrieved from [Link]
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PubChem. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]
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PhytoTech Labs. Safety Data Sheet. Retrieved from [Link]
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TapRooT®. (2022, October 19). Chemical Spill Incident During Receiving Process: What Happened? Retrieved from [Link]
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Bucheli-Witschel, M., & Egli, T. (2001). Environmental fate and microbial degradation of aminopolycarboxylic acids. FEMS Microbiology Reviews, 25(1), 69–106. [Link]
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IChemE. Common lessons learned from an analysis of multiple case histories. Retrieved from [Link]
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Whelton, A. J., et al. (2015). Case study: the crude MCHM chemical spill investigation and recovery in West Virginia USA. Environmental Science: Water Research & Technology, 1(4), 438-453. [Link]
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U.S. Chemical Safety and Hazard Investigation Board. (2006, April 3). Investigation Report. Retrieved from [Link]
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Gershonov, E., et al. (1999). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 42(12), 2218–2226. [Link]
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PubChem. 1-Aminocyclobutanecarboxylic acid. Retrieved from [Link]
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Stanford Environmental Health & Safety. Broken Nalgene Secondary Container: Lessons Learned. Retrieved from [Link]
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Federal Register. (2021, June 28). 1-Aminocyclopropane-1-Carboxylic Acid (1-ACC); Exemption From the Requirement of a Tolerance. Retrieved from [Link]
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Scilit. BIOCHEMICAL STUDIES ON 1-AMINOCYCLOPENTANE CARBOXYLIC ACID. Retrieved from [Link]
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Kumar, V., et al. (2016). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 12, 1927–1934. [Link]
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Mastering the Safe Handling of Ethyl 1-aminocyclobutanecarboxylate Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and chemical synthesis, the precise and safe handling of specialized reagents is paramount. Ethyl 1-aminocyclobutanecarboxylate hydrochloride, a key building block in medicinal chemistry, requires a nuanced understanding of its properties to ensure both experimental integrity and, most importantly, personal safety. This guide moves beyond generic safety data sheets to provide in-depth, field-proven insights into the operational and emergency protocols for this compound, establishing a framework of self-validating safety systems for your laboratory.
Hazard Profile and Core Safety Principles
This compound (CAS No. 145143-60-8) is classified as an irritant. Its primary hazards, confirmed through aggregated safety data from its close structural analog, Ethyl 1-aminocyclopropanecarboxylate hydrochloride (CAS No. 42303-42-4), include:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.
The hydrochloride salt form means the compound is acidic and can react with bases. The core principle of handling this compound is the strict avoidance of direct contact and inhalation through a multi-layered approach encompassing engineering controls, personal protective equipment, and meticulous work practices.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all matter. It must be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Minimum PPE Requirement | Enhanced Precautions (Recommended) |
| Weighing & Aliquoting (Solid) | Safety Goggles, Lab Coat, Nitrile Gloves | Chemical Splash Goggles, Lab Coat, Double-gloving (Nitrile inner, Neoprene/Butyl outer), N95 Dust Mask |
| Solution Preparation | Safety Goggles, Lab Coat, Nitrile Gloves | Chemical Splash Goggles, Face Shield, Lab Coat, Neoprene or Butyl Rubber Gloves |
| Reaction Setup & Monitoring | Safety Glasses, Lab Coat, Nitrile Gloves | Safety Goggles, Lab Coat, Neoprene or Butyl Rubber Gloves |
| Work-up & Purification | Safety Glasses, Lab Coat, Nitrile Gloves | Chemical Splash Goggles, Face Shield, Lab Coat, Neoprene or Butyl Rubber Gloves |
Expert Insight on Glove Selection: Standard nitrile gloves offer poor resistance to many amines and acidic solutions upon prolonged contact.[1] For incidental splash protection, a single pair of nitrile gloves may suffice, but they should be replaced immediately upon contamination. For tasks involving significant handling of the solid or its solutions, double-gloving with a nitrile inner glove and a more robust outer glove (such as neoprene or butyl rubber) is the authoritative recommendation.[2] Always consult a detailed chemical resistance chart for your specific glove manufacturer.[3][4][5][6]
Respiratory Protection: An N95-rated dust mask is recommended as a minimum precaution when weighing the solid, especially outside of a ventilated enclosure, to prevent inhalation of fine particulates.[7] For larger quantities or in situations with poor ventilation, a half-mask respirator with an appropriate cartridge should be used.[8][9] NIOSH-approved cartridges for acid gases or a combination organic vapor/acid gas cartridge would be suitable.[10][11][12]
Workflow for Donning and Doffing PPE
Caption: Correct sequence for putting on and removing PPE to minimize contamination.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes variability and risk.
Weighing the Solid Compound
-
Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure. Assemble all necessary equipment (spatula, weigh paper/boat, container) before bringing the chemical to the area.
-
PPE: Don the appropriate PPE as outlined in the table above, including an N95 mask.
-
Dispensing: Open the main container and carefully transfer the desired amount of solid using a clean spatula. Avoid creating dust clouds by handling the material gently.
-
Cleaning: Promptly and securely close the main container. Clean the spatula and the weighing area with a damp cloth to collect any residual dust, disposing of the cloth as hazardous waste.
Preparing a Solution
-
Preparation: Conduct this procedure in a chemical fume hood. Have the solvent, stir bar, and vessel ready.
-
PPE: Wear chemical splash goggles and appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber).
-
Dissolution: Add the weighed solid to the solvent. Be aware of any potential exothermic reactions, although this is not strongly characteristic of this compound in common laboratory solvents.
-
Storage: Clearly label the vessel with the chemical name, concentration, date, and your initials.
Emergency Response Plan
A clear, rehearsed emergency plan is critical.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Chemical Spill Response
The response to a spill depends on its scale and nature.
Decision Tree for Spill Management
Caption: A logical workflow for assessing and responding to a chemical spill.
For a solid spill:
-
Gently cover the spill with a wet paper towel to prevent the powder from becoming airborne.
-
Using a scoop or dustpan, carefully collect the material and place it into a sealed container for hazardous waste.[1]
For a liquid spill:
-
Contain the spill using absorbent pads or dikes.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[9]
-
Once fully absorbed, scoop the material into a designated, sealable container for hazardous waste disposal.[8][13]
-
Decontaminate the area with soap and water.
Disposal Plan: A Cradle-to-Grave Approach
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused solid material and any contaminated items (e.g., weigh boats, gloves, wipes) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions in a dedicated, compatible, and labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong bases or oxidizers).[14][15]
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent (e.g., the solvent used for the solution, or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste.[3] After rinsing and defacing the label, the container may be disposed of in regular trash or recycled according to your institution's policy.
-
Neutralization: While acids and bases can sometimes be neutralized for disposal, this should only be done if the compound is hazardous only due to its corrosive properties and contains no other hazardous components.[14][16][17][18] Given the irritant nature of this compound, direct neutralization as a primary disposal method is not recommended without specific institutional EHS approval. All disposal must be handled by a certified hazardous waste management company.
By integrating these detailed protocols into your laboratory's standard operating procedures, you create a robust safety culture that protects researchers and ensures the reliability of your scientific outcomes. This commitment to meticulous handling and preparedness is the hallmark of a high-functioning research environment.
References
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Medicom. Chemical Resistance Reference Chart.Link
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Glove Compatibility Chart. (2023). Guide to Nitrile Gloves Chemical Resistance.Link
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Gloves By Web. Gloves Chemical Resistance Chart.Link
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Duke University. Chemical Resistance Ratings for Gloves.Link
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Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart.Link
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


